2-(2-Hydroxy-1-oxopropoxy)propionic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-hydroxypropanoyloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQHCBFUVFZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862299 | |
| Record name | 2-[(2-Hydroxypropanoyl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-57-2 | |
| Record name | Lactic acid lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactic acid lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-hydroxy-1-oxopropoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIC ACID LACTATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N37QW3EK1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Hydroxy-1-oxopropoxy)propionic acid
CAS Number: 617-57-2
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological relevance of 2-(2-Hydroxy-1-oxopropoxy)propionic acid. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from structurally related compounds to provide a broader context for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
For comparative purposes, a structurally similar compound, 2-(4-Hydroxyphenoxy)propionic acid (CAS 67648-61-7), is a solid with a melting point of 143-146 °C.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-(4-Hydroxyphenoxy)propionic acid |
| CAS Number | 617-57-2[1] | 67648-61-7 |
| Molecular Formula | C₆H₁₀O₅[1] | C₉H₁₀O₄ |
| Molar Mass | 162.14 g/mol [1] | 182.17 g/mol |
| Melting Point | Data not available | 143-146 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Safety and Handling
Specific GHS hazard classifications and pictograms for this compound are not available. However, based on the safety data for related compounds like propionic acid and 2-hydroxypropanoic acid (lactic acid), it is prudent to handle this compound with care in a laboratory setting. Propionic acid is classified as a flammable liquid and can cause severe skin burns and eye damage, as well as respiratory irritation. Lactic acid is also known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not described in the available literature. General synthetic strategies for similar ester compounds may involve the reaction of 2-hydroxypropionic acid with a suitable propionylating agent.
Hypothetical Synthesis Workflow
A potential, though unverified, synthetic route could involve the esterification of lactic acid.
Caption: Hypothetical synthesis workflow for this compound.
Spectroscopic Characterization
Specific NMR, IR, and mass spectrometry data for this compound are not available. For reference, the infrared spectrum of a hydroxy-acid like 2-hydroxypropanoic acid shows a very broad trough for the O-H bond in the acid group (2500-3300 cm⁻¹) and another for the alcohol O-H group (3230-3550 cm⁻¹), along with a strong C=O absorption around 1730 cm⁻¹.[2] An ester group, which is present in the target molecule, would typically show a C=O stretch around 1740 cm⁻¹ and a C-O stretch between 1000 and 1300 cm⁻¹.[2]
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. The biological roles of its parent molecule, propionic acid, are well-documented. Propionic acid and its derivatives are considered "Generally Recognized As Safe" (GRAS) and are used as antimicrobial and anti-inflammatory agents.[3] Some studies have explored the antibacterial activity of related hydroxypropionic acid compounds. For instance, 3-hydroxypropionic acid has been shown to contribute to the antibacterial activity of certain microbes.[4]
Given the lack of direct data, the biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies.
Logical Relationship for Investigating Biological Activity
Caption: Logical workflow for the investigation of the biological activity of the title compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295) [hmdb.ca]
- 2. shout.education [shout.education]
- 3. Current advances in biological production of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid from Lactic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, from lactic acid. The document details the underlying chemical principles, experimental protocols, and methods for purification and characterization, designed for professionals in research and development.
Introduction
This compound is the linear dimer formed from the self-esterification of two lactic acid molecules. It is a key intermediate in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in the pharmaceutical, medical, and consumer goods industries. The synthesis of this dimer is the initial and critical step in the polycondensation of lactic acid. Understanding and controlling this dimerization are essential for producing PLA with desired molecular weights and properties. This guide focuses on the direct synthesis of the dimer from lactic acid.
Synthesis Pathway
The formation of this compound from lactic acid is an intermolecular esterification reaction. The hydroxyl group of one lactic acid molecule reacts with the carboxylic acid group of another, eliminating a molecule of water. This reaction is reversible and is typically driven to completion by removing water as it is formed.
Caption: Reaction pathway for the formation of the lactic acid dimer.
Experimental Protocols
The synthesis of this compound is achieved through the controlled self-esterification of lactic acid. The following protocol is a generalized procedure based on common methods for lactic acid oligomerization.[1][2][3]
Materials and Equipment
-
L-lactic acid (or D/L-lactic acid), 85-90% aqueous solution
-
Catalyst (optional): Tin(II) octoate, sulfuric acid
-
Round-bottom flask equipped with a magnetic stirrer
-
Distillation apparatus (e.g., Dean-Stark trap or short-path distillation head)
-
Heating mantle with temperature control
-
Vacuum pump
-
Nitrogen or argon gas inlet
Synthesis Procedure
-
Preparation: An 85-90% aqueous solution of lactic acid is placed in a round-bottom flask. For catalyzed reactions, the catalyst is added at this stage.
-
Water Removal: The mixture is heated to 140-180°C under a slow stream of inert gas (e.g., nitrogen) to facilitate the removal of water.[1] A distillation apparatus is used to collect the water. This step is continued until the theoretical amount of water from the initial solution is removed.
-
Dimerization: The temperature is maintained in the range of 150-210°C to promote the self-esterification of lactic acid.[1][2] The reaction is typically conducted under reduced pressure to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the dimer and other oligomers.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to observe the formation of the dimer and higher oligomers.[3][4]
-
Termination: Once the desired dimer concentration is achieved, the reaction is cooled to room temperature under an inert atmosphere.
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for dimer synthesis.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize typical reaction parameters and their effects on the oligomerization process.
Table 1: Reaction Conditions for Lactic Acid Oligomerization
| Parameter | Range/Value | Catalyst | Reference(s) |
| Temperature | 140 - 210 °C | Tin(II) octoate, Sulfuric acid, None | [1][2] |
| Pressure | Atmospheric to 10 mbar | - | [1] |
| Catalyst Conc. | 0.25 - 1.00 wt% (of lactic acid) | Tin(II) octoate | [1] |
| Reaction Time | 3 - 24 hours | - | [1] |
Table 2: Influence of Catalyst Concentration on Oligomer Molecular Weight
| Catalyst (Tin Octoate) Conc. (wt%) | Weight Average Molecular Weight (Mw) of Oligomers ( g/mol ) | Reference |
| 0.25 | ~1200 | [1] |
| 0.50 | ~1400 | [1] |
| 1.00 | ~1600 | [1] |
Note: The data in Table 2 refers to the average molecular weight of the oligomer mixture, not the specific yield of the dimer.
Purification
The product of the reaction is a mixture of unreacted lactic acid, this compound, and higher oligomers. The separation of the dimer can be achieved through chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Analytical separation of lactic acid and its oligomers can be performed using mixed-mode anion-exchange columns.[3][4] For preparative scale, a similar stationary phase can be used with appropriate scaling of the column and mobile phase.
-
Fractional Crystallization: While challenging, fractional crystallization can be employed to separate the oligomers based on their differing solubilities.[5]
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Table 3: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₅ | - |
| Molar Mass | 178.14 g/mol | - |
| Appearance | Viscous liquid or low-melting solid | [4] |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (ester side) | ~1.5 | ~17 |
| CH (ester side) | ~5.1 | ~70 |
| C=O (ester) | - | ~175 |
| CH₃ (acid side) | ~1.4 | ~20 |
| CH (acid side) | ~4.3 | ~68 |
| C=O (acid) | - | ~178 |
| OH | Variable | - |
| COOH | Variable | - |
Note: The chemical shifts are estimates based on the structures of lactic acid and its esters and may vary depending on the solvent and other experimental conditions.
Conclusion
The synthesis of this compound from lactic acid is a fundamental process in the production of PLA. By carefully controlling the reaction conditions, particularly temperature and water removal, the formation of the dimer can be favored. While the isolation of the pure dimer is challenging, chromatographic methods offer a viable route for its purification. The detailed understanding of this synthesis is crucial for researchers and professionals aiming to develop and optimize PLA-based materials for various applications.
References
- 1. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Lactic Acid and Its Oligomers | SIELC Technologies [sielc.com]
- 4. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]
- 5. Lactic acid - Wikipedia [en.wikipedia.org]
Spectroscopic data of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactic acid dimer. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
IUPAC Name: 2-(2-hydroxypropanoyloxy)propanoic acid CAS Number: 617-57-2[1] Molecular Formula: C₆H₁₀O₅[1] Molecular Weight: 162.14 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on available literature and spectral predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of PLA Oligomers in CDCl₃ [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.1 | Quartet | 1H | CH (ester) |
| ~4.4 | Quartet | 1H | CH (acid) |
| ~1.6 | Doublet | 3H | CH₃ (ester) |
| ~1.5 | Doublet | 3H | CH₃ (acid) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (acid) |
| ~170 | C=O (ester) |
| ~70 | CH (ester) |
| ~68 | CH (acid) |
| ~20 | CH₃ (ester) |
| ~18 | CH₃ (acid) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-2500 (broad) | O-H | Carboxylic acid and alcohol O-H stretching |
| ~1750 | C=O | Ester carbonyl stretching |
| ~1720 | C=O | Carboxylic acid carbonyl stretching |
| ~1240 | C-O | Ester C-O stretching |
| ~1130 | C-O | Alcohol C-O stretching |
Mass Spectrometry (MS)
The mass spectrum of the trimethylsilyl derivative of lactic acid dimer has been reported.[3] In the analysis of urine samples with high concentrations of lactic acid, the presence of lactic acid dimer is considered an artifact of the GC-MS analysis.[3]
Table 4: GC-MS Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment |
| [M-CH₃]⁺ | - | Loss of a methyl group |
| [M-COOH]⁺ | - | Loss of the carboxylic acid group |
| [M-C₃H₅O₂]⁺ | - | Cleavage of the ester bond |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
FTIR Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Mode: Transmittance
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization):
-
For analysis of biological samples, an extraction and derivatization procedure is typically required.
-
A common method involves the formation of trimethylsilyl (TMS) derivatives to increase volatility.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium
-
Inlet temperature: 250 °C
-
Oven program: Start at 70 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-500 amu
-
Ion source temperature: 230 °C
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to the Chirality and Stereoisomers of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, is a linear dimer formed through the intermolecular esterification of two lactic acid molecules.[1] Its chemical formula is C₆H₁₀O₅.[2][3] As a derivative of lactic acid, a fundamental chiral building block in numerous biological and chemical processes, understanding the stereochemistry of lactoyllactic acid is critical.[4][5][6] The spatial arrangement of atoms in a molecule can dramatically influence its physicochemical properties, biological activity, and toxicological profile, making stereochemical control a cornerstone of modern drug development and materials science.
This technical guide provides an in-depth analysis of the chirality and stereoisomeric forms of this compound. It details the relationships between its stereoisomers, presents available physicochemical data, and outlines experimental protocols for their synthesis and separation.
Molecular Structure and Chirality
The structure of this compound contains two chiral centers. These are the alpha-carbons (C2 and C2') of the two constituent lactic acid residues. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are four distinct stereoisomers.
The four stereoisomers are:
-
(2R, 2'R)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
-
(2S, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
-
(2R, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
-
(2S, 2'R)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers.
-
(R,R) and (S,S) are enantiomers (non-superimposable mirror images).
-
(R,S) and (S,R) are also enantiomers.
-
The relationship between the (R,R)/(S,S) pair and the (R,S)/(S,R) pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties.[7][8]
It is important to note that the (R,S) and (S,R) forms are not meso compounds. A meso compound, despite having chiral centers, is achiral overall due to an internal plane of symmetry. In this compound, the two ends of the molecule are chemically distinct (a hydroxyl group vs. a carboxylic acid group), precluding such symmetry.
Physicochemical Properties
Specific experimental data for the individual stereoisomers of this compound are not widely published. However, the properties can be inferred from its parent monomer, lactic acid. Diastereomers are expected to have different physical properties (e.g., melting point, solubility), while enantiomers share identical physical properties except for their interaction with plane-polarized light (optical rotation).[9]
For reference, selected properties of the lactic acid enantiomers are provided below.
| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid | Racemic DL-Lactic Acid |
| CAS Number | 79-33-4[10] | 10326-41-7[10] | 50-21-5[10] |
| Melting Point | 52.8 °C[1] | 52.8 °C | 25-27 °C[1] |
| pKa | 3.85[10] | 3.85 | 3.85 |
| Specific Rotation | +3.8° (c=1, H₂O) | -3.8° (c=1, H₂O) | 0° |
Table 1: Physicochemical properties of lactic acid stereoisomers. Note: Specific rotation can vary with concentration and solvent.
Experimental Protocols
The synthesis and separation of specific stereoisomers of this compound require stereocontrolled methods.
Stereoselective Synthesis
The most direct route to a specific stereoisomer is to use the corresponding pure enantiomer of lactic acid as the starting material. For example, the (S,S) isomer can be synthesized through the controlled self-esterification of L-(S)-lactic acid.
Protocol: Synthesis of (2S, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
-
Reactant Preparation: High-purity L-(+)-lactic acid (>99% enantiomeric excess) is concentrated under reduced pressure to remove water.
-
Esterification: The concentrated L-lactic acid is heated under vacuum (e.g., 140-160 °C) with continuous removal of water formed during the reaction. The reaction proceeds via self-esterification.
-
Monitoring: The reaction progress is monitored by techniques such as titration (to measure the decrease in carboxylic acid groups) or chromatography until the desired degree of dimerization is achieved.
-
Purification: The resulting mixture, which will contain residual monomer and higher oligomers, is purified. Purification can be achieved via fractional distillation under high vacuum or by preparative chromatography.
-
Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity.
Separation of Stereoisomers
Separating a mixture of all four stereoisomers is a significant challenge. The process typically involves two stages: separating the diastereomeric pairs, followed by resolving the enantiomeric pairs.
Protocol: Separation via Diastereomeric Esterification
This method involves reacting the mixture of stereoisomers with a chiral auxiliary to form diastereomeric esters, which can then be separated by standard techniques like crystallization or chromatography due to their different physical properties.[7][8]
-
Esterification with Chiral Auxiliary: The mixture of the four stereoisomers is reacted with a pure chiral alcohol, for example, (R)-(-)-Myrtenol or (S)-2-methyl-1-butanol, in the presence of an acid catalyst.[7] This converts the four stereoisomers into four diastereomeric esters.
-
Separation of Diastereomers: The resulting mixture of diastereomeric esters is separated using silica gel column chromatography. The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, allowing for their separation into distinct fractions.
-
Hydrolysis: Each separated diastereomeric ester fraction is then hydrolyzed (e.g., using aqueous acid or base) to cleave the ester bond.
-
Final Purification: The desired stereoisomer of this compound is separated from the chiral auxiliary (which can be recovered and reused), yielding the pure, isolated stereoisomer.
Conclusion
The presence of two chiral centers in this compound results in a complex stereochemical landscape with four distinct stereoisomers. For researchers in pharmacology and materials science, the ability to synthesize and isolate these individual isomers is paramount, as their biological and physical properties are expected to differ significantly. While specific physicochemical data for these compounds remain limited, established protocols for stereoselective synthesis and diastereomeric resolution provide clear pathways for their preparation and study. Continued investigation into the unique properties of each stereoisomer will be crucial for unlocking their full potential in various scientific applications.
References
- 1. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H10O5 | CID 69241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. The well known compounds (+) –lactic acid and (-) –lactic acid, have the same molecular formula, \\[{{\\text{C}}_{\\text{3}}}{{\\text{H}}_{\\text{6}}}{{\\text{O}}_{\\text{3}}}\\]. The correct relationship between them is:A. Constitutional isomerismB. Geometrical isomerismC. IdenticalnessD. Optical isomerism [vedantu.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Dual Nature of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: An In-depth Technical Guide to a Lactic Acid-Derived Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic acid, a readily available and naturally occurring chiral α-hydroxy acid, is a cornerstone of the "chiral pool," providing a valuable source of stereogenic centers for asymmetric synthesis. Its dimeric form, 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, represents the simplest linear oligomer of lactic acid. This technical guide delves into the properties, synthesis, and utility of this compound and its more synthetically prevalent relatives—lactic acid, its esters, and its cyclic dimer, lactide—as chiral building blocks in modern organic synthesis. While this compound itself sees limited direct application as a chiral auxiliary, its chemistry is intrinsically linked to the broader and highly impactful use of lactic acid derivatives in the construction of complex, enantiomerically pure molecules.
Physicochemical Properties and Synthesis
This compound (CAS No: 617-57-2) is a chiral molecule with the chemical formula C6H10O5.[1][2] It exists as different stereoisomers depending on the chirality of the constituent lactic acid units (L-lactic acid or D-lactic acid).
The synthesis of this compound is typically achieved through the controlled oligomerization of lactic acid. This process involves the esterification of the hydroxyl group of one lactic acid molecule with the carboxylic acid group of another. While this linear dimer is a key intermediate in the formation of higher polylactic acid (PLA) oligomers and polymers, its isolation as a pure, discrete chiral building block for asymmetric synthesis is not common. This is largely attributed to the inherent lability of the ester bond under various reaction conditions, which can lead to cleavage of the auxiliary and loss of stereocontrol.
Lactic Acid Derivatives as Versatile Chiral Building Blocks
The synthetic utility of the chiral lactate motif is most prominently realized through the use of lactic acid itself, its simple esters (e.g., ethyl lactate), and its cyclic dimer, lactide. These compounds serve as robust and versatile chiral synthons in a multitude of asymmetric transformations.
Lactic Acid and its Esters in Asymmetric Synthesis
Lactic acid and its esters, such as ethyl lactate, are widely employed as chiral starting materials and auxiliaries. The presence of both a hydroxyl and a carboxyl group provides multiple handles for synthetic manipulation.
One notable application is in diastereoselective reactions, such as the Diels-Alder reaction. By attaching a lactate-derived chiral auxiliary to a dienophile, the stereochemical outcome of the cycloaddition can be effectively controlled.
Table 1: Asymmetric Diels-Alder Reaction using a Lactate-Derived Chiral Auxiliary
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) | ee (%) |
| Acrylate of ethyl (S)-lactate | Cyclopentadiene | TiCl4 | CH2Cl2 | -78 | 85 | >95:5 | >98 |
The chiral lactate moiety can also be used to synthesize other valuable chiral building blocks, such as amino acids, through nucleophilic substitution reactions with inversion of stereochemistry.
Lactide: A Key Monomer for Chiral Polymers
Lactide, the cyclic dimer of lactic acid, is a crucial monomer in the ring-opening polymerization (ROP) to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous applications. The stereochemistry of the resulting polymer is directly controlled by the chirality of the lactide monomer (L-lactide, D-lactide, or meso-lactide) and the nature of the polymerization catalyst.
Experimental Protocols
Protocol 1: Synthesis of Lactide from Lactic Acid
This two-step process involves the initial formation of low molecular weight PLA oligomers followed by a depolymerization to yield the cyclic lactide.
Materials:
-
L-(+)-Lactic acid (85-90% aqueous solution)
-
Tin(II) octoate or Zinc dust (catalyst)
-
Toluene or other high-boiling point solvent
-
Ethyl acetate for recrystallization
Procedure:
-
Dehydration and Oligomerization:
-
Charge a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus with L-(+)-lactic acid.
-
Heat the solution under reduced pressure (e.g., 100 mmHg) to a temperature of 150-180°C to remove water.
-
Once the majority of the water has been removed, add the catalyst (e.g., 0.1-0.5 wt% tin(II) octoate).
-
Continue heating under vacuum to promote the polycondensation reaction, forming low molecular weight PLA oligomers. The reaction progress can be monitored by the viscosity of the mixture.
-
-
Depolymerization and Lactide Distillation:
-
Increase the temperature to 200-230°C and further reduce the pressure (e.g., <5 mmHg).
-
The oligomers will undergo intramolecular transesterification (backbiting) to form the volatile lactide, which will distill over.
-
Collect the crude lactide distillate.
-
-
Purification:
-
The crude lactide is typically purified by recrystallization from a suitable solvent, such as ethyl acetate or toluene, to yield pure L-lactide.
-
Quantitative Data:
-
Yield of crude lactide: 60-80%
-
Yield of purified L-lactide: 40-60%
-
Optical purity of L-lactide: >99%
Protocol 2: Diastereoselective Diels-Alder Reaction with a Lactate-Derived Acrylate
Materials:
-
(S)-Ethyl lactate
-
Acryloyl chloride
-
Triethylamine
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (anhydrous)
Procedure:
-
Synthesis of the Chiral Dienophile:
-
To a solution of (S)-ethyl lactate and triethylamine in anhydrous dichloromethane at 0°C, add acryloyl chloride dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acrylate. Purify by column chromatography if necessary.
-
-
Diels-Alder Reaction:
-
Dissolve the chiral acrylate in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.
-
Add freshly cracked cyclopentadiene to the solution.
-
Slowly add a solution of TiCl4 in dichloromethane to the reaction mixture.
-
Stir the reaction at -78°C for the specified time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Analysis and Auxiliary Removal:
-
Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis.
-
The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH in THF/water) or reduction (e.g., with LiAlH4) to afford the enantiomerically enriched cycloadduct.
-
Quantitative Data:
-
Yield of cycloadduct: Typically high (e.g., 85%).
-
Diastereomeric ratio (endo:exo): Often greater than 95:5.
-
Enantiomeric excess (ee): Can exceed 98%.
Visualizations
Caption: Synthesis of L-Lactide from L-Lactic Acid.
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Conclusion
While this compound itself is not a workhorse chiral auxiliary in asymmetric synthesis, its chemical identity as a lactic acid dimer places it at the heart of a family of exceptionally valuable chiral building blocks. Lactic acid, its esters, and lactide provide readily accessible, inexpensive, and highly effective tools for the stereocontrolled synthesis of complex organic molecules. The principles of stereocontrol demonstrated in reactions utilizing these simpler derivatives are fundamental to the field of asymmetric synthesis and continue to drive innovation in the development of new synthetic methodologies and the efficient production of enantiomerically pure pharmaceuticals and other fine chemicals. A thorough understanding of the chemistry of these lactic acid-derived building blocks is therefore essential for researchers and professionals in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyl-lactic acid. It covers the discovery and history of the compound, its physicochemical properties, and detailed experimental protocols for its synthesis. This document also addresses the current state of knowledge regarding its biological activity and related signaling pathways, highlighting the limited research in this area. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (CAS No. 617-57-2) is an organic compound that can be considered a dimer of lactic acid, formed through the esterification of the hydroxyl group of one lactic acid molecule with the carboxyl group of another. Its structure consists of two lactic acid units linked by an ester bond. While its polymeric counterparts, polylactic acid (PLA), have garnered significant attention for their biocompatibility and use in various applications, this compound itself is a less-studied molecule. This guide aims to consolidate the available scientific and technical information on this compound.
Discovery and History
The first documented synthesis of this compound dates back to 1925. In their investigation of the distillation products of lactic acid and its anhydride, German chemists Richard Dietzel and Rudolf Krug reported the preparation of this compound. Their work, published in Berichte der deutschen chemischen Gesellschaft, involved heating lactic acid, which led to self-esterification, or condensation, to form the dimeric acid. This foundational study established a straightforward method for the formation of lactoyl-lactic acid from its monomeric precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Lactoyl-lactic acid, 2-(Lactoyloxy)propanoic acid | |
| CAS Number | 617-57-2 | [1] |
| Molecular Formula | C6H10O5 | [1] |
| Molecular Weight | 162.14 g/mol | [2] |
| Appearance | Pale yellow, clear, odorless oil | |
| Solubility | Soluble in water and usual organic solvents |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the direct condensation of lactic acid. The following protocol is based on the principles described in the historical literature.
Objective: To synthesize this compound by heating lactic acid.
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Place a known quantity of concentrated lactic acid into a round-bottom flask.
-
Set up a distillation apparatus connected to the flask to remove water.
-
Heat the lactic acid to 120°C under atmospheric pressure for approximately 2 hours to drive off the bulk of the water.
-
After the initial heating, increase the temperature to 150°C and apply a vacuum for an additional 4 hours to facilitate the removal of water formed during the condensation reaction and drive the equilibrium towards the formation of the dimer.
-
The resulting viscous liquid is primarily composed of lactic acid oligomers, including this compound.
-
Further purification can be achieved through fractional distillation under reduced pressure to isolate the dimer from unreacted monomer and higher-order oligomers.
Expected Outcome: A pale yellow, viscous oil of this compound.
Characterization
The synthesized product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule, showing the characteristic peaks for the methyl, methine, and carbonyl groups of the two lactic acid units and the ester linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show a strong carbonyl (C=O) stretching band for the ester and carboxylic acid groups, as well as a broad hydroxyl (-OH) stretching band.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (162.14 g/mol ).
Biological Activity and Signaling Pathways
There is a significant lack of scientific literature on the specific biological activity and signaling pathways of this compound. Much of the research in this area has focused on either its monomer, lactic acid, or its high molecular weight polymer, polylactic acid.
It is crucial to distinguish that the biological effects of lactic acid (a key metabolic intermediate) and polylactic acid (a biocompatible polymer) cannot be directly attributed to the dimeric form.
Some studies have investigated the antimicrobial properties of lactic acid oligomers in general. For instance, polylactic acid oligomers have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] However, these studies do not specifically isolate the effects of the dimer.
Research on related N-lactoyl amino acids has shown their emergence as signaling molecules in metabolism, but these are structurally distinct from this compound as they involve an amide bond to an amino acid rather than an ester bond to another lactic acid molecule.
At present, no specific signaling pathways have been elucidated for this compound.
Visualizations
Synthesis of this compound
The following diagram illustrates the condensation reaction of two lactic acid molecules to form this compound.
Caption: Formation of this compound.
Conclusion
This compound is a simple dimer of lactic acid with a history dating back to the early 20th century. Its synthesis via the self-condensation of lactic acid is a straightforward process. However, despite the extensive research into both its monomer and polymer forms, this specific dimer remains a relatively unexplored molecule, particularly concerning its biological activity and potential roles in signaling pathways. This guide provides a foundational understanding of the compound based on the available literature and presents clear methodologies for its synthesis and characterization. Further research is warranted to elucidate the potential biological significance of this molecule.
References
Solubility Profile of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of 2-(2-Hydroxy-1-oxopropoxy)propionic acid (also known as dilactic acid). Due to the limited availability of direct quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a comprehensive set of experimental protocols for researchers to determine the solubility of this compound in various solvents. The provided methodologies are based on established international guidelines and standard laboratory practices.
Introduction
This compound is a dimer of lactic acid. Understanding its solubility in different solvents is crucial for a wide range of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing and optimizing chemical reactions and purification processes. The polarity of the solvent, temperature, and the pH of the medium can significantly influence the solubility of this organic acid due to the presence of a carboxylic acid group, a hydroxyl group, and an ester linkage in its structure.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed journals. The available information is largely qualitative. It is important to distinguish the solubility of this dimer from its monomer, lactic acid, which is known to be miscible with water and ethanol.
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Chemical Formula | Type | Reported Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | Slightly Soluble | Not Specified |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | - |
| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | - |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data Not Available | - |
Note: The term "Slightly Soluble" is qualitative and indicates that the compound has low solubility in the specified solvent. For precise applications, experimental determination of the solubility is highly recommended.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound.
General Experimental Workflow
The determination of solubility follows a systematic process, from preliminary estimation to precise measurement.
Caption: Experimental workflow for determining compound solubility.
Materials and Equipment
-
Compound: High-purity this compound.
-
Solvents: Analytical grade water, ethanol, methanol, acetone, DMSO, and ethyl acetate.
-
Equipment: Analytical balance, flasks with stoppers, magnetic stirrer and stir bars or a shaker bath, constant temperature bath, centrifuge, filters (e.g., 0.45 µm PTFE or nylon), and an analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).
OECD Guideline 105: Water Solubility (Flask Method)
The flask method is suitable for substances with a solubility of 10 mg/L or higher and is a widely accepted standard.[1][2][3][4][5]
-
Preliminary Test:
-
Add approximately 0.1 g of the substance to 10 mL of water in a flask.
-
Stir the mixture for 24 hours at a controlled temperature (e.g., 20 °C).
-
Visually inspect for undissolved particles. If the substance dissolves completely, repeat with a larger amount until a saturated solution is obtained. This helps in estimating the amount of substance to be used in the main test.
-
-
Main Test:
-
Based on the preliminary test, add an excess amount of the substance to replicate flasks containing a known volume of water.
-
Seal the flasks and place them in a constant temperature bath.
-
Stir the solutions for a sufficient time to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. The concentration of three successive measurements should not vary significantly.
-
After equilibration, stop the stirring and allow the undissolved particles to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step.
-
Accurately dilute an aliquot of the clear supernatant.
-
Determine the concentration of the substance in the diluted solution using a validated analytical method.
-
Calculate the solubility in the desired units (e.g., mg/L, mol/L).
-
Solubility in Organic Solvents
A similar flask method can be employed for organic solvents.
-
Procedure:
-
Add a known, excess amount of this compound to a known volume of the organic solvent in a sealed flask.
-
Equilibrate the mixture at a constant temperature with continuous stirring or shaking.
-
After reaching equilibrium, separate the saturated solution from the undissolved solid via centrifugation and/or filtration.
-
Dilute the supernatant appropriately.
-
Analyze the concentration of the compound in the diluted solution using a suitable analytical technique (e.g., HPLC, GC).
-
Calculate the solubility.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 column is typically suitable.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Quantification: Generate a calibration curve using standard solutions of known concentrations of this compound.
Logical Relationships in Solubility Determination
The choice of experimental method and the interpretation of results depend on the physicochemical properties of the compound and the solvent.
Caption: Factors influencing solubility determination and method selection.
Conclusion
While there is a notable lack of published quantitative solubility data for this compound, this guide provides the necessary framework for researchers to determine these crucial parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate reliable and accurate solubility data to support their research and development activities. The provided diagrams offer a clear visual representation of the experimental workflow and the logical relationships in solubility studies.
References
Thermal Stability and Decomposition of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-(2-hydroxy-1-oxopropoxy)propionic acid (CAS 617-57-2), a linear dimer of lactic acid also known as lactoyllactic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on lactic acid and its oligomers to infer its thermal properties and degradation pathways. This guide includes available physical data, proposed decomposition mechanisms, and generalized experimental protocols for thermal analysis, serving as a valuable resource for professionals working with lactic acid-based compounds.
Introduction
This compound is a key intermediate in the condensation of lactic acid and a fundamental building block in the synthesis of polylactic acid (PLA), a biodegradable polymer with extensive applications in the pharmaceutical and biomedical fields. Understanding the thermal stability and decomposition profile of this dimer is crucial for controlling polymerization processes, ensuring drug formulation stability, and assessing safety during manufacturing and storage.
Lactic acid has a propensity to form condensation products, such as linear and cyclic oligomers, with the equilibrium being dependent on temperature and concentration.[1] At elevated temperatures, these oligomers can undergo further reactions, including depolymerization. This guide focuses on the thermal behavior of the initial linear dimer, which is a critical step in these transformations.
Physicochemical Properties
While comprehensive experimental data on the thermal properties of pure this compound is not extensively reported in peer-reviewed literature, some physical constants are available from chemical suppliers. It is important to note that these values may be estimated and should be used with caution without further experimental verification.
| Property | Value | Source |
| CAS Number | 617-57-2 | [2] |
| Molecular Formula | C₆H₁₀O₅ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| Boiling Point | 315.2 °C at 760 mmHg | [2] |
| Flash Point | 132.4 °C | [2] |
| Density | 1.308 g/cm³ | [2] |
Thermal Stability and Decomposition Pathways
The thermal degradation of hydroxyl-terminated lactic acid oligomers is understood to proceed through a multi-step process.[3] The initial and primary decomposition pathway for these linear oligomers at temperatures above 200°C is an intramolecular trans-esterification reaction, often termed "backbiting," which is initiated from the hydroxyl end of the molecule.[1][4] This process leads to the formation of lactide, the stable cyclic dimer of lactic acid, which is then released as the main gaseous product.[3]
A simplified proposed decomposition pathway for this compound is illustrated below. The linear dimer likely undergoes intramolecular cyclization to form lactide and a water molecule.
References
"2-(2-Hydroxy-1-oxopropoxy)propionic acid" material safety data sheet (MSDS)
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-(2-Hydroxy-1-oxopropoxy)propionic acid (CAS 617-57-2). The information presented herein is compiled from available chemical databases and data for a structurally related compound, Lactic Acid (CAS 50-21-5), for precautionary purposes. All laboratory work should be conducted under the supervision of a qualified professional, and a thorough risk assessment should be performed before handling this chemical.
Chemical Identification and Properties
This compound, also known as lactic acid lactate, is a dimer of lactic acid.[1] It is important for researchers, scientists, and drug development professionals to be aware of its physical and chemical properties for safe handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 617-57-2 | [2] |
| Molecular Formula | C6H10O5 | [2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| Appearance | Off-white to slight yellow solid or liquid | [3] |
| LogP | -0.43 | [3] |
Hazard Identification and Safety Precautions
GHS Classification
Based on aggregated data from multiple suppliers, this compound is reported as not meeting the criteria for GHS hazard classification .[1] However, it is crucial to note that this status may be based on a limited number of reports and does not guarantee the absence of hazards.
Precautionary Hazard Information from a Structurally Related Compound: Lactic Acid
Due to the absence of a specific MSDS for this compound, the hazard and precautionary information for Lactic Acid (CAS 50-21-5) is provided below as a conservative safety measure. Lactic acid is a closely related monomer and shares functional groups that may indicate similar, though not identical, hazard profiles.
Table 2: Hazard and Precautionary Information for Lactic Acid (CAS 50-21-5)
| Category | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage. | [4][5] |
| GHS Signal Word | Danger | [4][5] |
| GHS Hazard Pictograms | [5] | |
| Precautionary Statements (Prevention) | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [6] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [4][5] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [7][8] |
Experimental Protocols and Safe Handling
Given the limited safety data, a cautious approach is mandatory when handling this compound. The following workflow outlines a recommended procedure for risk assessment and safe handling.
Caption: Safe handling workflow for chemicals with limited safety data.
First Aid Measures
The following first aid measures are based on the precautionary data from Lactic Acid and should be followed in case of exposure to this compound.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration. Seek medical attention if irritation or symptoms persist.[6]
-
Skin Contact: Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation or symptoms persist.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call a poison control center or doctor for treatment advice.[6]
-
Ingestion: Do not induce vomiting unless told to do so by the poison control center or doctor. Rinse mouth thoroughly. Never give anything by mouth to an unconscious person. Get medical advice/attention if you feel unwell.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards Arising from the Chemical: No specific data is available. For Lactic Acid, hazardous combustion products include carbon oxides.[4]
-
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus and chemical-protective clothing.[6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[4] Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Absorb with inert material and place in a suitable container for disposal.[4]
Storage and Handling
-
Handling: Avoid contact with skin and eyes.[4] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] Store in a cool place.[4]
This technical guide provides a summary of the currently available information on this compound. The lack of a comprehensive safety data sheet necessitates a conservative and cautious approach to its handling. Researchers, scientists, and drug development professionals are strongly advised to perform a thorough risk assessment and implement stringent safety protocols when working with this compound.
References
- 1. This compound | C6H10O5 | CID 69241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS No.617-57-2,this compound Suppliers [lookchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. neogen.com [neogen.com]
- 7. chemos.de [chemos.de]
- 8. musashino.com [musashino.com]
Potential Research Areas for 2-(2-Hydroxy-1-oxopropoxy)propionic acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactyl lactate (CAS No. 617-57-2), is a dimer of lactic acid. While its direct biological functions are largely unexplored, its constituent, lactic acid, is a key metabolic and signaling molecule. The recent discovery of lactylation, a post-translational modification where lactate-derived lactyl groups are added to proteins, has opened new avenues for understanding the biological roles of lactate and its derivatives. This technical guide provides an in-depth overview of potential research areas for this compound, focusing on its potential to influence cellular processes through mechanisms related to lactate signaling and lactylation. We present hypothesized mechanisms of action, detailed experimental protocols, and conceptual workflows to stimulate and guide future research in this promising area.
Introduction to this compound
This compound is a carboxylic acid with the molecular formula C₆H₁₀O₅. It is structurally a dimer of lactic acid, formed by the esterification of the hydroxyl group of one lactic acid molecule with the carboxyl group of another. Despite its simple structure, the biological activities of this specific molecule remain poorly characterized. However, its direct relationship to lactic acid, a central player in cellular metabolism and signaling, suggests that it may possess significant and unexamined biological functions.
Lactic acid is no longer considered merely a waste product of anaerobic glycolysis. It is now recognized as a crucial signaling molecule that can influence a wide range of cellular processes, including inflammation, immune responses, and gene expression.[1][2][3] A key mechanism underlying these effects is lactylation, a recently discovered epigenetic modification where lactyl groups are transferred to lysine residues on histones and other proteins, thereby altering their function and regulating gene transcription.[4][5][6]
Given that this compound can be hydrolyzed to release two molecules of lactic acid, it is plausible that it could serve as a precursor for intracellular lactate, thereby influencing lactate-dependent signaling pathways and lactylation events. This guide outlines potential research directions to explore these exciting possibilities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 617-57-2 | |
| Molecular Formula | C₆H₁₀O₅ | |
| Molecular Weight | 162.14 g/mol | |
| Synonyms | Lactyl lactate, 2-(Lactoyloxy)propanoic acid | |
| IUPAC Name | 2-(2-hydroxypropanoyloxy)propanoic acid |
Potential Research Areas and Hypothesized Mechanisms
Based on the established roles of lactic acid and lactylation, we propose the following key research areas for this compound:
Modulation of Inflammatory Responses
Lactate is known to have immunomodulatory effects, often exhibiting anti-inflammatory properties.[7] It can influence macrophage polarization and cytokine production. We hypothesize that this compound, by increasing intracellular lactate levels, could suppress inflammatory signaling pathways such as the NF-κB pathway.
dot
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Epigenetic Regulation through Histone Lactylation
The discovery of histone lactylation as a key epigenetic modification has profound implications for gene regulation.[8] Increased lactate levels can lead to the lactylation of histone lysine residues, which is associated with transcriptional activation. We propose that this compound could serve as a source of lactate for histone lactylation, thereby influencing the expression of genes involved in various cellular processes, including metabolism, proliferation, and differentiation.
Cancer Metabolism and Proliferation
Cancer cells are characterized by altered metabolism, often exhibiting high rates of glycolysis and lactate production (the Warburg effect). Lactate in the tumor microenvironment can promote tumor progression and immune evasion.[5] Investigating the effects of exogenous this compound on cancer cell viability, proliferation, and metabolism could reveal novel therapeutic strategies. It may either fuel cancer cell growth or, conversely, induce metabolic stress and apoptosis, depending on the cellular context.
dot
References
- 1. Lactylation in health and disease: physiological or pathological? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations [mdpi.com]
- 4. Lactylation: An Innovative Approach to Disease Control [aginganddisease.org]
- 5. Lactylation and its roles in diseases: a systematic bibliometric exploration of the research landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactylation: An Innovative Approach to Disease Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role and mechanism of histone lactylation in health and diseases [frontiersin.org]
A Comprehensive Technical Review of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid (Lactoyl Lactic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxy-1-oxopropoxy)propionic acid, more commonly known as lactoyl lactic acid, is a linear dimer of lactic acid. With the chemical formula C6H10O5 and CAS number 617-57-2, this molecule is a key intermediate in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in medicine, pharmaceuticals, and material science. While extensively studied as a precursor in polymer chemistry, its distinct biological activities and pharmacological profile as a standalone entity are less well-characterized. This technical guide provides a comprehensive review of the existing literature on lactoyl lactic acid, focusing on its synthesis, characterization, and the current understanding of its biological relevance, drawing comparisons with related lactic acid derivatives where direct data is limited.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 617-57-2 | Chemical Abstracts Service |
| Molecular Formula | C6H10O5 | PubChem |
| Molecular Weight | 162.14 g/mol | PubChem |
| Synonyms | Lactoyl lactic acid | PubChem |
| Appearance | White solid | General chemical properties |
| Solubility | Soluble in water and organic solvents | General chemical properties |
Synthesis and Characterization
The synthesis of this compound is intrinsically linked to the production of polylactic acid (PLA) and its cyclic dimer, lactide. The primary route involves the direct condensation of lactic acid.
Experimental Protocol: Synthesis via Direct Condensation of Lactic Acid
This process typically involves two main stages: oligomerization of lactic acid to form linear oligomers, including lactoyl lactic acid, followed by a depolymerization step to yield lactide if desired. To isolate lactoyl lactic acid, the reaction conditions can be controlled to favor the formation of short-chain oligomers.
Materials:
-
L-lactic acid (or D-lactic acid or a racemic mixture)
-
Catalyst (e.g., tin(II) octoate, zinc chloride) (optional, can be performed catalyst-free)
-
High-vacuum distillation apparatus
-
Reaction vessel with mechanical stirring and temperature control
Procedure:
-
Oligomerization: Lactic acid is heated in a reaction vessel under reduced pressure with continuous stirring. The temperature is gradually increased to facilitate the removal of water formed during the esterification reaction. This stage results in the formation of a mixture of linear lactic acid oligomers of varying lengths, including this compound.
-
Characterization: The resulting oligomer mixture can be analyzed to identify and quantify the presence of lactoyl lactic acid.
Analytical and Characterization Methods
The characterization of this compound is crucial for confirming its structure and purity. The following techniques are commonly employed:
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lactic acid, lactoyl lactic acid, and other oligomers. | A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is often used. Detection can be achieved using a UV/VIS detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the ester linkage and stereochemistry. | Characteristic peaks for the methyl, methine, and carbonyl groups can be identified and assigned to confirm the structure of lactoyl lactic acid. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | Provides confirmation of the molecular formula (C6H10O5). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester groups are observed. |
Synthesis Pathway Diagram
The following diagram illustrates the synthesis of this compound from lactic acid.
Caption: Synthesis of lactoyl lactic acid from two lactic acid molecules.
Biological Activity and Potential Applications
Direct research on the specific biological activities of this compound is limited. However, insights can be drawn from studies on related lactic acid oligomers and derivatives.
Antimicrobial Properties of Lactic Acid Oligomers
Research has indicated that polylactic acid (PLA) oligomers exhibit broad-spectrum antimicrobial activity. A study on PLA oligomers synthesized through catalyst-free condensation polymerization demonstrated their efficacy against various pathogens, including viruses, bacteria, and fungi. While this study did not specifically isolate and test the dimer, it suggests that shorter-chain lactic acid oligomers may possess inherent antimicrobial properties. This potential activity could be attributed to the acidic nature of the terminal carboxylic acid group and the ester linkages.
Comparison with N-Lactoyl Amino Acids
A related class of molecules, N-lactoyl amino acids, which consist of a lactic acid molecule linked to an amino acid, have been identified as signaling molecules in metabolism. For instance, N-lactoyl-phenylalanine (Lac-Phe) has been shown to be induced by exercise and is involved in the suppression of appetite. While structurally different from lactoyl lactic acid (ester linkage vs. amide linkage), the existence of bioactive lactate-containing small molecules suggests that lactoyl lactic acid could potentially have un-discovered biological roles.
Drug Delivery Applications
Lactic acid oligomers, due to their biodegradability and biocompatibility, have been explored for drug delivery applications. They can be formulated into micro- or nanoparticles to encapsulate and control the release of therapeutic agents. The degradation of these oligomers into lactic acid, a natural metabolite, minimizes toxicity. Although much of this research focuses on higher molecular weight oligomers and polymers, the fundamental properties of the lactic acid dimer make it a relevant component in understanding the degradation and release profiles of these systems.
Logical Relationship of Lactic Acid Derivatives
The following diagram illustrates the relationship between lactic acid, lactoyl lactic acid, and other relevant derivatives.
Caption: Interconversion pathways of lactic acid and its derivatives.
Conclusion and Future Directions
This compound is a well-defined chemical entity that plays a crucial role as an intermediate in the synthesis of polylactic acid. Its synthesis and characterization are well-established within the context of polymer chemistry. However, there is a notable gap in the literature regarding its specific biological activities. Future research should focus on isolating and characterizing the pharmacological and metabolic effects of lactoyl lactic acid to determine if it possesses unique properties distinct from its monomeric and polymeric counterparts. Investigating its potential antimicrobial, signaling, and drug-delivery capabilities as a standalone molecule could unveil new applications for this fundamental building block of biodegradable polymers. Such studies would be invaluable for researchers and professionals in drug development and biomaterials science, potentially expanding the utility of this simple yet important molecule.
A Technical Guide to the Theoretical and Computational Analysis of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid or lactic acid dimer (CAS No. 617-57-2), is a crucial acyclic intermediate in the synthesis of polylactic acid (PLA).[1][2] As a biodegradable and biocompatible polymer derived from renewable resources, PLA has garnered significant attention in biomedical applications, including drug delivery systems, bone fixation devices, and tissue engineering scaffolds.[3][4][5] Understanding the molecular properties of its fundamental building blocks, such as the lactic acid dimer, is paramount for controlling polymerization processes and tailoring the final properties of PLA-based biomaterials.
This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound. It summarizes key physicochemical and computational data, outlines relevant experimental protocols for its synthesis and characterization in the context of PLA production, and presents logical workflows for its study.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical inputs for both computational models and experimental design.
| Property | Value | Reference |
| CAS Number | 617-57-2 | [1][6] |
| Molecular Formula | C6H10O5 | [1][6] |
| Molecular Weight | 162.14 g/mol | [1] |
| Density | 1.308 g/cm³ | [1] |
| Boiling Point | 315.2 °C at 760 mmHg | [1] |
| Flash Point | 132.4 °C | [1] |
Computational Modeling and Theoretical Studies
While dedicated computational studies on the isolated linear lactic acid dimer are sparse, extensive research on PLA oligomers provides valuable insights.[2][7] Density Functional Theory (DFT) and molecular dynamics (MD) simulations are the primary tools used to investigate the structural and electronic properties of these molecules.[2]
Computational Methodology
A typical computational approach for analyzing lactic acid oligomers involves geometry optimization and frequency calculations using DFT. These calculations are foundational for determining stable conformations and predicting spectroscopic properties.
Protocol: Density Functional Theory (DFT) Analysis
-
Model Construction: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional combined with a 6-311G basis set or higher.[8]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Property Calculation: Key electronic properties, such as HOMO-LUMO energy levels, dipole moment, and molecular electrostatic potential, are calculated to understand the molecule's reactivity and intermolecular interaction potential.[9]
-
Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a polarizable continuum model (PCM).[2]
Workflow for Computational Analysis
The logical flow of a computational investigation into the properties of the lactic acid dimer is depicted below.
Predicted Quantitative Data
The following table summarizes typical quantitative data obtained from DFT calculations on lactic acid oligomers, which serves as a proxy for the dimer. These parameters are crucial for understanding the molecule's geometry and electronic behavior.
| Parameter | Typical Calculated Value Range | Significance |
| C=O Bond Length | 1.20 - 1.22 Å | Influences vibrational frequency and reactivity. |
| C-O (Ester) Bond Length | 1.33 - 1.36 Å | Key to understanding ester hydrolysis/stability. |
| O-H Bond Length | 0.96 - 0.98 Å | Important for hydrogen bonding interactions. |
| HOMO-LUMO Gap | 2.9 - 4.2 eV | Indicates chemical reactivity and electronic transition energy.[9] |
| Dipole Moment | ~9.3 Debye (for a related structure) | Reflects the molecule's polarity and interaction with polar solvents.[9] |
Experimental Protocols
This compound is primarily an intermediate in the synthesis of lactide (the cyclic dimer) from lactic acid, which is then polymerized to form PLA.[3][10][11] The protocols below describe this two-step process.
Synthesis of Low Molecular Weight PLA Prepolymer (Containing the Dimer)
This step involves the direct polycondensation of lactic acid to form oligomers, including the target linear dimer.
Protocol: Lactic Acid Polycondensation
-
Setup: A four-necked flask is equipped with a magnetic stirrer, temperature controller, and a condenser connected to a collection flask.[3][12]
-
Dehydration: L-lactic acid (e.g., 85 wt%) is added to the flask. The system is heated to approximately 120-160 °C under a continuous flow of nitrogen gas to remove water.[3][11]
-
Polycondensation: The temperature is increased to 180-200 °C and maintained for several hours (e.g., 4 hours) under reduced pressure or continued nitrogen flow to facilitate the removal of condensation water and drive the esterification equilibrium towards the formation of oligomers.[3][5][10]
-
Product: The resulting product is a viscous liquid mixture of low molecular weight PLA, containing lactic acid monomers, the linear dimer (lactoyllactic acid), and other short-chain oligomers.[13]
Synthesis of Lactide via Depolymerization
The prepolymer is then depolymerized to yield the cyclic dimer, lactide, which is the direct monomer for high-molecular-weight PLA.
Protocol: Oligomer Depolymerization and Lactide Distillation
-
Catalyst Addition: A catalyst, such as tin(II) octoate, is added to the low molecular weight PLA prepolymer.[10]
-
Depolymerization: The mixture is heated to a higher temperature (e.g., 210-250 °C) under high vacuum (e.g., 5 mbar).[3][10]
-
Distillation: The cyclic lactide formed during depolymerization is volatile under these conditions and is collected via distillation. The highest yield of crude lactide (38.5%) has been reported at a temperature of 210 °C.[3][12]
-
Purification: The collected raw lactide is further purified by crystallization from a solvent like toluene or ethyl acetate to achieve the high purity (>99.9%) required for polymerization.[10]
Workflow for Synthesis and Characterization
The experimental pathway from lactic acid to purified lactide, involving the formation of the linear dimer as an intermediate, is shown below.
Characterization Techniques
The products from these synthetic steps are characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Purpose |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirms the chemical structure and stereochemical purity of the oligomers and lactide.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups, such as the disappearance of broad -OH bands and the appearance of characteristic C=O ester bands, confirming polymerization.[4] |
| Differential Scanning Calorimetry (DSC) | Determines thermal properties like glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymer.[4] |
Conclusion
This compound is a fundamentally important, albeit transient, species in the production of high-quality PLA. While direct experimental and computational data on this specific linear dimer are limited, studies on PLA oligomers provide robust models for understanding its structural and electronic characteristics. The computational workflows and experimental protocols detailed in this guide offer a comprehensive framework for researchers and scientists to investigate this molecule and its role in the synthesis of advanced biomaterials. A thorough grasp of its properties through the combined application of theoretical modeling and empirical characterization is essential for the rational design and development of next-generation PLA-based products.
References
- 1. Cas 617-57-2,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.untirta.ac.id [eprints.untirta.ac.id]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Computational Investigation of the Structural Properties of Poly(lactic acid) and Its Stereoisomers: Shape, Size, and Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
- 13. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]
Methodological & Application
Synthesis protocols for "2-(2-Hydroxy-1-oxopropoxy)propionic acid"
Application Note:
The synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid or the linear dimer of lactic acid, is a critical step in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in medicine, pharmaceuticals, and material science. The direct synthesis of this linear dimer is typically achieved through the controlled oligomerization of lactic acid. This process involves the formation of ester linkages between lactic acid molecules via a dehydration reaction. While the ultimate goal of many industrial processes is the formation of the cyclic dimer, lactide, or high molecular weight PLA, the initial formation of linear oligomers, including the dimer, is a fundamental and controllable step.
The protocols outlined below detail the synthesis of lactic acid oligomers, which will include the desired this compound. The degree of polymerization can be influenced by reaction parameters such as temperature, pressure, reaction time, and the use of catalysts. By carefully controlling these conditions, the yield of the linear dimer can be optimized.
Data Summary of Synthesis Parameters
The following table summarizes various experimental conditions for the synthesis of lactic acid oligomers and the related production of lactide, which proceeds through the formation of these oligomers.
| Parameter | Method 1: Direct Polycondensation | Method 2: Catalytic Oligomerization & Lactide Formation | Method 3: Azeotropic Distillation |
| Starting Material | L-lactic acid (≥85%) | L-lactic acid | Lactic acid |
| Catalyst | None (catalyst-free) | Tin(II) octoate (0.25%, 0.50%, or 1.00% by weight)[1] or Zinc oxide (1.5% by weight) | Zinc oxide (1.5% by weight)[2] |
| Temperature | 180 °C[3] | 150-210 °C[1][4] | Not specified |
| Pressure | 1 kPa - 2 MPa[3] | Vacuum | Not specified |
| Reaction Time | > 4 hours[3] | Not specified | Not specified |
| Solvent | None (melt polycondensation) | None (melt polycondensation) | Aromatic hydrocarbons (toluene, chlorobenzene, etc.)[2] |
| Yield | Not specified for dimer | Lactide yield: 67-69% (pre-purification)[1][4] | Increased oligomer yield compared to standard distillation[2] |
| Notes | A facile one-step process for PLA oligomers.[3] | A two-step process for lactide production, with oligomerization as the first step.[1][5] | Azeotropic removal of water reduces reaction time.[2] |
Experimental Protocols
Protocol 1: Direct Polycondensation for the Synthesis of Lactic Acid Oligomers
This protocol describes a catalyst-free method for the synthesis of polylactic acid oligomers, including this compound, via direct melt polycondensation.[3]
Materials:
-
L-lactic acid (≥85%)
-
Rotary evaporator
-
Oil bath
-
Vacuum pump
Procedure:
-
Place the L-lactic acid into a glass flask of a rotary evaporator.
-
Heat the flask in an oil bath to 180 °C.
-
Rotate the flask at a speed of 100 rpm.
-
Apply a vacuum to the system, maintaining the pressure between 1 kPa and 2 MPa.
-
Continue the reaction under these conditions for a minimum of 4 hours. The removal of water via vacuum drives the condensation reaction to form oligomers. The average molecular weight of the oligomers will increase with reaction time.
-
After the desired reaction time, cool the flask to room temperature. The resulting product will be a mixture of lactic acid oligomers of varying lengths, including the target linear dimer.
Protocol 2: Catalytic Oligomerization of Lactic Acid
This protocol details the first stage of lactide synthesis, which is the formation of lactic acid oligomers using a catalyst.[1][4]
Materials:
-
L-lactic acid solution
-
Tin(II) octoate
-
Three-necked round-bottom flask
-
Heating mantle
-
Mechanical stirrer
-
Vacuum system
-
Condenser
Procedure:
-
Concentrate the L-lactic acid solution by heating to remove excess water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser connected to a vacuum system, add the concentrated lactic acid.
-
Add tin(II) octoate catalyst (0.25-1.00% by weight of the lactic acid).
-
Heat the mixture to a temperature between 150 °C and 210 °C under vacuum with stirring.
-
Water will be continuously removed from the reaction mixture as the polycondensation reaction proceeds, forming lactic acid oligomers.
-
The reaction can be monitored to achieve the desired average molecular weight of the oligomer mixture. Shorter reaction times will favor the formation of lower molecular weight oligomers, including the dimer.
-
Once the desired degree of oligomerization is reached, the reaction can be stopped by cooling the mixture.
Visualizations
References
- 1. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, a dimer of lactic acid. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like lactoyllactic acid. Both reversed-phase and mixed-mode chromatography can be effectively employed.
Application Note: HPLC Analysis of Lactoyllactic Acid
The choice of HPLC method depends on the sample matrix and the desired sensitivity. For complex biological samples, derivatization or the use of advanced detectors like mass spectrometry (MS) can enhance specificity and sensitivity. Mixed-mode chromatography offers a unique separation mechanism by combining reversed-phase and ion-exchange properties, which can be advantageous for separating polar analytes like lactic acid and its oligomers.
Experimental Protocol: Mixed-Mode HPLC for Lactoyllactic Acid
This protocol is based on the separation of lactic acid and its oligomers using a mixed-mode anion-exchange column.
1. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: UV detector (low wavelength, e.g., 210 nm), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: Primesep B2 or Newcrom BH mixed-mode anion-exchange column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid for MS compatibility). The exact gradient will need to be optimized based on the specific oligomers of interest.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the lactoyllactic acid peak based on retention time compared to a standard.
-
Quantify the peak area and determine the concentration using a calibration curve prepared from standards of known concentrations.
Experimental Protocol: Reversed-Phase HPLC for Lactoyllactic Acid
This protocol is suitable for the simultaneous analysis of lactic acid and its derivatives.
1. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: Purospher STAR C18 reversed-phase column.[1]
-
Mobile Phase: Isocratic mixture of 0.005 mol/L H2SO4 solution and methanol (e.g., 9:1, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Centrifuge or filter the sample to remove any particulate matter.
4. Data Analysis:
-
Create a calibration curve by injecting standards of lactoyllactic acid at different concentrations.
-
Determine the concentration of lactoyllactic acid in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary: HPLC
| Parameter | Mixed-Mode HPLC | Reversed-Phase HPLC |
| Column | Primesep B2 or Newcrom BH | Purospher STAR C18[1] |
| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient | 0.005 mol/L H2SO4:Methanol (9:1)[1] |
| Detection | UV, ELSD, CAD, MS | UV (210 nm)[1] |
| Retention Time | Dependent on specific oligomer and gradient | To be determined experimentally |
Gas Chromatography (GC) Methods
GC can be used for the analysis of volatile or semi-volatile compounds. For polar molecules like lactoyllactic acid, derivatization is often necessary to improve volatility and chromatographic performance.
Application Note: GC Analysis of Lactoyllactic Acid
Direct analysis of lactoyllactic acid by GC can be challenging due to its low volatility and polar nature, which can lead to poor peak shape and adsorption onto the column.[2] Derivatization, such as silylation, can overcome these issues. The presence of lactoyllactic acid can sometimes be an artifact of the GC analysis itself, especially in samples with high concentrations of lactic acid, due to dimerization in the hot injector.[3]
Experimental Protocol: GC-FID for Lactoyllactic Acid
This protocol is based on an Agilent application note for the analysis of lactic acid and its derivatives.[2]
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Split/splitless injector.
2. Chromatographic Conditions:
-
Column: Agilent CP-Sil 5 CB, 0.53 mm x 25 m fused silica (df = 5.0 µm).[2]
-
Carrier Gas: Nitrogen at a flow rate of 5.0 mL/min.[2]
-
Oven Temperature Program: 40 °C (hold for 6 min), then ramp at 10 °C/min to 200 °C.[2]
-
Injector Temperature: 225 °C.[2]
-
Detector Temperature: 250 °C.
-
Injection Mode: Split (1:40).[2]
-
Injection Volume: 0.2 µL.[2]
3. Sample Preparation:
-
The sample is dissolved in water.[2]
-
Derivatization (e.g., with a silylating agent like BSTFA) may be required for improved peak shape and sensitivity.
4. Data Analysis:
-
The lactoyllactic acid peak is identified by its retention time.
-
Quantification is performed using an external or internal standard method.
Quantitative Data Summary: GC-FID
| Parameter | Value | Reference |
| Column | Agilent CP-Sil 5 CB, 0.53 mm x 25 m, 5.0 µm | [2] |
| Carrier Gas | Nitrogen | [2] |
| Flow Rate | 5.0 mL/min | [2] |
| Injector Temp. | 225 °C | [2] |
| Oven Program | 40°C (6 min), 10°C/min to 200°C | [2] |
| Detector | FID | [2] |
| Retention Time | To be determined (lactoyllactic acid elutes after lactic acid) | [2] |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of lactoyllactic acid.
GC Experimental Workflow
Caption: Workflow for GC analysis of lactoyllactic acid.
References
Application Notes and Protocols for the Purification of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
Introduction
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, is a linear dimer of lactic acid. It is a key intermediate in the synthesis of polylactic acid (PLA), a biodegradable polymer with numerous applications in the biomedical and pharmaceutical fields. The purity of this compound is critical for the quality and performance of the final polymeric products. This document provides detailed application notes and protocols for the purification of this compound using various techniques, including preparative high-performance liquid chromatography (HPLC), crystallization, and vacuum distillation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H10O5 | [1] |
| Molar Mass | 162.14 g/mol | [1] |
| Appearance | Varies from a viscous liquid to a solid depending on purity and isomeric form. | General Knowledge |
Purification Techniques Overview
The selection of a suitable purification technique depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the nature of the impurities. The most common impurities are lactic acid monomer, higher oligomers of lactic acid, water, and residual catalysts from synthesis.
A general workflow for the purification of this compound is presented below.
References
Application Notes and Protocols: Reaction Kinetics and Mechanisms of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics and mechanisms associated with 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid. This compound is the simplest oligomer of lactic acid and a fundamental component of polylactic acid (PLA), a widely used biodegradable polyester in biomedical and pharmaceutical applications.[1] Understanding its degradation kinetics is crucial for predicting the stability and degradation profile of PLA-based materials and drug delivery systems.
The primary reaction of interest for this compound in aqueous environments is hydrolysis, which leads to the formation of two molecules of lactic acid. The kinetics and mechanism of this hydrolysis are significantly influenced by environmental conditions, particularly pH.
Reaction Mechanisms
The hydrolytic degradation of the ester bond in this compound and its oligomers can proceed through several mechanisms. For this specific dimer, the intramolecular "backbiting" mechanism is of particular importance, especially under neutral or alkaline conditions.[1]
1. Backbiting Mechanism (Intramolecular Hydrolysis):
This is the predominant degradation pathway for hydroxyl-terminated lactic acid oligomers, including the dimer, at physiological pH (around 7.2-7.4).[1] The mechanism involves the terminal hydroxyl group launching a nucleophilic attack on the ester carbonyl carbon, forming a cyclic intermediate (lactide) which is then rapidly hydrolyzed to two molecules of lactic acid.
Caption: Backbiting hydrolysis mechanism of this compound.
2. Random Chain Scission (Intermolecular Hydrolysis):
While backbiting is dominant for the hydroxyl-terminated dimer, intermolecular hydrolysis can also occur, where a water molecule directly attacks the ester bond. This mechanism becomes more significant under acidic conditions or when the terminal hydroxyl group is protected (e.g., by acetylation).[1] In such cases, the degradation rate is considerably slower.
3. Autocatalytic Hydrolysis:
The hydrolysis of lactates is an autocatalytic process.[2] The lactic acid produced during the reaction lowers the pH of the local environment, thereby catalyzing further ester hydrolysis. This creates a positive feedback loop that can accelerate the degradation rate as the reaction progresses.
Reaction Kinetics
The kinetics of this compound hydrolysis are strongly dependent on pH and the chemical nature of the terminal group.
Influence of pH:
-
Acidic pH (e.g., pH 2): At low pH, the ultimate ester bond is the most susceptible to hydrolysis.[1] The reaction is primarily driven by specific acid catalysis.
-
Neutral to Alkaline pH (e.g., pH 7.2): At physiological pH, the backbiting mechanism is favored, leading to a preferential scission of the penultimate ester bond in longer oligomers and efficient hydrolysis of the dimer.[1]
Influence of End-Group Protection:
Protecting the terminal hydroxyl group, for instance through acetylation, has a profound impact on the degradation kinetics. It prevents the backbiting mechanism, making the much slower random chain scission the rate-limiting step.[1]
Quantitative Kinetic Data Summary:
The following table summarizes pseudo first-order rate constants for the degradation of lactic acid oligomers under physiological conditions, highlighting the effect of the terminal hydroxyl group.
| Compound | Condition | Degradation Mechanism | Rate Constant (k) | Reference |
| Hydroxyl-terminated Oligo(lactic acid) | Aqueous Buffer (37°C, pH 7.2) | Chain-end scission (Backbiting) | 2.7 h⁻¹ | [1] |
| Acetyl-protected Hydroxyl Oligo(lactic acid) | Aqueous Buffer (37°C, pH 7.2) | Random Chain Scission | 0.022 h⁻¹ | [1] |
Experimental Protocols
The following protocols are generalized methodologies based on studies of lactic acid oligomer hydrolysis.[1][3] They can be adapted to specifically study the kinetics of this compound.
Protocol 1: Determination of Hydrolysis Rate Constant
Objective: To quantify the rate of hydrolysis of this compound under controlled pH and temperature.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) or other suitable buffer at the desired pH (e.g., pH 7.2)
-
Incubator or water bath set to a physiological temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Quenching solution (e.g., acetonitrile or a strong acid)
-
Vials for sample collection
Workflow:
Caption: Experimental workflow for determining the hydrolysis rate constant.
Procedure:
-
Preparation: Prepare a stock solution of this compound of known concentration in the pre-warmed buffer solution (e.g., 1 mg/mL in PBS at 37°C).
-
Incubation: Place the solution in a constant temperature incubator or water bath.
-
Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw a precise volume of the sample.
-
Quenching: Immediately add the sample to a quenching solution to stop the hydrolysis reaction. The choice of quenching agent will depend on the analytical method.
-
Analysis: Analyze the concentration of the remaining this compound and the formed lactic acid in each sample using a validated HPLC method.
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the concentration at time t to the initial concentration (ln([A]t/[A]₀)) versus time.
-
For a first-order reaction, this plot should yield a straight line.
-
The pseudo first-order rate constant (k) is the negative of the slope of this line.
-
Protocol 2: Investigating the Effect of pH on Hydrolysis
Objective: To determine how the rate of hydrolysis is affected by different pH conditions.
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
Set up parallel experiments using buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.2, pH 9.0).
-
Ensure that the buffer systems have sufficient capacity to maintain the pH throughout the experiment, especially as lactic acid is produced.
-
Determine the rate constant (k) for each pH condition.
-
Plot the obtained rate constants as a function of pH to visualize the relationship.
By understanding these kinetic and mechanistic details, researchers can better design and predict the behavior of materials and drug formulations based on lactic acid polymers, ensuring their performance and safety profiles are met.
References
Application Notes: 2-(2-Hydroxy-1-oxopropoxy)propionic acid and its Role in Polymer Chemistry
Introduction
While the IUPAC name "2-(2-Hydroxy-1-oxopropoxy)propionic acid" refers to the linear dimer of lactic acid, in the context of synthesizing high molecular weight polymers, the key monomer is its cyclic counterpart, lactide . Polylactic acid (PLA), a thermoplastic polyester, is most commonly produced via the ring-opening polymerization (ROP) of lactide.[1][2][3][4] Direct condensation polymerization of lactic acid or its linear dimer is also possible but typically yields lower molecular weight polymers, which may require coupling agents to extend the chains.[1][3][5] PLA has garnered significant attention in the biomedical and pharmaceutical fields due to its excellent biocompatibility, biodegradability, and derivation from renewable resources like corn or sugarcane.[6][7][8][9]
Synthesis and Stereochemistry
The primary industrial route to high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic di-ester of lactic acid.[1][4][8] This method allows for excellent control over the polymer's molecular weight and microstructure.[3] The polymerization is typically catalyzed by metal compounds, with tin(II) octoate (also known as tin(II) 2-ethylhexanoate) being the most widely used catalyst for both research and industrial production.[1][4][10]
The properties of the resulting PLA are heavily influenced by the stereochemistry of the lactic acid monomer.[1][9] Lactic acid is a chiral molecule, existing as L-lactic acid and D-lactic acid. This chirality leads to three stereoisomers of lactide:
-
L-lactide: Dimer of two L-lactic acid molecules.
-
D-lactide: Dimer of two D-lactic acid molecules.
-
meso-lactide: Dimer of one L- and one D-lactic acid molecule.
The polymerization of these stereoisomers yields different types of PLA with distinct properties:
-
Poly(L-lactide) (PLLA): Produced from L-lactide, it is a semi-crystalline polymer with high tensile strength and a relatively slow degradation rate.[1][11]
-
Poly(D-lactide) (PDLA): Produced from D-lactide, it is also semi-crystalline.
-
Poly(DL-lactide) (PDLLA): Produced from a racemic mixture of L- and D-lactides, it is an amorphous polymer with a faster degradation rate compared to its crystalline counterparts.[1][11][12]
The ratio of L- to D-lactide used in the polymerization is a critical factor that controls the degree of crystallinity, which in turn dictates the polymer's mechanical properties, thermal stability, and degradation kinetics.[1]
Data Presentation: Polymer Properties
The physical, mechanical, and thermal properties of PLA can be tailored based on its stereochemistry and molecular weight.
Table 1: Physical and Thermal Properties of Common PLA Types
| Property | PLLA (Semi-Crystalline) | PDLLA (Amorphous) | Unit | References |
| Density | 1.25 - 1.29 | ~1.25 | g/cm³ | [9][13] |
| Glass Transition Temp. (Tg) | 60 - 65 | 55 - 60 | °C | [1][13] |
| Melting Temp. (Tm) | 170 - 180 | N/A (Amorphous) | °C | [1][13] |
| Heat Deflection Temp. (at 0.455 MPa) | ~65 | ~50 | °C | [13] |
| Crystallinity | 30 - 40% (typically) | 0% | % | [1][9] |
Table 2: Mechanical Properties of PLA
| Property | Typical Value Range | Unit | References |
| Tensile Strength | 50 - 70 | MPa | [13][14] |
| Tensile Modulus (Young's Modulus) | 2.7 - 4.0 | GPa | [1][13] |
| Elongation at Break | 2 - 10 | % | [1][13][14] |
| Flexural Strength | 80 - 110 | MPa | [13] |
| Flexural Modulus | 3.5 - 5.0 | GPa | [13] |
Applications in Drug Delivery and Biomedical Fields
PLA and its copolymer with glycolic acid, poly(lactic-co-glycolic acid) (PLGA), are among the most successfully utilized biodegradable polymers in the pharmaceutical and medical fields.[15][16] Their approval by the U.S. Food and Drug Administration (FDA) for clinical use underscores their safety and biocompatibility.[17]
Key Applications:
-
Controlled Drug Delivery: PLA is widely used to fabricate microparticles, nanoparticles, and implants for sustained drug release.[7][16][18] The degradation rate of the polymer can be tuned by altering the L/D ratio or by copolymerizing with glycolide, thereby controlling the drug release profile over periods ranging from days to months.[7]
-
Tissue Engineering: PLA serves as a scaffold material for tissue regeneration, particularly for bone, cartilage, and skin.[6][8] Its porous structure supports cell adhesion and proliferation, while its biodegradable nature means the scaffold is gradually replaced by new tissue, eliminating the need for surgical removal.
-
Medical Implants: Biocompatible and bioresorbable screws, plates, and sutures made from PLA are used in orthopedic and maxillofacial surgery.[5][8] These devices provide temporary support during healing and then safely degrade within the body.[19]
The degradation of PLA in the body occurs primarily through the hydrolysis of its ester backbone into lactic acid.[19][20] This lactic acid is then metabolized by the body and excreted as carbon dioxide and water.[15][19]
Experimental Protocols
Protocol 1: Synthesis of Poly(L-lactide) (PLLA) via Ring-Opening Polymerization (ROP)
This protocol describes a typical lab-scale synthesis of PLLA from L-lactide using tin(II) octoate as a catalyst and an alcohol as an initiator.
Materials:
-
L-lactide (recrystallized from dry toluene or ethyl acetate and dried under vacuum)
-
Tin(II) octoate [Sn(Oct)₂]
-
1-Dodecanol (or Benzyl Alcohol) as initiator
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.
-
Charging the Reactor: Under an inert atmosphere, add the desired amount of purified L-lactide to the flask. A typical monomer-to-initiator ratio ([M]/[I]) is between 100:1 and 500:1 to control molecular weight. For example, for a [M]/[I] ratio of 200:1, use 10.0 g of L-lactide (69.4 mmol).
-
Initiator Addition: Calculate and add the required amount of initiator (e.g., 1-dodecanol). For the example above, this would be 0.347 mmol or approximately 64.6 mg.
-
Monomer Dissolution: Add a minimal amount of anhydrous toluene to dissolve the monomer, if performing a solution polymerization. For bulk polymerization, proceed to the next step without solvent.
-
Heating: Place the flask in a preheated oil bath at 130-140 °C and stir until the L-lactide is completely melted and homogenous.
-
Catalyst Addition: The catalyst, Sn(Oct)₂, is typically used at a monomer-to-catalyst ratio ([M]/[C]) of 1000:1 to 20,000:1.[4] Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). For a [M]/[C] ratio of 5000:1, add the calculated volume of the catalyst solution (e.g., 0.56 mL for the 10.0 g reaction) via syringe.
-
Polymerization: Continue stirring the reaction mixture at 130-140 °C. The reaction time can range from 2 to 24 hours, depending on the desired conversion and molecular weight.[10][12] The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Purification:
-
Cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the solid polymer in a suitable solvent, such as chloroform or dichloromethane (DCM).
-
Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous PLLA precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
-
Drying: Dry the purified PLLA in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine Tg and Tm.
Visualizations: Diagrams and Workflows
References
- 1. Polylactic acid - Wikipedia [en.wikipedia.org]
- 2. The synthesis process and properties of polylactic acid (PLA) - Knowledge [biononwoven.com]
- 3. projekter.aau.dk [projekter.aau.dk]
- 4. jetir.org [jetir.org]
- 5. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mnba-journal.com [mnba-journal.com]
- 7. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. worldscientific.com [worldscientific.com]
- 11. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid[v1] | Preprints.org [preprints.org]
- 12. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polylactic Acid (PLA, Polylactide) :: MakeItFrom.com [makeitfrom.com]
- 14. PLA (Polylactic Acid): Definition, Applications, and Different Types | Xometry [xometry.com]
- 15. mdpi.com [mdpi.com]
- 16. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polylactide (PLA)-based amphiphilic block copolymers: synthesis, self-assembly, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation Types and Degradation Mechanisms of Polylactic Acid (PLA Resin) - LXBIO [lxbiotechnology.com]
Application Notes and Protocols: 2-(2-Hydroxy-1-oxopropoxy)propionic Acid as a Precursor for Aryloxyphenoxypropionate Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(2-hydroxy-1-oxopropoxy)propionic acid and its derivatives, such as ethyl lactate, as precursors in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The protocols outlined below are based on established synthetic methodologies for this important class of agrochemicals.
Introduction
Aryloxyphenoxypropionate (APP) herbicides are a critical class of agrochemicals used for the selective control of grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in plants.[1][2] The disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species. The chiral center in the propionate moiety of APP herbicides is crucial for their biological activity, with the (R)-enantiomer typically being the more active isomer.
This compound, a derivative of lactic acid, and its simpler analogue, ethyl lactate, serve as valuable and readily available chiral starting materials for the synthesis of the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), which is a cornerstone in the production of numerous commercial APP herbicides like fenoxaprop-p-ethyl.[3][4]
Synthesis of Aryloxyphenoxypropionate Herbicides
The general synthetic route involves the etherification of a substituted phenol with a derivative of propionic acid, followed by further modifications to yield the final herbicide. The use of chiral precursors like (R)-ethyl lactate ensures the stereospecific synthesis of the biologically active (R)-enantiomer of the herbicide.
Key Intermediates and Reactions
The synthesis of APP herbicides from lactic acid derivatives typically proceeds through the following key stages:
-
Protection of a dihydric phenol: To ensure selective reaction, one hydroxyl group of a starting material like hydroquinone is protected.
-
Etherification: The protected phenol is then reacted with a chiral propionic acid derivative (e.g., derived from ethyl lactate).
-
Deprotection: The protecting group is removed to yield the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid or its ester.
-
Coupling with a heterocyclic moiety: The intermediate is then coupled with a suitable heterocyclic compound to form the final APP herbicide.
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis of APP herbicides and their intermediates.
Protocol 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid from Ethyl Lactate and Hydroquinone
This protocol is based on the methodology described in patent CN102020554A, which utilizes ethyl lactate as a starting material.[3]
Materials:
-
Hydroquinone
-
Protecting agent (e.g., benzyl chloride)
-
(R)-Ethyl lactate
-
Sodium hydroxide
-
Solvents (e.g., ethanol, toluene)
-
Acid for deprotection (e.g., HCl)
-
Catalyst for deprotection (e.g., Palladium on carbon)
Procedure:
-
Protection of Hydroquinone:
-
Dissolve hydroquinone in a suitable solvent and add a base (e.g., NaOH).
-
Add the protecting agent (e.g., benzyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolate and purify the monoprotected hydroquinone.
-
-
Etherification:
-
Dissolve the protected hydroquinone in a suitable solvent and add a base (e.g., NaOH).
-
Add (R)-ethyl lactate and a suitable leaving group activator (e.g., tosyl chloride, not explicitly detailed in the simplified patent but a common method) or proceed via a Williamson ether synthesis.
-
Heat the reaction mixture and monitor for completion.
-
Isolate and purify the resulting ester.
-
-
Deprotection and Hydrolysis:
-
Dissolve the ester in a suitable solvent.
-
For debenzylation, perform catalytic hydrogenation using a palladium on carbon catalyst.
-
Hydrolyze the ester using a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield (R)-2-(4-hydroxyphenoxy)propionic acid.
-
Isolate and purify the final product.
-
Protocol 2: Synthesis of Fenoxaprop-p-ethyl from (R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester
This protocol is a generalized procedure based on the methods described in patents for the synthesis of fenoxaprop-p-ethyl.[5][6]
Materials:
-
(R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester (synthesized as in Protocol 1 or obtained commercially)
-
6-Chloro-2-chlorobenzoxazole
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Coupling Reaction:
-
Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester and 6-chloro-2-chlorobenzoxazole in acetonitrile.
-
Add anhydrous potassium carbonate as the base.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure fenoxaprop-p-ethyl.
-
Data Presentation
The following tables summarize quantitative data on the efficacy of novel aryloxyphenoxypropionate herbicides based on a quinazolinone motif, as reported in the literature.[1]
Table 1: Herbicidal Activity of Quinazolinone-Phenoxypropionate Derivatives against Monocotyledonous Weeds
| Compound | Application Rate (g/ha) | E. crusgalli Inhibition (%) | D. sanguinalis Inhibition (%) | S. viridis Inhibition (%) | A. fatua Inhibition (%) |
| QPP-7 | 375 | >90 | >90 | >90 | >90 |
| Quizalofop-p-ethyl | 375 | >90 | >90 | >90 | >90 |
Table 2: Crop Safety of Quinazolinone-Phenoxypropionate Derivatives
| Compound | Application Rate (g/ha) | O. sativa (Rice) Safety | T. aestivum (Wheat) Safety | G. max (Soybean) Safety |
| QPP-7 | 375 | Excellent | Excellent | Excellent |
| Quizalofop-p-ethyl | 375 | Moderate | Moderate | Excellent |
Table 3: In Vitro ACCase Inhibitory Activity
| Compound | IC50 (nM) against E. crusgalli ACCase |
| QPP-7 | 54.65 |
Visualizations
Signaling Pathway: Mechanism of Action of Aryloxyphenoxypropionate Herbicides
The diagram below illustrates the inhibition of acetyl-CoA carboxylase (ACCase) by APP herbicides, which disrupts the fatty acid biosynthesis pathway in susceptible plants.
Caption: Inhibition of ACCase by APP herbicides.
Experimental Workflow: Synthesis of Fenoxaprop-p-ethyl
The following diagram outlines the key steps in the synthesis of fenoxaprop-p-ethyl from (R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester.
Caption: Synthesis workflow for Fenoxaprop-p-ethyl.
Conclusion
This compound and its derivatives are valuable chiral precursors for the synthesis of aryloxyphenoxypropionate herbicides. The methodologies presented provide a framework for the development of novel and effective agrochemicals. The quantitative data on herbicidal activity and crop safety highlight the potential for creating new compounds with improved properties. Further research into structure-activity relationships can lead to the design of next-generation herbicides with enhanced efficacy and environmental profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 6. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-(2-Hydroxy-1-oxopropoxy)propionic acid," a linear dimer of lactic acid, is a bifunctional molecule possessing both a carboxylic acid and a hydroxyl group. Its esterification with various alcohols yields a range of lactate ester derivatives with potential applications in drug delivery, biodegradable polymers, and as green solvents. The presence of the free hydroxyl group requires careful consideration of reaction conditions to favor the desired esterification of the carboxylic acid terminus while minimizing side reactions, such as intramolecular cyclization to lactide.
These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols, and potential applications of esters derived from "this compound."
Applications of Resulting Esters
The esters synthesized from "this compound" are expected to share properties with other lactate esters and polylactic acid (PLA) precursors, making them valuable in several fields:
-
Drug Delivery: The resulting esters can be utilized as building blocks for creating biodegradable drug delivery systems. Their amphiphilic nature can be tuned by the choice of alcohol, influencing drug solubility and release kinetics.
-
Biomaterials: These esters can serve as monomers or plasticizers for biodegradable polymers like PLA. The incorporation of these functionalized dimers can modify the physical properties, degradation rates, and drug-loading capacities of the resulting polymers.
-
Green Solvents: Lactate esters are known for their low toxicity and high solvency. Esters of the lactic acid dimer could offer unique properties as environmentally friendly solvents in various industrial applications.
-
Precursors for Fine Chemicals: The synthesized esters can act as intermediates in the synthesis of more complex molecules for the pharmaceutical and agricultural industries.
General Reaction Pathway
The esterification of "this compound" with an alcohol (R-OH) is a classic Fischer-Speier esterification reaction. This is an equilibrium-limited reaction catalyzed by an acid.
Caption: General reaction scheme for the Fischer-Speier esterification.
To drive the equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is removed.
Experimental Protocols
The following protocols are generalized from procedures for the esterification of lactic acid and its oligomers. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific alcohol substrates.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
This protocol is suitable for simple primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, n-propanol, n-butanol) (5-10 molar equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (1-5 mol%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., ethyl acetate, dichloromethane)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add "this compound" and the desired alcohol.
-
Slowly add the concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of a low-boiling alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol offers the advantage of easier catalyst removal.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, n-butanol) (3-5 molar equivalents)
-
Amberlyst-15 ion-exchange resin (10-20 wt% of the carboxylic acid)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic Solvent (e.g., toluene for azeotropic removal of water)
Procedure:
-
Activate the Amberlyst-15 resin by washing with the alcohol to be used and drying.
-
In a round-bottom flask, combine "this compound," the alcohol, and the activated Amberlyst-15 resin.
-
If using a solvent like toluene for azeotropic water removal, add it to the flask and attach a Dean-Stark apparatus.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 resin. The resin can be washed with the alcohol or solvent to recover any adsorbed product.
-
Remove the excess alcohol and solvent under reduced pressure.
-
The resulting crude ester can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the esterification of lactic acid and propionic acid with various alcohols, which can serve as a reference for the esterification of "this compound."
Table 1: Esterification of Lactic Acid with Various Alcohols
| Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Amberlyst-15 | 3 wt% | 80 | 72 | >95 (conversion) | [1][2] |
| Methanol | HPW/Tin | 10 wt% | 80 | 2 | 76-95 | [3] |
| Octanol | HPW/Tin | 10 wt% | 80 | 2 | >90 | [3] |
| Benzyl Alcohol | HPW/Tin | 10 wt% | 80 | 2 | >90 | [3] |
| Ethanol | H₂SO₄ | 3 ml in 200 ml EtOH | Reflux | 2 | 95 | [4] |
Table 2: Esterification of Propionic Acid with Various Alcohols
| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Propanol | H₂SO₄ | 1:10 | 65 | 3.5 | 96.9 | [5] |
| Ethanol | H₂SO₄ | 1:10 | 45 | - | - | [5] |
| 1-Butanol | H₂SO₄ | 1:10 | 45 | - | - | [5] |
| Isopropyl Alcohol | H₂SO₄ | 1:1 to 1:1.5 | 50-80 | - | - | [6] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the esterification process.
Caption: A generalized experimental workflow for ester synthesis.
Caption: Key considerations for optimizing the esterification reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids are highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Polymerization of Lactide to Form Biodegradable Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
"2-(2-Hydroxy-1-oxopropoxy)propionic acid," more commonly known as lactide, is the cyclic diester of lactic acid.[1] It serves as a key monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polyester with extensive applications in the biomedical field, particularly in drug delivery and tissue engineering.[2][3] PLA is a hydrophobic polymer, and its degradation rate can be influenced by factors such as crystallinity.[4] This document provides detailed application notes and protocols for the polymerization of lactide to form these versatile biodegradable polymers.
The polymerization of lactide, typically through ring-opening polymerization (ROP), allows for the production of high molecular weight PLA with controlled properties.[5][6] The stereochemistry of the lactide monomer (L-lactide, D-lactide, or DL-lactide) significantly impacts the crystallinity and, consequently, the mechanical and degradation properties of the resulting polymer.[1][4] For instance, polymers made from L-lactide (PLLA) tend to be semi-crystalline, offering higher stiffness and a higher melting point, whereas poly(DL-lactide) (PDLLA) is amorphous.[4]
Copolymerization of lactide with other cyclic esters, such as glycolide (the cyclic dimer of glycolic acid), yields poly(lactic-co-glycolic acid) (PLGA).[7] The ratio of lactide to glycolide in PLGA copolymers is a critical determinant of their properties, including degradation rate and hydrophilicity.[8] PLGA is one of the most successfully developed biodegradable polymers for drug delivery systems.[3]
Data Presentation
Table 1: Properties of Common Biodegradable Polymers from Lactide and Glycolide
| Polymer | Monomer(s) | Typical Crystallinity | Glass Transition Temperature (°C) | Melting Temperature (°C) | Key Characteristics & Applications |
| PLLA | L-lactide | Semi-crystalline (~37%) | 53 | 170-180 | Hard, transparent polymer suitable for high-strength applications like medical implants and sutures.[1][4] |
| PDLLA | DL-lactide | Amorphous | - | - | Lower mechanical strength than PLLA, often used for drug delivery formulations where faster degradation is desired.[4] |
| PLGA (50:50) | Lactide, Glycolide | Amorphous | 40-60 | - | Faster degradation than PLA, widely used for controlled drug release.[7] |
| PLGA (75:25) | Lactide, Glycolide | Amorphous to semi-crystalline | 40-60 | - | Slower degradation than 50:50 PLGA due to higher lactide content.[7][8] |
Table 2: Common Catalysts and Initiators for Ring-Opening Polymerization of Lactide
| Catalyst/Initiator | Type | Typical Concentration | Advantages | Disadvantages |
| Stannous Octoate (Sn(Oct)₂) | Organometallic Catalyst | Monomer/Catalyst ratio: 1,000 to 10,000[9] | High activity, FDA accepted as a food stabilizer.[10] | Potential for residual tin in the final polymer. |
| 1-Dodecanol | Co-initiator | Varies depending on desired molecular weight. | Allows for control over the molecular weight of the polymer.[8] | - |
| Zinc Powder | Lewis Acid Catalyst | - | Effective for producing high molecular weight polymers.[10] | - |
| Aluminum Isopropoxide | Catalyst | - | Can be used for the synthesis of PLGA.[7] | - |
Experimental Protocols
Protocol 1: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP)
This protocol describes the bulk ring-opening polymerization of L-lactide to synthesize high molecular weight poly(L-lactic acid) (PLLA).
Materials:
-
L-lactide (recrystallized to high purity >99.5%)[1]
-
Stannous octoate (Sn(Oct)₂)
-
1-Dodecanol (optional, as an initiator to control molecular weight)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
Equipment:
-
Dried Schlenk flask
-
Schlenk line
-
Oil bath with magnetic stirrer
-
Vacuum pump
-
Syringes
Procedure:
-
Add a predetermined amount of L-lactide to a dried Schlenk flask.
-
Seal the flask and attach it to a Schlenk line. Purge the flask with nitrogen gas to create an inert atmosphere.
-
Prepare a stock solution of stannous octoate and 1-dodecanol (if used) in anhydrous toluene.
-
Inject the required amount of the catalyst/initiator solution into the Schlenk flask.
-
Apply a vacuum to remove the toluene, leaving the lactide and catalyst/initiator.
-
Place the flask under a positive flow of nitrogen.
-
Immerse the flask in a preheated oil bath at 140-150°C and begin magnetic stirring.[11]
-
Allow the polymerization to proceed for 2 to 2.5 hours.[11]
-
After the reaction time, remove the flask from the oil bath and allow it to cool.
-
The resulting solid polymer can be removed from the flask while still warm.
Characterization: The synthesized PLLA can be characterized using various techniques:
-
Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC).
-
Chemical Structure: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine glass transition and melting temperatures.[12]
Protocol 2: Synthesis of Poly(lactic-co-glycolic acid) (PLGA)
This protocol outlines the synthesis of PLGA via ring-opening copolymerization of lactide and glycolide. The ratio of lactide to glycolide can be adjusted to tailor the polymer's properties.[7]
Materials:
-
L-lactide
-
Glycolide
-
Stannous octoate (Sn(Oct)₂)
-
Lauryl alcohol (co-initiator)[8]
-
Nitrogen gas (high purity)
Equipment:
-
Reaction vessel with a mechanical stirrer
-
Heating mantle
-
Vacuum line
Procedure:
-
Charge the reaction vessel with the desired molar ratio of L-lactide and glycolide (e.g., 75:25).[7]
-
Add the stannous octoate catalyst (e.g., 0.02% of the total monomer mass) and lauryl alcohol co-initiator (e.g., 0.01% of the total monomer mass).[8]
-
Heat the mixture to 175°C under a nitrogen atmosphere with continuous stirring.[8]
-
Apply a vacuum to the reaction medium to facilitate the removal of any volatile byproducts.
-
Maintain the reaction conditions for approximately 2 hours.[8]
-
After the polymerization is complete, cool the reactor and collect the PLGA copolymer.
Visualizations
Caption: Workflow for the synthesis of Polylactic Acid (PLA).
Caption: Simplified mechanism of Ring-Opening Polymerization (ROP).
Caption: Application of PLA/PLGA in drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Poly (Lactic Acid): An Eco-Friendly Biodegradable Polymer | Journal of Global Pharma Technology [jgpt.co.in]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. aidic.it [aidic.it]
- 7. PLGA - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. kinampark.com [kinampark.com]
- 11. materials.international [materials.international]
- 12. wjarr.com [wjarr.com]
The Untapped Potential of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid in Asymmetric Synthesis: A Theoretical and Practical Guide
Disclaimer: Extensive literature searches have revealed that "2-(2-Hydroxy-1-oxopropoxy)propionic acid," a dimer of lactic acid, is not a commonly documented or established chiral auxiliary in the field of asymmetric synthesis. The following application notes and protocols are presented as a theoretical exploration of its potential use, based on the fundamental principles of chiral auxiliary-mediated stereocontrol. The experimental details provided are hypothetical and would require significant research and development for practical implementation.
Introduction: A Novel Chiral Auxiliary Candidate
In the quest for efficient and selective methods for the synthesis of enantiomerically pure compounds, chiral auxiliaries have emerged as a powerful tool.[1] These molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
While numerous chiral auxiliaries have been developed and successfully applied, the exploration of new, readily available, and cost-effective auxiliaries remains an active area of research.[2] "this compound," derived from the ubiquitous and naturally occurring chiral building block, lactic acid, presents an intriguing yet unexplored candidate. Its structure incorporates two chiral centers, a hydroxyl group for potential chelation control, and two carboxylic acid functionalities for attachment and cleavage. This document outlines the theoretical framework and hypothetical protocols for its application in asymmetric synthesis.
Theoretical Application in Asymmetric Synthesis
The proposed utility of this compound as a chiral auxiliary hinges on its ability to form a rigid, chiral environment around a reactive center. This can be envisioned in several key asymmetric transformations, including aldol reactions and alpha-alkylation of carbonyl compounds.
Proposed Mechanism of Stereocontrol
The stereochemical outcome of reactions employing this auxiliary would likely be governed by a combination of steric hindrance and chelation control. By attaching a prochiral acyl group to one of the carboxyl moieties of the auxiliary, a chiral enolate can be generated. The resident stereocenters and the hydroxyl group of the auxiliary would then dictate the facial selectivity of the enolate's reaction with an electrophile.
For instance, in a Lewis acid-mediated aldol reaction, the hydroxyl group and the ester carbonyls could form a rigid chelated transition state, effectively blocking one face of the enolate and allowing the electrophile (an aldehyde) to approach from the less hindered direction. This would lead to the formation of one diastereomer in preference to the other.
Hypothetical Experimental Protocols
The following protocols are illustrative and would need to be optimized for any specific substrate and reaction.
Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid
Objective: To synthesize the chiral auxiliary-substrate conjugate.
Materials:
-
(S,S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid
-
Prochiral carboxylic acid (e.g., propionic acid)
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous reaction vessel under inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding acid chloride.
-
In a separate flask, dissolve (S,S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Cool the solution of the auxiliary to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired conjugate.
Protocol 2: Hypothetical Diastereoselective Aldol Reaction
Objective: To perform a diastereoselective aldol reaction using the chiral auxiliary-substrate conjugate.
Materials:
-
Chiral auxiliary-acyl conjugate (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lewis acid (e.g., Titanium(IV) chloride, Boron triflate)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous reaction vessel under inert atmosphere
Procedure:
-
Dissolve the chiral auxiliary-acyl conjugate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the major diastereomer by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the chiral product.
Materials:
-
Diastereomerically pure aldol product (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (for oxidative cleavage)
-
Sodium bisulfite (for quenching)
Procedure:
-
Dissolve the aldol product (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 1-3 hours.
-
Monitor the cleavage by TLC.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium bisulfite.
-
Acidify the mixture with 1M HCl to protonate the carboxylic acid product.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be further processed to attempt recovery of the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting chiral β-hydroxy acid by column chromatography or crystallization.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting it to a suitable derivative for NMR analysis.
Data Presentation (Hypothetical)
The success of a chiral auxiliary is quantified by the yield of the reaction and the degree of stereoselectivity. The following tables present hypothetical data for the proposed diastereoselective aldol reaction.
Table 1: Hypothetical Results of Diastereoselective Aldol Reaction
| Entry | Lewis Acid | Base | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | DIPEA | Isobutyraldehyde | 85 | 95:5 |
| 2 | Bu₂BOTf | DIPEA | Benzaldehyde | 78 | 92:8 |
| 3 | Sn(OTf)₂ | TEA | Acetaldehyde | 81 | 88:12 |
Table 2: Hypothetical Enantiomeric Excess of the Aldol Product After Auxiliary Cleavage
| Entry | Major Diastereomer From | Cleavage Method | Yield of Chiral Product (%) | Enantiomeric Excess (ee, %) |
| 1 | Table 1, Entry 1 | LiOH / H₂O₂ | 92 | 98 (S) |
| 2 | Table 1, Entry 2 | LiOH / H₂O₂ | 89 | 95 (S) |
| 3 | Table 1, Entry 3 | NaBH₄ reduction | 85 | 90 (S) |
Visualizations
The following diagrams illustrate the structure of the proposed chiral auxiliary and the hypothetical workflow for its application.
Caption: Chemical structure of this compound.
Caption: Hypothetical workflow for asymmetric synthesis.
Conclusion and Future Outlook
While "this compound" is not a recognized chiral auxiliary, its structural features suggest it could theoretically be employed in asymmetric synthesis. The protocols and data presented here provide a conceptual starting point for researchers interested in exploring new chiral auxiliaries derived from readily available chiral pool materials. Significant experimental work would be required to validate these hypotheses, including optimizing reaction conditions, evaluating the scope of the methodology, and developing efficient methods for auxiliary recovery. The exploration of such novel auxiliaries could lead to more sustainable and cost-effective approaches for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for the Biocatalytic Synthesis of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, commonly known as lactoyl lactate, and its derivatives. The use of biocatalysts, particularly lipases, offers a green and selective alternative to traditional chemical synthesis methods.
Introduction
This compound and its derivatives are valuable building blocks in the pharmaceutical and polymer industries. Their chirality and biocompatibility make them attractive for the development of novel drug delivery systems, biodegradable polymers, and specialty chemicals. Biocatalytic synthesis, employing enzymes such as lipases, provides a highly selective and environmentally friendly route to these compounds, often with the advantage of high enantiopurity. This document outlines the key principles, experimental protocols, and factors influencing the enzymatic synthesis of these valuable molecules.
Data Presentation: Biocatalytic Synthesis of Lactic Acid Derivatives
The following tables summarize quantitative data from various studies on the lipase-catalyzed esterification of lactic acid and its derivatives. These data highlight the influence of different biocatalysts, solvents, and reaction conditions on yield and enantioselectivity.
Table 1: Performance of Various Lipases in the Esterification of Lactic Acid
| Biocatalyst | Substrate | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| Novozym 435 (Candida antarctica lipase B) | Lactic Acid | Ethanol | Hexane | 40 | 24 | - | >95 | - | |
| Candida rugosa Lipase (CRL) | Racemic Methyl Lactate | Water (Hydrolysis) | Water | 45 | 8 | 65.7 (of L-MLA) | - | >90 (for L-lactic acid) | |
| AMANO PS-IM (Pseudomonas cepacia lipase) | Racemic Lactic Acid | Ethanol | Cyphos 104 (IL) | 50 | 24 | - | High | High (for L-ester) | |
| Porcine Pancreas Lipase (PPL) | Racemic Methyl Lactate | Water (Hydrolysis) | Water | 25 | 191 | 60 | - | 39.7 |
Table 2: Effect of Reaction Conditions on Novozym 435-Catalyzed Esterification
| Substrate Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Yield (%) | Reference |
| 1:1 | Cyclohexane | 50 | 20 | 24 | 79.2 | |
| 1:11 (monomer LA:alcohol) | Cyphos 104 (IL) | 50 | - | 24 | High | |
| - | Toluene | 70 | - | 72 | 33 (for Poly(D-lactide)) |
Experimental Protocols
The following are detailed protocols for the biocatalytic synthesis of this compound derivatives.
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Lactoyl Lactate Derivatives
This protocol describes a general method for the esterification of lactic acid with an alcohol, catalyzed by an immobilized lipase such as Novozym 435.
Materials:
-
Lactic acid (racemic or enantiopure)
-
Alcohol (e.g., ethanol, butanol)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, toluene, or an ionic liquid)
-
Molecular sieves (3Å or 4Å, activated)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vials or flask
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Preparation of Reaction Mixture:
-
To a clean, dry reaction vial, add lactic acid and the desired alcohol. A typical molar ratio is 1:1 to 1:11 (lactic acid:alcohol).
-
Add the chosen organic solvent. The concentration of reactants can typically range from 0.1 M to 1 M.
-
Add activated molecular sieves (approx. 100 mg per mL of solvent) to remove water formed during the reaction, which can improve the yield.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-20% (w/w) of the substrates.
-
-
Reaction Incubation:
-
Seal the reaction vial and place it in a shaking incubator or on a magnetic stirrer with heating.
-
Incubate the reaction at a controlled temperature, typically between 40°C and 70°C.
-
Allow the reaction to proceed for a specified time, generally ranging from 24 to 72 hours. The reaction progress can be monitored by techniques like TLC, GC, or HPLC.
-
-
Enzyme Recovery and Product Isolation:
-
After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed with a solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product using techniques such as column chromatography or distillation.
-
Characterize the final product and determine the yield and enantiomeric excess using analytical methods like NMR, GC-MS, and chiral HPLC.
-
Protocol 2: Enantioselective Hydrolysis of a Racemic Lactate Ester
This protocol is for the kinetic resolution of a racemic lactate ester using a lipase to selectively hydrolyze one enantiomer, yielding an enantioenriched lactic acid and the unreacted ester.
Materials:
-
Racemic lactate ester (e.g., methyl lactate)
-
Lipase (e.g., Candida rugosa lipase)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Stirred reaction vessel with pH and temperature control
-
Acid/base solution for pH titration (e.g., NaOH)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of the racemic lactate ester in the buffer.
-
Adjust the pH to the desired value (typically neutral).
-
-
Enzymatic Reaction:
-
Add the lipase to the reaction mixture.
-
Monitor the progress of the hydrolysis by measuring the consumption of the base (e.g., NaOH) required to maintain a constant pH as the lactic acid is produced.
-
-
Reaction Quenching and Product Separation:
-
When the desired conversion (ideally close to 50% for maximum enantiomeric excess of both product and remaining substrate) is reached, stop the reaction by filtering off the enzyme or by adding a water-immiscible organic solvent and acidifying the aqueous phase.
-
Extract the unreacted ester with an organic solvent.
-
Isolate the enantiomerically enriched lactic acid from the aqueous phase.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting lactic acid and the unreacted ester using chiral GC or HPLC.
-
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the biocatalytic synthesis of this compound derivatives.
Caption: Experimental workflow for biocatalytic synthesis.
Caption: Factors influencing biocatalytic synthesis outcomes.
Application Notes and Protocols for the Preparation of Specialty Esters Using 2-(2-Hydroxy-1-oxopropoxy)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty esters derived from 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid. This versatile building block, a dimer of lactic acid, is instrumental in creating biodegradable polymers, functional plasticizers, and advanced drug delivery systems.
Introduction to this compound in Specialty Ester Synthesis
This compound is an alpha-hydroxy acid dimer that serves as a key intermediate in the synthesis of polylactic acid (PLA) and a variety of other specialty esters. Its two carboxylic acid groups and one hydroxyl group offer multiple reaction sites for esterification, allowing for the creation of diverse molecular architectures. The resulting specialty esters are of significant interest due to their biocompatibility and biodegradability, making them suitable for applications in the pharmaceutical and materials science fields.
Commercial lactic acid solutions often contain a mixture of lactic acid monomer, the dimer (lactoyllactic acid), and other oligomers. The protocols outlined below are applicable to these mixtures, with the understanding that the simultaneous hydrolysis of oligomers and esterification of the monomer and dimer will occur.[1]
Applications of Specialty Esters
The esters synthesized from this compound have a wide range of applications, including:
-
Drug Delivery: Copolymers of polylactic acid (PLA) with polyethylene glycol (PEG) are used to create nanoparticles for the controlled release of therapeutic agents.[2][3] The esterification of lactoyllactic acid with functional alcohols is a key step in producing these advanced drug delivery vehicles.
-
Biodegradable Polymers: This diacid is a fundamental component in the synthesis of biodegradable polyesters. These materials are used in medical implants, sutures, and environmentally friendly packaging.[4][5]
-
Specialty Plasticizers: Esterification with longer-chain alcohols can yield biodegradable plasticizers for polymers like PLA, improving their flexibility and processing characteristics.[6]
-
Functional Monomers: The synthesis of acrylate or methacrylate esters of lactoyllactic acid produces monomers that can be polymerized to create functional bio-based polymers.[7]
General Workflow for Specialty Ester Synthesis
The synthesis of specialty esters from this compound generally follows a series of well-defined steps, from the initial esterification reaction to the final purification of the product.
Caption: General workflow for the synthesis of specialty esters.
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Lactate Ester via Homogeneous Catalysis
This protocol describes the esterification of a commercial lactic acid solution (containing lactoyllactic acid) with n-butanol using a homogeneous acid catalyst. This method is effective for producing simple alkyl esters.
Materials:
-
88% Lactic acid solution
-
n-Butanol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Benzene or Toluene (for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the lactic acid solution, n-butanol, and a catalytic amount of sulfuric acid or p-TSA. Use benzene or toluene as the azeotropic solvent to facilitate water removal.[8]
-
Esterification: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Quantitative Data for Esterification of Propanoic Acid (as a model for lactic acid):
| Parameter | Value | Reference |
| Catalyst | Sulfuric Acid | [9] |
| Molar Ratio (Acid:Alcohol:Catalyst) | 1:10:0.20 | [9] |
| Temperature | 35-65°C | [9] |
| Reaction Time | 210 minutes | [9] |
| Max. Conversion at 65°C | 96.9% | [9] |
Protocol 2: Synthesis of Ethyl Lactate Ester via Heterogeneous Catalysis
This protocol utilizes a solid acid catalyst, such as an ion-exchange resin, which simplifies catalyst removal and product purification.
Materials:
-
88% Lactic acid solution
-
Ethanol
-
Amberlyst 15 or another suitable cation-exchange resin[10]
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the lactic acid solution, ethanol, and the ion-exchange resin catalyst. The amount of catalyst will depend on the specific resin and the desired reaction rate.
-
Esterification: Heat the mixture to reflux with stirring. The reaction progress can be monitored by taking aliquots and analyzing them via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Catalyst Removal: After the reaction reaches the desired conversion, cool the mixture and remove the catalyst by filtration.
-
Purification: The filtrate, containing the ethyl lactate, unreacted starting materials, and water, can be purified by distillation.
Quantitative Data for Heterogeneous Catalysis of Lactic Acid with Ethanol:
| Parameter | Value | Reference |
| Catalyst | Amberlyst XN-1010 | [11] |
| Temperature | 95°C | [11] |
| Initial Lactic Acid Concentration | 5.76 mol/L | [11] |
| Initial Ethanol Concentration | 6.93 mol/L | [11] |
Logical Relationship in Catalytic Esterification
The choice of catalyst and reaction conditions directly influences the reaction pathway and efficiency. The following diagram illustrates the key relationships in the catalytic esterification process.
Caption: Key factors influencing specialty ester synthesis.
Conclusion
The synthesis of specialty esters from this compound offers a versatile platform for the development of advanced materials for a variety of applications, particularly in the pharmaceutical and biomedical fields. The choice of catalyst, alcohol, and reaction conditions can be tailored to produce a wide range of esters with specific properties. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this valuable bio-based building block.
References
- 1. US6342626B1 - Process for the preparation of alkyl esters from commercial lactic acid - Google Patents [patents.google.com]
- 2. mnba-journal.com [mnba-journal.com]
- 3. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. [PDF] Synthesis of Biodegradable Polylactic Acid Polymer By Using Lactic Acid Monomer | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, is a dimer of lactic acid. It is a key building block in the synthesis of polylactic acid (PLA), a widely used biodegradable and biocompatible polymer in biomedical applications.[1][2] The presence of a free carboxylic acid and a terminal hydroxyl group makes this compound an attractive molecule for functionalization, enabling its conjugation to drugs, imaging agents, and targeting moieties for various specialized applications, particularly in drug delivery and tissue engineering.[3][4] These application notes provide detailed protocols for the functionalization of this molecule and highlight potential applications of the resulting derivatives.
Functionalization Strategies
The primary functional groups available for modification on this compound are the terminal carboxylic acid and the hydroxyl group. These can be functionalized through standard esterification and amidation reactions to create a variety of derivatives with tailored properties.
Esterification of the Terminal Hydroxyl Group
This strategy is employed to conjugate molecules containing a carboxylic acid group, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents, to the hydroxyl terminus of this compound. This can create prodrugs with modified solubility and release profiles.[5]
Amide Coupling of the Terminal Carboxylic Acid Group
The carboxylic acid group can be activated and coupled with amine-containing molecules, including peptides, proteins, and small molecule drugs. This forms a stable amide bond and is a common strategy for attaching therapeutic payloads or targeting ligands.[6]
Application: Drug Delivery
Functionalized this compound can be used as a carrier for controlled drug release. By conjugating a drug to this molecule, its pharmacokinetic profile can be altered, potentially leading to sustained release and targeted delivery.[3][7]
Quantitative Data: Drug Release Profile
The following table summarizes a hypothetical drug release profile from a study on a drug-conjugated polylactic acid oligomer, which serves as a model for the behavior of a functionalized this compound derivative.
| Time (Days) | Cumulative Drug Release (%) |
| 1 | 15 |
| 5 | 45 |
| 10 | 75 |
| 15 | 90 |
| 20 | 98 |
This data is illustrative and based on typical release profiles observed for drug-polymer conjugates.[3][7]
Experimental Protocols
Protocol for Esterification of the Terminal Hydroxyl Group
This protocol describes the conjugation of a model carboxylic acid-containing drug to the hydroxyl group of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., Ibuprofen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid-containing molecule (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Protocol for Amide Coupling of the Terminal Carboxylic Acid Group
This protocol details the conjugation of an amine-containing molecule to the carboxylic acid group of this compound using EDC/HOBt coupling chemistry.[8]
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide or a small molecule drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated acid solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Biocompatibility
Derivatives of lactic acid, including its oligomers and polymers, are generally considered biocompatible and biodegradable.[9][10] The degradation products, primarily lactic acid, are endogenous and readily metabolized by the body.[2] However, it is crucial to perform in vitro and in vivo biocompatibility studies for any new functionalized derivative to ensure its safety for biomedical applications.
Visualizations
Caption: Experimental workflow for the esterification of the hydroxyl group.
Caption: Experimental workflow for the amide coupling of the carboxylic acid group.
Caption: Logical relationships of functionalization and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of drug to poly(D,L-lactic-co-glycolic acid) for controlled release from biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ysnamgroup.com [ysnamgroup.com]
- 8. Polylactic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid
Welcome to the technical support center for the synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid (lactoyllactic acid). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, often prepared via the ring-opening of its cyclic precursor lactide, can be attributed to several factors. A primary issue is the formation of a viscous, dark-colored byproduct during the lactide synthesis from lactic acid, which is difficult to process and reduces the overall yield.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: The synthesis of lactide, the precursor to lactoyllactic acid, is a two-step process involving the oligomerization of lactic acid followed by depolymerization.[2] Carefully control the temperature and pressure during depolymerization. While higher temperatures and lower pressures can increase the reaction rate, they can also promote side reactions and impurity formation.[3][4]
-
Catalyst Selection and Concentration: The choice of catalyst is critical. Tin(II) octoate is commonly used due to its stereoselective properties, which can help minimize the formation of undesirable meso-lactide when starting with L-lactic acid.[2] The concentration of the catalyst also needs to be optimized; typical concentrations range from 0.25% to 1.00% by weight of lactic acid.[2]
-
Purification of Lactide: The crude lactide should be purified before proceeding to the synthesis of this compound. Recrystallization is a common method, and the choice of solvent is crucial for obtaining a high-purity product.[2]
Q2: I am observing significant impurity peaks in my analytical results. What are the likely impurities and how can I minimize them?
A2: The most common impurities are optical isomers (meso-lactide) and unreacted starting materials or oligomers. The formation of these impurities is highly dependent on the reaction conditions.[3][4]
Troubleshooting Steps:
-
Control Temperature: Elevated temperatures during lactide synthesis can lead to racemization and the formation of meso-lactide, which can be difficult to separate from the desired L-lactide.[3][4] Maintain the lowest effective temperature to favor the desired stereoisomer.
-
Effective Water Removal: The initial step of lactic acid oligomerization requires the removal of water. Incomplete water removal can inhibit the formation of high molecular weight oligomers, leading to a lower yield of lactide upon depolymerization.
-
Catalyst Choice: As mentioned, stereoselective catalysts like tin octoate can help minimize the formation of meso-lactide.[2]
-
Purification: A thorough purification of the intermediate lactide by recrystallization is essential to remove residual impurities before its use in subsequent reactions.
Q3: The optical purity of my product is lower than expected. How can I prevent racemization?
A3: Racemization is a common issue, particularly at high temperatures.[3][4]
Troubleshooting Steps:
-
Temperature Management: The most critical factor is to control the reaction temperature. The rate of racemization increases with temperature. It is a trade-off between reaction rate and optical purity.
-
Catalyst Selection: Certain catalysts may have a higher propensity to cause racemization. Tin(II) oxide has been shown to result in lower racemization compared to other catalysts under certain conditions.
-
Minimize Reaction Time: Prolonged exposure to high temperatures can increase the extent of racemization. Optimize the reaction time to achieve a reasonable conversion without excessive racemization.
Experimental Protocols
Synthesis of Lactide from Lactic Acid
This protocol is a generalized procedure based on common laboratory practices for the synthesis of lactide, the precursor to this compound.
Materials:
-
L-lactic acid (aqueous solution, e.g., 85-90%)
-
Catalyst (e.g., tin(II) octoate)
-
Solvent for recrystallization (e.g., butyl acetate)[2]
Procedure:
-
Water Removal and Oligomerization:
-
The aqueous lactic acid solution is first concentrated to remove free water. This is typically done by heating under reduced pressure.
-
The concentrated lactic acid is then heated (e.g., 150-180 °C) under vacuum to facilitate oligomerization, with continuous removal of water formed during the reaction. This step produces low-molecular-weight polylactic acid (oligomers).
-
-
Depolymerization to Lactide:
-
Purification of Lactide:
-
The collected crude lactide is purified by recrystallization from a suitable solvent, such as butyl acetate, to yield pure lactide.[2]
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Catalyst | Tin(II) chloride | Tin(II) octoate | No catalyst | Highest conversion rate with SnCl2 and Sn(octoate) | [3][4] |
| Temperature | 190 °C | 220 °C | - | Increased temperature increases synthesis rate but also impurities | [3][4][5] |
| Pressure | 15 cmHg | 5 cmHg | - | Lower pressure increases synthesis rate | [5] |
| Catalyst Conc. | 0.25% (w/w) | 0.50% (w/w) | 1.00% (w/w) | Lactide yield of 67-69% was achieved | [2] |
| Purification | Crude Lactide | Recrystallized | - | Yield after recrystallization was 41.4% | [2] |
Visual Guides
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Experimental Workflow for Lactide Synthesis
Caption: Key stages in the synthesis of lactide from lactic acid.
References
- 1. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lactide synthesis optimization: investigation of the temperature, catalyst and pressure effects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esterification of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
Welcome to the technical support center for the esterification of 2-(2-Hydroxy-1-oxopropoxy)propionic acid (also known as lactoyllactic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the esterification of this compound?
A1: The esterification of this compound is typically a Fischer-Speier esterification. This reaction involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is commonly done by using a large excess of the alcohol or by removing water as it is formed.[3][5]
Q2: What types of catalysts are effective for this esterification?
A2: A variety of catalysts can be used:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common and effective.[1][6] Toluenesulfonic acid (TsOH) is also frequently used.[1]
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Amberlyst 15, Dowex 50) offer the advantage of easier separation from the reaction mixture.[7][8]
-
Biocatalysts (Enzymes): Lipases, such as Candida rugosa lipase (CRL), can be used for enantioselective esterification under milder, solvent-free conditions.[9][10]
Q3: What are the key parameters to control for optimizing the reaction?
A3: The main factors that influence the esterification reaction are the type and amount of catalyst, the structure and size of the alcohol and acid, the molar ratio of the reactants, and the reaction temperature.[11] For enzymatic reactions, thermodynamic water activity (a_w) is also a critical parameter.[9] Optimizing these parameters, for example through Response Surface Methodology (RSM), can significantly increase reaction yields.[12]
Q4: Can side reactions occur during the esterification of this compound?
A4: Yes. Since the starting material is a dimer of lactic acid, side reactions can include the formation of higher oligomers or polylactic esters.[6][8] The choice of catalyst can influence the prevalence of these side reactions; for instance, sulfuric acid has been reported to promote the formation of polylactic esters more than hydrochloric acid.[6] Water produced during the reaction can also hydrolyze the ester product, reversing the reaction.[7]
Troubleshooting Guide
Problem 1: Low or no ester yield.
-
Q: My reaction shows very low conversion to the ester product. What are the possible causes?
-
A1: Ineffective Water Removal. Esterification is an equilibrium reaction, and the presence of water, a byproduct, can inhibit the forward reaction or promote the reverse reaction (hydrolysis).[3][7]
-
A2: Insufficient Catalyst Activity. The catalyst may be inactive or used in an insufficient amount.
-
Solution: For acid catalysts, ensure they are of appropriate concentration and not expired. Increase the catalyst loading incrementally. For enzymatic catalysts, verify the enzyme's activity and ensure optimal water activity, as enzymes require a certain amount of water to maintain their active conformation.[9][13]
-
-
A3: Suboptimal Temperature. The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures.
-
Solution: Optimize the reaction temperature. For many Fischer esterifications, heating under reflux is necessary.[2] Typical temperature ranges are between 80°C and 180°C, depending on the specific reactants and catalyst.[14] Enzymatic reactions have a narrower optimal temperature range, often between 40-60°C.[9]
-
-
Problem 2: Difficulty in product isolation and purification.
-
Q: I am struggling to separate my ester product from the reaction mixture. What should I do?
-
A1: Emulsion formation during workup. Using a sodium bicarbonate wash to neutralize the acid catalyst can sometimes lead to emulsions, making layer separation difficult.[15]
-
Solution: Pour the reaction mixture into water and extract with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
-
-
A2: Product is soluble in the aqueous phase. Small, polar esters may have some solubility in water, leading to loss during aqueous workup.
-
Solution: Perform multiple extractions with an organic solvent to maximize recovery. Ensure the aqueous phase is saturated with salt (salting out) to decrease the ester's solubility.
-
-
A3: Co-distillation with other components. The boiling point of the ester might be close to that of the excess alcohol or other byproducts.
-
Problem 3: Formation of significant byproducts.
-
Q: My analysis shows multiple unexpected peaks, suggesting byproduct formation. How can I minimize this?
-
A1: Oligomerization. Lactic acid and its dimers can self-condense to form higher oligomers, especially at high temperatures and with certain catalysts.[6][8]
-
Solution: Optimize the catalyst. Hydrochloric acid has been shown to produce fewer poly-esters compared to sulfuric acid.[6] Lowering the reaction temperature and reaction time can also help.
-
-
A2: Dehydration of alcohol. If using a secondary or tertiary alcohol with a strong acid catalyst at high temperatures, dehydration to form an alkene can occur.
-
Solution: Use milder reaction conditions or a different catalyst system, such as a heterogeneous acid catalyst or an enzyme, which operate under less harsh conditions.
-
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the esterification of lactic acid derivatives from cited literature.
Table 1: Chemical Catalysis Optimization
| Parameter | Lactic Acid + n-Butanol | Reference |
| Catalyst | NaHSO₄ | [12] |
| Alcohol/Acid Ratio | 5:1 (molar) | [12] |
| Entrainer/Acid Ratio | 1:1 (Cyclohexane) | [12] |
| Catalyst Loading | 1.5% (w/w) | [12] |
| Temperature | Reflux | [12] |
| Time | 3 hours | [12] |
| Yield/Conversion | 99.8% | [12] |
Table 2: Enzymatic Catalysis Optimization
| Parameter | (-)-Menthol + Lauric Acid | Reference |
| Catalyst | Candida rugosa lipase (CRL) | [9] |
| Temperature | 45 °C | [9] |
| Enzyme Amount | 60 mg | [9] |
| Water Activity (a_w) | 0.55 | [9] |
| Time | 24 hours | [9] |
| Yield/Conversion | 95% | [9] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Dean-Stark Water Removal
This protocol describes a general procedure for the esterification of this compound with an alcohol (e.g., ethanol or butanol) using an acid catalyst.
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), the desired alcohol (3-5 eq, serving as both reactant and solvent), and a solvent for azeotropic water removal (e.g., toluene or cyclohexane, if the alcohol is not a suitable entrainer).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated H₂SO₄ or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by analytical techniques like TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude ester by fractional or vacuum distillation.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol is adapted for the quantitative analysis of reactants and products.[9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a C8 column.
-
Column: Phenomenex C8(2) Luna 5 mm, 100 Å, 150 x 4.6 mm.
-
Column Temperature: 40 °C.
-
Mobile Phase: Acetonitrile and water containing 0.05% formic acid.
-
Flow Rate: 0.75 mL/min.
-
Elution Gradient:
-
Hold 68% acetonitrile for 9 min.
-
Increase to 100% acetonitrile within 0.25 min and hold for 9.75 min.
-
Decrease to 68% acetonitrile within 0.25 min and hold for 5.75 min.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.[1][3][4]
Caption: The reaction mechanism for Fischer Esterification.
Experimental Workflow for Optimization
This diagram outlines a logical workflow for optimizing the esterification reaction conditions.
Caption: A workflow for systematic reaction optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. "Esterification of technical grade lactic acid" by George John Swier [digitalcommons.njit.edu]
- 7. iaeng.org [iaeng.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. distantreader.org [distantreader.org]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US5231222A - Esterification process - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Byproduct Identification in 2-(2-Hydroxy-1-oxopropoxy)propionic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification and minimization of byproducts during the synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, the linear dimer of lactic acid.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it synthesized?
A1: this compound is the linear dimer of lactic acid.[1] It is typically synthesized through the direct condensation of lactic acid monomers. This reaction involves the formation of an ester bond between the carboxylic acid group of one lactic acid molecule and the hydroxyl group of another, with the elimination of a water molecule.[2][3] The synthesis is often carried out at elevated temperatures, sometimes under vacuum or with azeotropic distillation to remove water and drive the equilibrium towards the formation of oligomers.[2][3]
Q2: What are the primary byproducts I should expect in this reaction?
A2: The main byproducts in the synthesis of the linear lactic acid dimer are:
-
Lactide: The cyclic dimer of lactic acid, which can exist in three stereoisomeric forms: L-lactide, D-lactide, and meso-lactide.[4] Lactide formation is favored at temperatures above 200°C.[2]
-
Higher Linear Oligomers: Trimers, tetramers, and longer linear chains of lactic acid can form through further condensation reactions.
-
Cyclic Oligomers: Besides lactide, other larger cyclic oligomers of lactic acid can also be present as byproducts.[5]
-
Unreacted Lactic Acid: Residual monomer that has not participated in the condensation reaction.
Q3: How can I identify these byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically employed for the identification and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying lactic acid, lactide, and linear oligomers.[6][7] Reversed-phase C18 columns are often used.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation of the linear dimer and its byproducts, helping to distinguish between linear and cyclic structures.[8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to characterize linear and cyclic oligomers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and the identification of its byproducts.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired linear dimer and high concentration of unreacted lactic acid. | Incomplete reaction due to insufficient temperature or reaction time, or the presence of excess water. | Increase the reaction temperature gradually, ensuring it remains below the temperature that significantly favors lactide formation (e.g., < 180°C).[2] Extend the reaction time. Improve water removal through azeotropic distillation or by applying a vacuum.[2][3] |
| High yield of lactide instead of the linear dimer. | The reaction temperature is too high, favoring the intramolecular cyclization to form the thermodynamically stable lactide.[2] | Reduce the reaction temperature. A temperature range of 130-140°C has been shown to favor linear polymerization over lactide formation.[8][9] |
| Formation of high molecular weight oligomers/polymers. | Prolonged reaction time and/or high catalyst concentration driving the polymerization further. | Reduce the reaction time or decrease the catalyst concentration. Monitor the reaction progress using techniques like HPLC to stop the reaction when the desired dimer concentration is maximized. |
| Poor separation of byproducts in HPLC analysis. | Inappropriate mobile phase composition, column type, or detection wavelength. | Optimize the HPLC method. For separating lactic acid, lactide, and oligomers, a mobile phase of acetonitrile and an acidic aqueous buffer on a C18 column is often effective.[6] UV detection at a low wavelength (e.g., 210 nm) is typically used.[10] |
| Difficulty in distinguishing between linear and cyclic oligomers. | Co-elution in HPLC or ambiguous spectral data. | Use a combination of analytical techniques. Mass spectrometry can help differentiate based on mass-to-charge ratio.[1] 1D and 2D NMR spectroscopy can provide detailed structural information to distinguish between the end groups of linear oligomers and the repeating units of cyclic ones.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
-
L-lactic acid (or D/L-lactic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate / tin octoate)
-
Dry toluene (for azeotropic distillation)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add L-lactic acid and dry toluene.
-
Heat the mixture to reflux to remove residual water azeotropically.
-
Once the water removal is complete, cool the mixture slightly and add the tin octoate catalyst (a typical starting concentration is 0.05-0.5 mol% relative to lactic acid).[12][13]
-
Heat the reaction mixture to a controlled temperature (e.g., 140-160°C) under a slow stream of inert gas (e.g., nitrogen).[14]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the linear dimer and byproducts.
-
Once the desired concentration of the linear dimer is reached, cool the reaction mixture to room temperature.
-
The product can be purified from the catalyst and higher oligomers by methods such as precipitation or chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (or other suitable acid for mobile phase acidification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. A common starting gradient could be 10-30% acetonitrile.[6]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Run the sample and identify the peaks corresponding to lactic acid, this compound, lactide, and other oligomers based on their retention times, which can be determined by running standards of the pure compounds if available. Quantification can be performed using a calibration curve.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the synthesis of this compound.
Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification and quantification of byproducts.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting byproduct formation.
References
- 1. Characterization of linear and cyclic polylactic acids and their solvolysis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polylactic acid - Wikipedia [en.wikipedia.org]
- 3. Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Polycondensation of l -lactic acid: a deeper look into solid state polycondensation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01191K [pubs.rsc.org]
Stability issues of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" under different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Hydroxy-1-oxopropoxy)propionic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as lactoyllactic acid, is a dimer of lactic acid. It is a member of the alpha-hydroxy acid (AHA) family and a fundamental building block of polylactic acid (PLA), a biodegradable polymer widely used in biomedical applications such as drug delivery systems, sutures, and tissue engineering scaffolds.[1][2] It is also studied for its own potential therapeutic and cosmetic applications.
Q2: What are the primary factors affecting the stability of this compound in aqueous solutions?
A2: The primary factors affecting the stability of this compound are pH and temperature. The ester linkage in the molecule is susceptible to hydrolysis, which is catalyzed by both acid and base. Elevated temperatures accelerate this degradation process.
Q3: How does pH influence the degradation of this compound?
A3: The degradation mechanism of the ester bond in this compound is significantly influenced by pH.
-
Acidic pH (e.g., pH < 3): Under acidic conditions, the terminal ester bond is the most susceptible to hydrolysis, leading to the formation of two lactic acid molecules.[1]
-
Neutral to Alkaline pH (e.g., pH 7 and above): In neutral or alkaline solutions, a "backbiting" or intramolecular transesterification mechanism can occur. This involves the hydroxyl group of the terminal lactic acid unit attacking the ester bond, which can lead to the formation of lactide (a cyclic dimer) and subsequent hydrolysis to lactic acid.[1]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product of this compound via hydrolysis is lactic acid. Under certain conditions, particularly at neutral to alkaline pH, the cyclic intermediate, lactide, may also be formed, which then further hydrolyzes to lactic acid.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in solution | The solution pH is highly acidic or alkaline, or the storage/experimental temperature is too high. | Buffer the solution to a mildly acidic pH (around 4-5) for enhanced stability if compatible with the experiment. Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term storage. |
| Unexpected peaks in chromatogram during analysis | These may correspond to degradation products such as lactic acid or lactide. | Co-inject with lactic acid and lactide standards to confirm peak identities. Adjust chromatographic conditions (e.g., gradient, mobile phase pH) to improve separation and resolution of the parent compound and its degradants. |
| Inconsistent results between experimental repeats | Fluctuation in pH or temperature of the experimental setup. Inaccurate buffer preparation. | Ensure precise and consistent control of pH and temperature throughout the experiment. Calibrate pH meters regularly and prepare buffers with high accuracy. |
| Precipitation of the compound from solution | The concentration of the compound exceeds its solubility at the given pH and temperature. | Determine the solubility of the compound under your experimental conditions. Consider using a co-solvent if compatible with your system, or adjust the concentration. |
Stability Data
The following table summarizes the degradation kinetics of a related oligo(lactic acid) structure, which provides insight into the stability of the ester bond in this compound.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Mechanism | Reference |
| 2 | Not Specified | More rapid degradation of the ultimate ester bond | Not Specified | Chain end scission | [1] |
| 7.2 | 37 | k_bb = 2.7 h⁻¹ (for backbiting mechanism in a specific oligomer) | Not directly applicable but indicates faster degradation at physiological pH | Backbiting mechanism | [2] |
| Neutral/Alkaline | Not Specified | Preferential hydrolysis of the penultimate ester bond in longer oligomers | Not Specified | Stepwise removal of lactoyllactate | [1] |
Note: The provided rate constant is for a specific N-(2-hydroxypropyl)methacrylamide (HPMAm) conjugated oligo(lactic acid) and should be used as a qualitative indicator of the ester bond lability under physiological conditions.
Experimental Protocols
Protocol 1: Stability Analysis of this compound by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Materials and Reagents:
-
This compound standard
-
Lactic acid standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer components
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM) at a specific pH (e.g., pH 3). A common starting ratio is 50:50 (v/v).[3][4]
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solutions: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 5, 7.4, 9) at a known concentration.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)[3][4]
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10-20 µL
4. Stability Study Procedure:
-
Incubate the prepared sample solutions at different temperatures (e.g., room temperature, 37°C, 50°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
Caption: General experimental workflow for the stability analysis of this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2-(2-hydroxy-1-oxopropoxy)propionic acid (also known as lactoyllactic acid) and its derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the HPLC analysis of these acidic and polar compounds.
Q1: Why are the peaks for my analyte tailing, and how can I achieve a more symmetrical peak shape?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this compound on standard silica-based reversed-phase columns.[1][2] The primary cause is often secondary interactions between the acidic analyte and active silanol groups on the silica surface of the column packing material.[2][3]
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing for acidic compounds is to lower the pH of the mobile phase.[1][4] By adjusting the pH to be at least 2 units below the pKa of your analyte, you ensure it is in its neutral, protonated form, which minimizes interaction with silanols. Adding an acid like phosphoric acid or formic acid to the mobile phase is common.[4][5][6]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (typically in the 25-50 mM range) can help to mask the residual silanol sites and improve peak shape.[1][3]
-
Use a Different Column: Consider using a column specifically designed for polar analytes or one with advanced end-capping to shield the silanol groups.[2] A column with low silanol activity is often recommended.[5]
-
Add a Competing Acid: Introducing a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can also help to saturate the active sites on the stationary phase.[3][4]
Q2: My analyte's retention time is shifting between injections. What are the likely causes and solutions?
Answer:
Retention time variability is a frequent problem in HPLC that can compromise data integrity. The first step in troubleshooting is to determine if the shift is random or consistent and if it affects all peaks or just the analyte of interest.[7][8]
Potential Causes & Solutions:
-
Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.[9] This is especially true if you are using mobile phase additives like ion-pair reagents. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.[9]
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time.[10] An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[10] It is recommended to prepare the mobile phase gravimetrically for better accuracy. Also, ensure proper degassing to prevent solvent evaporation, which can alter the composition over time.[10]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times, with a general rule of a 1-2% change in retention for every 1°C change in temperature.[10] Using a thermostatted column compartment is crucial for maintaining stable retention times.[11]
-
Flow Rate Issues: If all peaks in the chromatogram are shifting proportionally, it is likely a problem with the flow rate.[7][8] Check for leaks in the pump and fittings, and ensure the pump seals are in good condition. You can verify the flow rate using a calibrated flow meter.
-
Mobile Phase pH Instability: For ionizable compounds like organic acids, a stable pH is critical.[10] If the mobile phase is not adequately buffered, its pH can change, leading to retention time shifts.[8][12] Ensure your buffer is effective at the chosen pH.
Q3: How can I improve the resolution between my this compound derivative and closely eluting impurities?
Answer:
Achieving baseline resolution is essential for accurate quantification. Resolution can be improved by manipulating three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.
-
Change Mobile Phase Composition: Altering the type of organic solvent (e.g., switching from acetonitrile to methanol) can change the elution order and improve separation.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analyte and impurities, thus affecting their retention and improving selectivity.[13]
-
Change Stationary Phase: Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl or a polar-embedded column) can provide different interactions and significantly improve resolution.[13][14]
-
-
Increase Efficiency (N):
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) will increase the number of theoretical plates and lead to sharper peaks and better resolution.[14]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, but it will also increase the analysis time.[14]
-
-
Increase Retention Factor (k):
-
Use a Weaker Mobile Phase: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analytes, which can sometimes lead to better separation of early-eluting peaks. A retention factor (k) between 2 and 10 is generally ideal.
-
Data Presentation: HPLC Parameters
The tables below summarize common starting points and parameters for the analysis of organic acids.
Table 1: Recommended HPLC Columns for Organic Acid Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features |
| Reversed-Phase | C18, C8 | 3, 5 | 4.6 x 150, 4.6 x 250 | General purpose, good for a wide range of polarities. |
| Polar-Embedded | C18 with polar group | 3, 5 | 4.6 x 150 | Reduced silanol interactions, better peak shape for polar/acidic compounds. |
| Aqueous C18 | C18 | 3, 5 | 4.6 x 150 | Prevents phase collapse in highly aqueous mobile phases. |
| Organic Acid Column | Ion-Exclusion | 5, 9 | 4.0 x 250 | Specifically designed for the separation of organic acids.[15] |
Table 2: Example Mobile Phase Conditions
| Condition | Mobile Phase A | Mobile Phase B | Elution Mode | Detection |
| Example 1 (Isocratic) | 100 mM Sodium Sulfate, pH 2.65 | N/A | Isocratic | UV at 210 nm[16] |
| Example 2 (Gradient) | Water + 0.1% Phosphoric Acid | Acetonitrile + 0.1% Phosphoric Acid | Gradient | UV at 210 nm[5][6] |
| Example 3 (MS-Compatible) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient | UV at 210 nm / MS |
Experimental Protocol: General HPLC Method
This protocol provides a general starting point for the analysis of this compound derivatives. Method optimization will be required based on the specific derivative and sample matrix.
1. Mobile Phase Preparation:
- Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter.
- Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm filter.
- Degas both mobile phases for 15 minutes using an ultrasonic bath or helium sparging.[10]
2. Sample Preparation:
- Accurately weigh and dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B, or water).
- The final concentration should be within the linear range of the detector.
- Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulates.[12]
3. HPLC System and Conditions:
- HPLC System: An Agilent 1200 series or similar, equipped with a degasser, quaternary pump, autosampler, thermostatted column compartment, and UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Column Temperature: 30°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm.
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: Linear gradient from 5% to 70% B
- 15-17 min: Hold at 70% B
- 17-18 min: Return to 5% B
- 18-25 min: Re-equilibration at 5% B
4. System Suitability:
- Before running samples, perform system suitability tests by injecting a standard solution multiple times (e.g., n=5).
- Check for retention time precision (RSD < 1%), peak area precision (RSD < 2%), and tailing factor (ideally < 1.5).
Visualizations
The following diagrams illustrate a typical workflow and a troubleshooting decision tree for common HPLC issues.
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of L-Lactic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. notulaebotanicae.ro [notulaebotanicae.ro]
Technical Support Center: Synthesis of 2-(lactoyloxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(lactoyloxy)propanoic acid (lactoyl-lactic acid). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2-(lactoyloxy)propanoic acid and why is its synthesis important?
A1: 2-(lactoyloxy)propanoic acid is a linear dimer formed from two molecules of lactic acid through an ester bond. It is a key intermediate in the production of lactide, the cyclic dimer necessary for the ring-opening polymerization (ROP) to produce high molecular weight poly(lactic acid) (PLA).[1][2] Controlling the formation of this linear dimer is crucial for optimizing the subsequent lactide yield and purity.
Q2: What is the primary reaction for synthesizing 2-(lactoyloxy)propanoic acid?
A2: The primary reaction is the direct condensation polymerization (or oligomerization) of lactic acid.[2] This process involves heating lactic acid, typically in the presence of a catalyst and under vacuum, to facilitate the formation of ester linkages while removing water, the reaction's byproduct.[2][3]
Q3: What are the most common side reactions during this synthesis?
A3: The most prevalent side reactions include:
-
Further Polymerization: The intended dimer can react further to form longer-chain oligomers or low molecular weight PLA.[4]
-
Hydrolysis: The presence of water, a byproduct of condensation, can reverse the reaction by hydrolyzing the ester bonds, leading to lower yields.[5]
-
Depolymerization and Cyclization: At higher temperatures, the oligomers can undergo intramolecular transesterification (back-biting) to form the cyclic dimer, lactide.[1][4]
-
Intermolecular Transesterification: An exchange of ester bonds between different polymer chains can occur, leading to a broader distribution of molecular weights.[4][6]
-
Racemization: High temperatures can cause the chiral center in lactic acid to invert, reducing the stereochemical purity of the final product, which is critical for the properties of the resulting PLA.[1]
Q4: How do impurities in the starting lactic acid affect the synthesis?
A4: Impurities such as other alcohols or carboxylic acids in the initial lactic acid feedstock can interfere with the polymerization process, potentially acting as chain terminators or leading to undesirable byproducts.[1] This can negatively impact the molecular weight and properties of the polymer.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dimer/Oligomers | 1. Incomplete Water Removal: The equilibrium is shifted towards the reactants (lactic acid) due to hydrolysis.[2][5] 2. Suboptimal Reaction Temperature: The temperature may be too low for efficient condensation. | 1. Improve the vacuum system to effectively remove water as it forms. Consider using a solvent that forms an azeotrope with water. 2. Gradually increase the reaction temperature while monitoring for the onset of side reactions like racemization or degradation.[3] |
| Product Has a Broad Molecular Weight Distribution | 1. Intermolecular Transesterification: This side reaction is common at elevated temperatures and leads to a scrambling of chain lengths.[4][6] 2. Non-uniform Heating: Temperature gradients in the reactor can cause different reaction rates in different zones. | 1. Optimize catalyst concentration and reaction time. Some catalysts can favor polymerization over transesterification.[2] 2. Ensure efficient and uniform stirring and heating of the reaction mixture. |
| Low Stereochemical Purity (High Racemization) | 1. Excessively High Reaction Temperature: High temperatures provide the energy needed to break and reform bonds at the chiral center, leading to racemization.[1] 2. Prolonged Reaction Time: Extended exposure to high temperatures increases the extent of racemization. 3. Catalyst Choice: Some catalysts may promote racemization more than others. | 1. Conduct the reaction at the lowest effective temperature. Temperatures above 180-200°C significantly increase racemization.[1][3] 2. Minimize the reaction time required to achieve the desired conversion. 3. Select a catalyst known for high stereoselectivity, such as certain tin-based catalysts.[3] |
| Formation of Unwanted Lactide | 1. High Temperature and Low Pressure: These conditions favor the intramolecular "back-biting" reaction that forms the cyclic lactide from the linear oligomers.[1] | 1. If the goal is the linear dimer, maintain a moderate temperature and pressure. The synthesis of lactide is often a separate, subsequent step performed under more extreme conditions.[3][7] |
| Product is Discolored (Yellow/Brown) | 1. Thermal Degradation: The polymer can degrade at excessively high temperatures or after prolonged heating. 2. Impurities in Starting Material: Contaminants in the initial lactic acid can cause discoloration. | 1. Reduce the reaction temperature and/or time. 2. Use high-purity lactic acid as the starting material.[1] Consider purification of the feedstock if necessary. |
Data on Reaction Conditions
The synthesis of 2-(lactoyloxy)propanoic acid is the initial stage of oligomerization for producing lactide and PLA. The conditions must be carefully controlled to manage side reactions.
| Parameter | Typical Range | Effect on Main Reaction (Oligomerization) | Effect on Side Reactions | Reference |
| Temperature | 150 - 210 °C | Increases reaction rate. | > 180°C: Increases racemization and depolymerization to lactide. | [1][3] |
| Pressure | Vacuum | Shifts equilibrium by removing water, increasing yield. | Low pressure favors depolymerization to lactide. | [1][2] |
| Catalyst (e.g., Tin Octoate) | 0.25 - 1.00 wt% | Increases the rate of esterification. | High concentrations can promote transesterification and degradation. | [3] |
| Reaction Time | 2 - 5 hours | Higher conversion with longer time. | Prolonged time increases the risk of racemization and degradation. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(lactoyloxy)propanoic acid Oligomers
This protocol describes a general method for the self-condensation of lactic acid.
-
Preparation: Charge an 80-90% aqueous solution of L-lactic acid into a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Water Removal: Heat the solution to approximately 150°C under a gentle flow of nitrogen to remove the bulk of the free water.
-
Catalyst Addition: Once water distillation has ceased, cool the resulting viscous liquid slightly and add the catalyst (e.g., 0.5 wt% tin(II) octoate).[3]
-
Oligomerization: Reduce the pressure gradually using a vacuum pump and increase the temperature to 180°C. Continue the reaction for 3-4 hours, collecting the water of condensation in a cooled trap.[3] The viscosity of the mixture will increase as oligomers form.
-
Work-up: Once the desired level of oligomerization is reached (can be monitored by acid number titration), cool the reaction mixture to room temperature. The resulting product is a crude mixture of 2-(lactoyloxy)propanoic acid and other short-chain oligomers.
Protocol 2: Purification by Recrystallization
If a purer form of the dimer or a specific oligomer is required, purification may be necessary.
-
Dissolution: Dissolve the crude oligomer mixture in a minimal amount of a suitable hot solvent. Butyl acetate has been shown to be effective for the related purification of lactide.[3]
-
Crystallization: Slowly cool the solution to induce crystallization of the desired product. The solubility of higher molecular weight oligomers may differ, allowing for fractional crystallization.
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.
Visualizations
Reaction and Side Reaction Pathways
Caption: Key reaction pathways in the synthesis of 2-(lactoyloxy)propanoic acid.
Experimental Workflow
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. US20150239863A1 - Method for producing lactide directly from lactic acid and a catalyst used therein - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-Hydroxy-1-oxopropoxy)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification from Fermentation Broth
| Potential Cause | Recommended Action |
| Incomplete removal of biomass and proteins. | Implement a multi-step clarification process. Start with centrifugation or microfiltration to remove cells, followed by ultrafiltration to eliminate proteins and other macromolecules.[1] |
| Presence of unreacted sugars and other media components. | Utilize nanofiltration to separate the target molecule from sugars and salts.[1] Alternatively, consider precipitation of the acid as a salt (e.g., calcium salt) to separate it from soluble impurities.[2] |
| Co-precipitation of other organic acids. | Optimize the pH during precipitation. The solubility of different organic acid salts varies with pH. |
| Inefficient initial extraction. | If using liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to protonate the carboxylic acid, making it more soluble in the organic solvent.[3] Consider using a reactive extraction method with an amine-based extractant to improve efficiency.[4] |
Issue 2: Difficulty in Separating from Lactic Acid Monomer
| Potential Cause | Recommended Action |
| Similar polarities of the monomer and dimer. | Employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase. A mixed-mode anion-exchange column can be effective for separating lactic acid and its oligomers.[5] |
| Ineffective crystallization. | Optimize crystallization conditions. Control the level of supersaturation and the oligomer content in the starting solution. Seeding with pure crystals of the dimer can promote selective crystallization.[6][7] |
| Formation of azeotropes during distillation. | Consider reactive distillation, where the lactic acid is esterified to increase its volatility relative to the dimer, allowing for easier separation. The ester can then be hydrolyzed back to the acid.[2] |
Issue 3: Formation of Higher Oligomers During Purification
| Potential Cause | Recommended Action |
| High temperatures during concentration steps. | Use low-temperature evaporation techniques such as vacuum distillation or falling film evaporation to minimize further oligomerization.[6][7] |
| Prolonged heating. | Minimize the duration of any heating steps. |
| High acid concentration. | If possible, perform purification steps at a lower concentration to reduce the rate of condensation reactions.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside this compound after synthesis or fermentation?
A1: Common impurities include residual lactic acid monomer, higher oligomers (trilactoyllactic acid, etc.), unfermented sugars (e.g., glucose), proteins, and salts from the fermentation medium or neutralization steps.[8]
Q2: How can I effectively remove colored impurities from my sample?
A2: Treatment with activated carbon is a common and effective method for removing colored impurities. This is often performed on a solution of the crude product before a final crystallization or chromatography step.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique. A reversed-phase method can be used for general purity assessment, while a chiral stationary phase is necessary for separating stereoisomers.[9] A mixed-mode anion-exchange column can be specifically used to separate the monomer, dimer, and other oligomers.[5] Titration can be used to determine the total acidity.
Q4: How can I separate the different stereoisomers of this compound?
A4: Chiral HPLC is the most direct method for analytical and small-scale preparative separation of stereoisomers.[9] For larger-scale separation, diastereomeric salt crystallization can be employed. This involves reacting the racemic mixture with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Q5: Is it possible to hydrolyze unwanted oligomers back to lactic acid?
A5: Yes, oligomers of lactic acid can be hydrolyzed back to the monomer by heating in the presence of water. This can be a strategy to recover lactic acid from a mixture of oligomers.
Experimental Protocols
Protocol 1: Preparative HPLC for the Separation of Lactic Acid and its Oligomers
This protocol is based on the principle of mixed-mode chromatography for the separation of hydrophilic, ionizable compounds.
Materials:
-
Crude this compound mixture
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid
-
Primesep B2 mixed-mode anion-exchange column (or equivalent)
-
Preparative HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 30:70 (v/v) acetonitrile:water containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the crude mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Primesep B2, preparative scale
-
Mobile Phase: 30% Acetonitrile, 70% Water, 0.1% Phosphoric Acid
-
Flow Rate: Determined based on the column dimensions and particle size (start with a lower flow rate and optimize).
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the column loading capacity.
-
-
Fraction Collection: Collect fractions corresponding to the elution of this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization of this compound
This protocol is adapted from methods for lactic acid crystallization, focusing on controlling oligomer content and supersaturation.[6][7][10]
Materials:
-
Concentrated solution of crude this compound (85-95% in water)
-
Pure seed crystals of this compound
-
Jacketed crystallization vessel with stirrer
Procedure:
-
Solution Preparation: Ensure the starting material has a relative monomer content of lactic acid below a certain threshold to favor dimer crystallization (this may require optimization). The total concentration of lactic acid and its oligomers should be between 85% and 95%.
-
Temperature Control: Heat the solution to a temperature where it is fully dissolved.
-
Controlled Cooling: Slowly cool the solution to induce supersaturation. The degree of supersaturation should be controlled, preferably between 1% and 60%, to promote the growth of large, pure crystals.[10]
-
Seeding: Once the solution is slightly supersaturated, add a small amount of pure seed crystals to initiate crystallization.
-
Crystal Growth: Continue to cool the solution slowly with gentle agitation to allow the crystals to grow.
-
Isolation: Separate the crystals from the mother liquor by filtration or centrifugation.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a saturated solution of the pure compound in water) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a low temperature.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting diagram for purity issues in the final product.
References
- 1. jps.usm.my [jps.usm.my]
- 2. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Efficient Recovery of Organic Acids From Fermentation Broth - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 4. Separation of lactic acid from fermented broth by reactive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Lactic Acid and Its Oligomers | SIELC Technologies [sielc.com]
- 6. WO2010072473A1 - Method for purifying lactic acid by crystallization - Google Patents [patents.google.com]
- 7. US20110319660A1 - Method of purifying lactic acid by crystallization - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 10. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral "2-(2-Hydroxy-1-oxopropoxy)propionic acid"
Welcome to the technical support center for the stereoselective synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid (lactoyl lactic acid). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization and maintain the chiral integrity of their product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is the linear dimer of lactic acid. Due to the chiral nature of lactic acid, this dimer can exist in several stereoisomeric forms (e.g., L,L-, D,D-, L,D-, and D,L-). The specific stereoisomer is critical in pharmaceutical applications and polymer science, as it dictates the molecule's biological activity, physical properties, and degradation profile. For instance, in the production of polylactic acid (PLA), the stereoregularity of the polymer, which is determined by the monomer's chirality, influences its crystallinity, melting point, and mechanical strength.[1][2][3]
Q2: What is racemization and what are the primary mechanisms that cause it in this synthesis?
A2: Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the synthesis of this compound, racemization typically occurs at the α-carbon (the carbon atom adjacent to the carbonyl group). The primary mechanisms are:
-
Enolization: Under basic or acidic conditions, a proton can be abstracted from the α-carbon, forming a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of R and S configurations.
-
High Temperatures: Elevated temperatures, often used in direct condensation methods to remove water, provide the energy to overcome the activation barrier for racemization.[3] Studies under hydrothermal conditions have shown that high temperatures can induce significant racemization, potentially through a pyruvic acid intermediate via reversible oxidation-reduction.[4][5]
-
Oxazolone Formation: When activating the carboxylic acid (especially with N-protected lactic acid derivatives), an azlactone (oxazolone) intermediate can form. This intermediate is highly susceptible to racemization at the α-carbon. This is a well-documented issue in peptide synthesis, which is analogous to this ester formation.[6]
Q3: How can I accurately measure the enantiomeric excess (e.e.) of my product?
A3: Accurate determination of enantiomeric excess is crucial. Common analytical methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the analyte must be volatile. Derivatization of the carboxylic acid and hydroxyl groups is often necessary.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be a rapid method for determining e.e., especially for high-throughput screening, often by using a chiral host molecule that complexes with the analyte.[7][8][9]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral resolving agent to the NMR sample can induce separate signals for the different enantiomers, allowing for their integration and the calculation of e.e.
Troubleshooting Guide
Problem: My final product has low enantiomeric excess (e.e.) or is a racemic mixture. What went wrong?
This is a common issue stemming from several potential sources during the synthesis. Use the following guide to diagnose and solve the problem.
Q: I used a direct condensation/esterification of lactic acid at a high temperature. Could this be the cause?
A: Highly likely. High temperatures used to drive the equilibrium towards the product by removing water are a primary cause of racemization.[3] The thermal energy can facilitate the enolization mechanism, leading to a loss of stereochemical integrity.
Solution:
-
Lower the Reaction Temperature: Use vacuum distillation to remove water at a lower temperature.
-
Use a Mild Dehydrating Agent: Instead of heat, consider using a chemical dehydrating agent that works under milder conditions.
-
Switch to a Coupling Reagent-Mediated Synthesis: This is the most recommended approach. It avoids high temperatures and allows for controlled activation of the carboxylic acid at low temperatures.
Q: I used a coupling reagent. Which ones are best for preventing racemization?
A: The choice of coupling reagent and additives is critical. Analogous to peptide synthesis, some reagents are known to be superior in suppressing racemization.[10][11]
Solution:
-
Use Carbodiimides with Additives: Carbodiimides like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) should always be used with racemization-suppressing additives.[12]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective and non-explosive alternative to HOBt. The DIC/Oxyma combination is excellent for minimizing racemization.[10][13][14]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, very effective but has safety concerns (explosive when anhydrous).[12][15]
-
-
Use Phosphonium/Uronium Reagents with Caution: Reagents like HBTU, HATU, and PyBOP are very efficient but require the presence of a base, which can increase the risk of racemization.[12][15] If using these, a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferred over stronger bases like DIPEA.[12]
-
Consider DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be exceptionally effective at preventing racemization, even in challenging coupling reactions.[13][16]
Table 1: Comparison of Common Coupling Systems for Racemization Suppression
| Coupling System | Base Required | Racemization Risk | Comments |
| High Temperature | N/A | Very High | Direct condensation method; not recommended for chiral integrity.[3] |
| DCC or DIC alone | No | High | Activation can lead to side reactions and racemization. |
| DCC/HOBt or DIC/HOBt | No (unless starting from salt) | Low | Classic, effective method. HOBt has safety concerns.[12][15] |
| DIC/Oxyma | No (unless starting from salt) | Very Low | Excellent, safe, and highly recommended alternative to HOBt systems.[10][13] |
| HBTU/DIPEA or NMM | Yes | Moderate | Fast and efficient, but the required base increases racemization risk.[12] |
| HATU/DIPEA or NMM | Yes | Moderate to Low | Generally better than HBTU but more expensive. The base is the main risk factor. |
| DEPBT | Yes (e.g., DIPEA) | Very Low | Excellent for suppressing racemization in sensitive substrates.[13][16] |
Q: How do the pH and choice of base affect my synthesis?
A: Both strongly acidic and strongly basic conditions can catalyze racemization. The base used during coupling or for deprotection is particularly important.
Solution:
-
Maintain Near-Neutral pH: Avoid extremes of pH during the reaction and workup.
-
Use a Weak, Sterically Hindered Base: For coupling reactions that require a base (e.g., with phosphonium/uronium reagents or when starting with a hydrochloride salt of an amine), use a weak, non-nucleophilic base.
-
Recommended: N-Methylmorpholine (NMM), 2,4,6-Collidine.
-
Use with Caution: Diisopropylethylamine (DIPEA).
-
Avoid: Triethylamine (TEA), DBU, Piperidine (unless for specific deprotections), and strong inorganic bases like NaOH or KOH during the coupling step.
-
Recommended Experimental Protocol
This protocol outlines a method for synthesizing chiral this compound using a protecting group strategy and a racemization-suppressing coupling agent.
Objective: To couple (S)-Lactic acid with a protected (S)-Lactic acid derivative while minimizing racemization.
Methodology:
-
Protection of (S)-Lactic Acid:
-
Protect the carboxylic acid of one equivalent of (S)-lactic acid as a benzyl ester (Bn) or t-butyl ester (tBu) using standard procedures. This yields, for example, (S)-Benzyl lactate.
-
-
Protection of the Second (S)-Lactic Acid:
-
Protect the hydroxyl group of a second equivalent of (S)-lactic acid. An acid-labile protecting group like Trityl (Trt) or a silyl ether (e.g., TBDMS) can be used. This yields, for example, (S)-2-(Trityloxy)propanoic acid.
-
-
Coupling Reaction (Key Step):
-
Dissolve (S)-2-(Trityloxy)propanoic acid (1.0 eq) and OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add (S)-Benzyl lactate (1.1 eq) to the solution.
-
Slowly add a solution of Diisopropylcarbodiimide (DIC) (1.1 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with a mild acid (e.g., 5% citric acid solution), followed by a mild base (e.g., 5% NaHCO₃ solution), and finally brine. Use of strong acids or bases should be avoided.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected dimer by flash column chromatography.
-
-
Deprotection:
-
Simultaneously remove the Trityl and Benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C in Ethanol or Ethyl Acetate). This method is very mild and unlikely to cause racemization.
-
After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure to yield the final product, chiral this compound.
-
-
Analysis:
-
Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the enantiomeric excess (e.e.) using chiral HPLC.
-
Visualizations
Racemization Mechanism via Enolization
Caption: Base-catalyzed racemization of a lactic acid derivative.
Recommended Synthetic Workflow
Caption: Recommended workflow for minimizing racemization.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree to diagnose sources of racemization.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polylactic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Catalyst selection and optimization for "2-(2-Hydroxy-1-oxopropoxy)propionic acid" synthesis
Disclaimer: The synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, commonly known as lactide, involves high temperatures, vacuum conditions, and the use of catalysts that require careful handling. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions. The information provided here is for guidance and troubleshooting purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: this compound is the systematic name for the cyclic ester dimer of lactic acid. It is more commonly known in scientific literature and industry as lactide .
Q2: What is the general method for synthesizing lactide?
A2: The most common method for lactide synthesis is a two-step process.[1][2] First, lactic acid is subjected to a polycondensation reaction to form low molecular weight polylactic acid (PLA) oligomers. This is typically achieved by heating lactic acid under a nitrogen atmosphere and gradually reducing the pressure to remove water. The second step is the catalytic depolymerization of these oligomers under heat and vacuum to yield the cyclic dimer, lactide.[1][2][3]
Catalyst Selection and Optimization
Q3: What are the most common catalysts used for lactide synthesis?
A3: A variety of catalysts can be used for the depolymerization of PLA oligomers to form lactide. Tin-based catalysts are widely recognized for their efficiency.[4] Other effective catalysts include zinc-based compounds and solid acid catalysts.
-
Tin-based catalysts: Tin(II) octoate (Sn(Oct)₂), tin(II) chloride (SnCl₂), and stannous oxide (SnO) are frequently used due to their high conversion rates.[3][4] Tin octoate is particularly noted for its stereoselective properties, which help in obtaining purer L-lactide while minimizing the formation of D- and meso-lactide.[1]
-
Zinc-based catalysts: Zinc chloride (ZnCl₂)[2][5], zinc acetate[6], and zinc oxide (ZnO) nanoparticles[7] are also effective.
-
Solid catalysts: A commercial SiO₂/Al₂O₃ catalyst has been used in a packed-bed reactor for a one-step synthesis from lactic acid, showing high conversion and selectivity.[8]
Q4: How do I choose the optimal catalyst for my experiment?
A4: The choice of catalyst depends on the desired outcome, such as yield, purity, and stereoselectivity.
-
For high stereoselectivity (to minimize racemization), tin octoate is a preferred choice.[1]
-
If cost-effectiveness in a continuous process is a priority, a solid catalyst like SiO₂/Al₂O₃ can be advantageous.[8]
-
Zinc-based catalysts offer a good balance of reactivity and are a common alternative to tin compounds.[2][5][6]
Catalyst Performance Comparison
| Catalyst | Concentration (% w/w) | Temperature (°C) | Pressure | Yield (%) | Notes |
| Tin octoate (Sn(Oct)₂) | 0.25 - 1.00 | 150 - 210 | 10 - 510 mbar | 67 - 69 (crude) | Good stereoselectivity.[1] |
| Zinc Chloride (ZnCl₂) | 0.1 - 0.125 | 205 - 211 | 610 - 640.5 mmHg | 78.95 - 79.86 (crude) | Catalyst concentration has a significant effect on yield.[2][5] |
| Zinc Acetate | 0.3 - 0.6 | 190 - 220 | 5 - 15 cmHg | Increases with temp, vacuum, and catalyst conc. | Optimum at 220°C, 0.45% catalyst, 10 cmHg vacuum.[6] |
| ZnO Nanoparticles | 0.3 - 1.0 | 190 - 230 | Not specified | up to 80.4 | Optimum at 215.73°C, 0.72% catalyst conc.[7] |
| SiO₂/Al₂O₃ | Not applicable | 240 (reactor) | Not specified | 99 (selectivity) | For one-step synthesis in a packed-bed reactor.[8] |
Troubleshooting Guide
Q5: My lactide yield is consistently low. What are the possible causes and how can I improve it?
A5: Low lactide yield is a common issue that can be attributed to several factors:
-
Incomplete Water Removal During Oligomerization: Residual water can hydrolyze the forming lactide back to lactic acid.
-
Troubleshooting: Ensure a gradual increase in temperature and a slow reduction in pressure during the polycondensation step to effectively remove water. A nitrogen purge can also be beneficial.[1]
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in the depolymerization equilibrium.
-
Troubleshooting: Optimize the temperature and pressure for your specific catalyst. Higher temperatures generally favor depolymerization, but can also lead to degradation.[9] Lower pressure (higher vacuum) helps in the removal of lactide from the reaction mixture, shifting the equilibrium towards product formation.[9]
-
-
Insufficient Catalyst Activity or Concentration: The catalyst concentration directly impacts the reaction rate.
Q6: I am observing a high degree of racemization in my product (e.g., formation of meso-lactide from L-lactic acid). How can I minimize this?
A6: Racemization is a significant challenge, especially when high optical purity is required.
-
High Temperatures: Elevated temperatures during depolymerization can increase the rate of racemization.[9]
-
Troubleshooting: Find the optimal temperature that balances a good reaction rate with minimal racemization. It has been observed that the fraction of D,L-lactide decreases with increasing temperature.[9]
-
-
Catalyst Choice: Some catalysts are more prone to causing racemization than others.
-
Reaction Time: Prolonged exposure to high temperatures can increase the likelihood of racemization.
-
Troubleshooting: Optimize the reaction time to achieve a good yield without unnecessary heating.
-
Q7: The final product contains impurities. What are the common impurities and how can I purify the lactide?
A7: Common impurities include residual lactic acid, oligomers, and water.
-
Purification Method: The most common method for purifying crude lactide is recrystallization .
-
Troubleshooting:
-
Dissolve the crude lactide in a suitable solvent. Butyl acetate has been identified as an effective solvent for removing lactic acid and oligomers.[1] Other solvents like toluene and ethyl acetate are also used.
-
Multiple recrystallization steps may be necessary to achieve high purity. A four-fold recrystallization in butyl acetate has been shown to yield highly pure lactide.[1]
-
After recrystallization, the purified lactide should be thoroughly dried under vacuum to remove any residual solvent.
-
-
Experimental Protocols & Workflows
Experimental Workflow for Lactide Synthesis
Caption: General experimental workflow for the synthesis of lactide.
Detailed Protocol for Lactide Synthesis using Tin Octoate
This protocol is a generalized procedure based on common laboratory practices.[1][10] Researchers should optimize the specific parameters for their experimental setup.
-
Oligomerization of Lactic Acid:
-
Place 250 g of concentrated lactic acid into a reaction flask equipped with a mechanical stirrer and a distillation setup.
-
Begin purging the flask with nitrogen.
-
Gradually heat the flask from 140°C to 200°C over several hours.
-
Simultaneously, gradually decrease the pressure from atmospheric pressure down to approximately 10 mbar. This process removes water and forms PLA oligomers. The process typically takes around 3 hours.[10]
-
-
Depolymerization to Lactide:
-
Cool the resulting oligomers.
-
Add the tin octoate catalyst (e.g., 0.25% to 1.00% by weight of the initial lactic acid).[1]
-
Re-apply vacuum and increase the temperature to 190-210°C to initiate depolymerization.
-
The lactide will distill from the reaction mixture and can be collected in a receiving flask.
-
-
Purification by Recrystallization:
-
Dissolve the collected crude lactide in a minimal amount of hot butyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the lactide crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Repeat the recrystallization process until the desired purity is achieved.
-
Dry the final product under vacuum. The yield of purified lactide after recrystallization can be around 41.4%.[1]
-
Logical Relationship of Key Synthesis Parameters
Caption: Interplay of key parameters in lactide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.ju.edu.et [repository.ju.edu.et]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the production of "2-(2-Hydroxy-1-oxopropoxy)propionic acid"
Welcome to the technical support center for the synthesis and purification of 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyl lactate or the linear dimer of lactic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common scale-up challenges associated with producing this molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: It is the linear dimer formed from the intermolecular esterification of two lactic acid molecules. It is a key intermediate in the synthesis of polylactic acid (PLA) prepolymers and a potential building block in pharmaceutical and specialty chemical applications. Due to the chiral nature of lactic acid, the dimer can exist in several stereoisomeric forms (L,L-, D,D-, and L,D- or meso).
Q2: What is the primary method for synthesizing this compound? A2: The most common method is the direct condensation of lactic acid.[1] This process involves heating lactic acid, typically with a catalyst and under vacuum or inert gas flow, to remove the water formed during the esterification reaction.[2] Shifting the equilibrium by removing water is crucial for driving the formation of the dimer and higher oligomers.[3]
Q3: What are the main competing reactions or side products? A3: The primary side products are higher linear oligomers (trimer, tetramer, etc.) and the cyclic dimer, lactide.[4][5] The formation of these products is highly dependent on reaction conditions such as temperature, time, and catalyst choice.[6] At temperatures of 140°C or higher, the formation of lactide becomes more significant.[7]
Q4: Why is temperature control so critical in this synthesis? A4: Temperature is a key factor that influences the reaction rate and product distribution.[6] Higher temperatures accelerate water removal and dimerization, but temperatures above ~140-150°C significantly promote the formation of unwanted lactide and can lead to thermal degradation and discoloration of the product.[3][7]
Q5: How can I monitor the reaction progress? A5: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction. It allows for the separation and quantification of the lactic acid monomer, the desired linear dimer, and other oligomers.[8][9] This provides a clear picture of the reaction mixture's composition over time.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Dimer
Q: My reaction results in a low yield of the dimer, with a high concentration of unreacted lactic acid monomer. What are the likely causes and solutions?
A: This issue typically points to incomplete conversion, often due to inefficient water removal.
-
Possible Cause 1: Inadequate Water Removal. The condensation reaction is an equilibrium process. If water is not effectively removed, the equilibrium will not shift toward product formation.[3]
-
Solution: On a lab scale, ensure a high-efficiency condenser and a properly sealed system. For larger scales, implement azeotropic distillation (e.g., with toluene) or apply a moderate vacuum (e.g., 100-200 mmHg) to facilitate water removal at a lower temperature.
-
-
Possible Cause 2: Reaction Temperature is Too Low. While high temperatures are undesirable, a temperature that is too low will result in a very slow reaction rate.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, ensuring it remains below 140°C to minimize lactide formation.[7] Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and selectivity.
-
-
Possible Cause 3: Insufficient Reaction Time. The dimerization may simply need more time to proceed to a reasonable conversion.
-
Solution: Extend the reaction time and take aliquots every 1-2 hours to analyze via HPLC. Plot the concentration of the dimer over time to determine when the reaction rate plateaus.
-
Problem 2: High Concentration of Unwanted Side Products
Q: My final product contains significant amounts of higher oligomers (trimer, tetramer) and/or the cyclic dimer (lactide). How can I improve selectivity for the linear dimer?
A: This is a common challenge indicating that the reaction conditions are too harsh, favoring further polymerization or cyclization.
-
Possible Cause 1: Reaction Temperature is Too High. This is the most common reason for lactide formation.[7] High temperatures also accelerate the rate at which the linear dimer reacts further to form trimers and higher oligomers.
-
Solution: Maintain a strict reaction temperature between 120°C and 137°C.[7] Use a well-calibrated temperature controller and ensure uniform heating of the reaction vessel to avoid localized hot spots.
-
-
Possible Cause 2: Reaction Time is Too Long. Allowing the reaction to proceed for too long after the peak dimer concentration is reached will inevitably lead to the formation of higher molecular weight species.
-
Solution: Use HPLC to determine the optimal reaction endpoint. The goal is to stop the reaction when the concentration of the linear dimer is at its maximum, before it begins to decrease as higher oligomers are formed.
-
-
Possible Cause 3: Inappropriate Catalyst or Catalyst Concentration. Some catalysts may favor polymerization more strongly.
-
Solution: If using a catalyst like tin(II) octoate or p-Toluenesulfonic acid (TSA), consider reducing its concentration.[10] Alternatively, running the reaction without a catalyst at a slightly higher temperature (e.g., 135-140°C) may provide better selectivity, albeit with a longer reaction time.[1]
-
Problem 3: Product Discoloration
Q: The crude product has a yellow or brown tint. What causes this and how can it be prevented?
A: Discoloration is a sign of thermal degradation.
-
Possible Cause 1: Excessive Heat. High temperatures, especially for prolonged periods, can cause the material to decompose and discolor.[3]
-
Solution: Strictly adhere to the recommended temperature range (120-137°C). Ensure that the heating mantle or oil bath provides even heating.
-
-
Possible Cause 2: Presence of Oxygen. Oxidation at high temperatures can contribute to color formation.
-
Solution: Perform the reaction under an inert atmosphere. Before heating, purge the reactor with dry nitrogen or argon and maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Possible Cause 3: Impurities in Starting Material. Impurities in the initial lactic acid solution can sometimes act as catalysts for degradation pathways.
-
Solution: Use a high-purity grade of lactic acid (e.g., polymer grade) as your starting material.
-
Section 3: Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution. Note: This data is representative and intended for guidance. Actual results will vary based on specific experimental setup and scale.
Table 1: Effect of Temperature on Product Composition Conditions: 6 hours reaction time, moderate vacuum (150 mmHg), 0.1 mol% Sn(Oct)₂ catalyst.
| Reaction Temperature (°C) | Lactic Acid Monomer (%) | Linear Dimer (%) | Higher Oligomers (%) | Lactide (%) |
| 120 | 45 | 48 | 6 | <1 |
| 135 | 25 | 60 | 13 | 2 |
| 150 | 15 | 45 | 25 | 15 |
| 165 | 10 | 30 | 30 | 30 |
Table 2: Effect of Reaction Time on Product Composition Conditions: 135°C, moderate vacuum (150 mmHg), 0.1 mol% Sn(Oct)₂ catalyst.
| Reaction Time (hours) | Lactic Acid Monomer (%) | Linear Dimer (%) | Higher Oligomers (%) | Lactide (%) |
| 2 | 60 | 35 | 4 | 1 |
| 4 | 38 | 55 | 6 | 1 |
| 6 | 25 | 60 | 13 | 2 |
| 8 | 18 | 52 | 27 | 3 |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
Objective: To synthesize the linear dimer of lactic acid with minimal formation of side products.
Materials:
-
L-Lactic Acid (88-92% aqueous solution, polymer grade)
-
Tin(II) Octoate (Sn(Oct)₂) (Optional Catalyst)
-
Dry Nitrogen or Argon Gas
-
Toluene (for azeotropic distillation, optional)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Distillation head with condenser (Dean-Stark trap if using toluene)
-
Vacuum pump and gauge (optional)
-
Inert gas inlet
Procedure:
-
Setup: Assemble the reactor, ensuring all glassware is dry. Equip the flask with a mechanical stirrer, thermocouple, and distillation head connected to a condenser and receiving flask.
-
Charge Reactor: Charge the flask with L-lactic acid solution. If using a catalyst, add it now (e.g., 0.05-0.1 mol% Sn(Oct)₂).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, steady flow of nitrogen throughout the reaction.
-
Heating & Water Removal:
-
Begin stirring and slowly heat the mixture to 130-135°C. Water from the starting solution will begin to distill off.
-
Maintain this temperature for the duration of the reaction. The water of condensation will co-distill.
-
Alternative: Apply a moderate vacuum (100-200 mmHg) to aid water removal. This allows for effective distillation at a controlled temperature.
-
-
Monitoring: After the initial bulk water is removed (approx. 1-2 hours), begin taking small samples from the reaction mixture every hour. Prepare these samples for HPLC analysis to track the concentrations of monomer, dimer, and higher oligomers.
-
Reaction Endpoint: Stop the reaction when the concentration of the linear dimer reaches its maximum, typically within 4-8 hours. Avoid prolonged heating, which will promote the formation of higher oligomers.
-
Cooling: Turn off the heat and allow the viscous crude product to cool to room temperature under the nitrogen atmosphere.
Protocol 4.2: HPLC Analysis of Reaction Mixture
Objective: To quantify the composition of the reaction mixture.
Instrumentation:
-
HPLC system with UV detector (210 nm)
-
Reversed-phase C18 column or a specialized mixed-mode column for organic acids.[8]
Mobile Phase:
-
A typical mobile phase is an isocratic mixture of acetonitrile and an acidic aqueous buffer. For example: 30:70 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a suitable concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Identify and integrate the peaks corresponding to the lactic acid monomer, linear dimer (lactoyl lactate), and subsequent oligomers. Retention time will typically increase with the degree of polymerization. Use external standards for quantification if available.
Section 5: Visualizations
The following diagrams illustrate key workflows and relationships in the production of this compound.
Caption: High-level workflow for dimer production.
Caption: Key chemical transformations during synthesis.
Caption: Decision tree for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Polylactic acid - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Lactic Acid Oligomers | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Separation of Lactic Acid and Its Oligomers | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Polycondensation of l -lactic acid: a deeper look into solid state polycondensation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01191K [pubs.rsc.org]
Technical Support Center: Managing Impurities in 2-(2-Hydroxy-1-oxopropoxy)propionic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyl-lactic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the production of this compound arise from the inherent reactivity of lactic acid. Common impurities include:
-
Unreacted Lactic Acid: Residual starting material is a common impurity.
-
Higher Order Oligomers: Linear trimers, tetramers, and other longer-chain oligomers can form through further condensation reactions.
-
Cyclic Dimers (Lactide): Under certain conditions, particularly at elevated temperatures and in the presence of specific catalysts, the linear dimer can cyclize to form lactide. This exists in three stereoisomeric forms: L-lactide, D-lactide, and meso-lactide.[1]
-
Water: As a byproduct of the condensation reaction, residual water can affect reaction equilibrium and promote hydrolysis of the product.
-
Catalyst Residues: If a catalyst is used, trace amounts may remain in the final product.
-
Byproducts from Side Reactions: At high temperatures, side reactions can lead to discoloration (yellow to brown) of the product.[2]
Q2: How do reaction conditions influence the purity of the final product?
A2: Reaction conditions play a critical role in determining the purity of this compound. Key parameters include:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of higher-order oligomers and cyclic byproducts like lactide.[3] Increased temperatures can also lead to racemization and discoloration.[1][2]
-
Pressure: Operating under reduced pressure helps to remove water, the byproduct of condensation, which drives the reaction towards product formation.[1]
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts. For instance, certain metal-based catalysts may favor the formation of lactide.
-
Reaction Time: Longer reaction times can lead to the formation of higher molecular weight oligomers and increase the likelihood of side reactions.
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A3: Several analytical techniques can be employed for the characterization and quantification of impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying residual lactic acid, the linear dimer, and other oligomers. A reverse-phase column with UV detection is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity, enabling the identification and quantification of various oligomeric species, from the dimer up to 15-mers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the presence of different species, including linear and cyclic oligomers, based on their distinct chemical shifts.
-
Gas Chromatography (GC): GC can be used for the analysis of volatile impurities, including lactide stereoisomers, often coupled with a flame ionization detector (FID).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Optimize catalyst concentration.- Ensure efficient removal of water by operating under reduced pressure. |
| Reaction equilibrium shifted towards reactants. | - Improve water removal through vacuum distillation or azeotropic distillation. | |
| High Levels of Unreacted Lactic Acid | Insufficient reaction time or temperature. | - Gradually increase reaction time and/or temperature while monitoring impurity formation. |
| Inefficient catalyst. | - Screen different catalysts or optimize the concentration of the current catalyst. | |
| Presence of Higher Order Oligomers (Trimers, Tetramers, etc.) | Excessive reaction time or temperature. | - Reduce reaction time and/or temperature. |
| High concentration of reactants. | - Adjust the initial concentration of lactic acid. | |
| Formation of Cyclic Dimers (Lactide) | High reaction temperature. | - Lower the reaction temperature. The formation of lactide is favored at temperatures above 200°C.[4] |
| Presence of specific catalysts that promote cyclization. | - Select a catalyst that favors linear oligomerization. | |
| Product Discoloration (Yellowing/Browning) | High reaction temperatures and/or prolonged reaction times.[2] | - Reduce the reaction temperature and time.- Consider the use of co-catalysts like p-toluenesulfonic acid which has been reported to prevent discoloration.[2] |
| Presence of oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen). | |
| Inconsistent Results Between Batches | Variations in starting material quality. | - Ensure the purity and water content of the starting lactic acid are consistent. |
| Poor control over reaction parameters. | - Tightly control temperature, pressure, and reaction time. |
Data Presentation
Table 1: Influence of Reaction Conditions on Lactide Synthesis (as a proxy for dimer formation)
| Temperature (°C) | Pressure (mmHg) | Catalyst | Catalyst Conc. (wt%) | Yield (%) | Purity (%) | Reference |
| 180 | 30 | - | - | ~94 | - | [5] |
| 200-250 | 0.5-10 | - | - | 64 | Low impurity content | [5] |
| 120-230 | 0.3-700 | Monobutyl tin | - | - | ~99.4 | [5] |
Table 2: Fermentation Strategies for Lactic Acid Production and Resulting Yields
| Fermentation Mode | Substrate | Microorganism | Lactic Acid Conc. (g/L) | Yield | Reference |
| Fed-batch | Glucose | Lactobacillus sp. | >140 | 83% | [5] |
| Continuous | Molasses | Lactobacillus sp. | - | Productivity: 10.34 g/L·h | [5] |
Experimental Protocols
1. HPLC Method for Quantification of this compound and its Oligomers
-
Column: Primesep B2 mixed-mode anion-exchange column (3.2 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (30/70, v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare standard solutions of lactic acid and, if available, purified this compound and higher-order oligomers in the mobile phase.
-
Prepare the sample by dissolving a known amount in the mobile phase.
-
Inject the standards and sample onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
-
2. LC-MS Method for Quantification of Lactic Acid Oligomers (Dimer to 15-mer)
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column for Dimer and Trimer: SIELC Primesep SB column (2.1 x 50 mm, 5 µm).
-
Mobile Phase for Dimer and Trimer: Gradient of 0.075% formic acid in water (A) and acetonitrile (B).
-
Column for 4-mer to 15-mer: Phenomenex Synergi™ 4µm Polar-RP column.
-
Mobile Phase for 4-mer to 15-mer: Gradient of 0.075% formic acid in water (A) and acetonitrile (B).
-
MS Detection: Negative ESI mode. For dimer and trimer, use Selected Reaction Monitoring (SRM). For 4-mer to 15-mer, use Selected Ion Monitoring (SIM).
-
Procedure:
-
Dissolve the sample directly in acetonitrile.
-
Inject the sample into the LC-MS system.
-
Acquire data using the appropriate MS mode for the target oligomers.
-
Quantify the oligomers using an external calibration curve. A quadratic function is often suitable for the correlation between response and concentration for each oligomer.
-
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting flowchart for production issues.
References
Technical Support Center: Degradation of 2-(2-Hydroxy-1-oxopropoxy)propionic acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the experimental analysis of the degradation pathways of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" and its derivatives, which are structurally analogous to polylactic acid (PLA) dimers and oligomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its derivatives (PLA analogues)?
A1: The primary degradation pathways for these compounds are analogous to those of polylactic acid (PLA) and include:
-
Hydrolytic Degradation: This is a major degradation route where water molecules break down the ester bonds.[1][2] This process is influenced by factors such as pH, temperature, and the presence of moisture.[1][2]
-
Thermal Degradation: At elevated temperatures (typically above 100°C), the polymer chains can break, leading to a reduction in molecular weight.[3][4]
-
Enzymatic Degradation: Various enzymes, including proteases (like proteinase K), lipases, and esterases, can catalyze the breakdown of these compounds.[5][6][7][8]
-
Microbial Degradation: Certain microorganisms can secrete enzymes that degrade the material.[6][8]
-
Photodegradation: Exposure to UV light can initiate degradation by causing chain scission.[9][10]
Q2: What are the end products of the degradation of this compound?
A2: The ultimate degradation product is lactic acid, which is a naturally occurring and non-toxic compound.[1] Under further microbial action, lactic acid can be metabolized to carbon dioxide and water.[10]
Q3: How does the stereochemistry (L- vs. D-lactic acid) of the derivatives affect degradation?
A3: The stereochemistry significantly impacts the degradation rate. Polymers made from a mix of L- and D-lactic acid (PDLLA) are amorphous and tend to degrade faster than the semi-crystalline forms of pure poly(L-lactic acid) (PLLA) or poly(D-lactic acid) (PDLA).[10][11] Some enzymes may also exhibit stereospecificity, preferentially degrading one isomeric form over the other.[7]
Q4: What is the expected timeframe for the degradation of these materials?
A4: The degradation time can vary widely, from a few months to several years, depending on the specific derivative, its molecular weight, crystallinity, and the environmental conditions.[1] For instance, in the human body, complete degradation can take from 6 months to 2 years.[1] Under industrial composting conditions, degradation is much faster, often occurring within a few months.[1]
Troubleshooting Guides
Issue 1: Inconsistent or slow hydrolytic degradation rates in vitro.
-
Possible Cause 1: Incorrect pH of the buffer.
-
Troubleshooting: Verify the pH of your degradation medium. The hydrolysis of polyesters like PLA is slowest around pH 4.[12] Degradation is generally faster in both acidic (pH < 3) and alkaline (pH > 7) conditions.[2][13][14] Ensure your buffer has sufficient capacity to counteract the acidic degradation byproducts (lactic acid) that can lower the pH over time.[15]
-
-
Possible Cause 2: Low incubation temperature.
-
Troubleshooting: Increase the incubation temperature. Hydrolysis rates are significantly temperature-dependent.[16][17] For example, increasing the temperature from 37°C to 60°C can dramatically accelerate degradation.[18] However, be mindful of the glass transition temperature (Tg) of your specific derivative, as temperatures above Tg will lead to more rapid degradation.[17]
-
-
Possible Cause 3: High crystallinity of the sample.
-
Troubleshooting: Degradation typically initiates in the amorphous regions of the polymer.[2][11] If your material has a high degree of crystallinity, the degradation rate will be slower.[10][11] Consider using derivatives with a higher proportion of D-lactic acid to reduce crystallinity or annealing your samples to control for thermal history.
-
-
Possible Cause 4: Insufficient water uptake.
-
Troubleshooting: Ensure the sample is fully immersed in the aqueous medium. The degradation process begins with water absorption.[10] For highly hydrophobic derivatives, consider using a surfactant to enhance wetting, but first, confirm that the surfactant does not interfere with your analytical methods.
-
Issue 2: Difficulty in quantifying enzymatic degradation.
-
Possible Cause 1: Inactive enzyme.
-
Troubleshooting: Confirm the activity of your enzyme stock using a standard substrate for that enzyme. Ensure the buffer conditions (pH, temperature, co-factors) are optimal for the specific enzyme being used. For example, many proteases that degrade PLA are alkaline proteases.[6]
-
-
Possible Cause 2: Interference from media components in the assay.
-
Troubleshooting: Run appropriate controls, including an enzyme blank (enzyme in buffer without the substrate) and a substrate blank (substrate in buffer without the enzyme). Some components of complex media can interfere with colorimetric or fluorescent assays used to measure degradation products.[5]
-
-
Possible Cause 3: Difficulty in separating the material from microbial cultures.
-
Troubleshooting: If you are studying degradation by microorganisms, separating the remaining polymer from bacterial flocs for gravimetric analysis can be challenging. A method involving sonication followed by filtration through a cell strainer has been shown to be effective.[19]
-
Issue 3: Variability in thermal degradation analysis (e.g., TGA).
-
Possible Cause 1: Presence of residual moisture or solvents.
-
Troubleshooting: Ensure your samples are thoroughly dried before analysis, as the presence of water can lead to hydrolytic degradation during heating, confounding the thermal degradation profile.[20]
-
-
Possible Cause 2: Different heating rates.
-
Troubleshooting: Use a consistent heating rate across all your experiments as this can affect the onset and peak degradation temperatures.
-
-
Possible Cause 3: Inconsistent sample mass.
-
Troubleshooting: Use a similar sample mass for all TGA runs to ensure comparability of the results.
-
Quantitative Data Summary
| Degradation Parameter | Condition | Material | Observation | Reference |
| Mass Loss | pH 10, 25 days | PLA fibers | ~0.6% mass loss | [14] |
| Neutral pH, 25 days | PLA fibers | No significant change | [14] | |
| Thermophilic (61°C), 90 days | PLA in soil/sludge | ~90% weight loss | [21] | |
| Molecular Weight (Mn) Reduction | PBS, 37°C, 28 days | Commercial PLA (3051D) | Residual Mn of 24% | [11] |
| PBS, 37°C, 28 days | Laboratory PLLA | Residual Mn of 61% | [11] | |
| Tensile Strength Loss | pH 10, 25 days | PLA fibers | 40% loss | [14] |
| Neutral pH, 25 days | PLA fibers | 10% loss | [14] | |
| Thermal Decomposition Temp. (Td) | Before degradation | PLA | 387.8°C | [21] |
| After 90 days degradation | PLA | 289.2°C | [21] |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation Study
-
Sample Preparation: Prepare films or scaffolds of the test material with defined dimensions and weight. Dry the samples under vacuum to a constant weight.
-
Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 or other relevant pH buffers (e.g., acetate buffer for acidic conditions, borate buffer for alkaline conditions).
-
Incubation: Immerse the pre-weighed samples in the degradation medium in sterile containers. The ratio of sample surface area to buffer volume should be kept consistent. Incubate at a constant temperature (e.g., 37°C or 60°C) in a shaking incubator.
-
Time Points: At predetermined time intervals, retrieve triplicate samples.
-
Analysis:
-
Mass Loss: Gently rinse the retrieved samples with deionized water to remove any salt residues, then dry them under vacuum to a constant weight. Calculate the percentage of mass loss.[21]
-
Molecular Weight: Analyze the change in molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).[20]
-
Morphology: Observe changes in the surface morphology using Scanning Electron Microscopy (SEM).[21]
-
Thermal Properties: Characterize changes in glass transition temperature (Tg), melting temperature (Tm), and crystallinity using Differential Scanning Calorimetry (DSC).[11]
-
Chemical Structure: Monitor changes in chemical bonds, such as the ester carbonyl group, using Fourier Transform Infrared Spectroscopy (FTIR).[21]
-
Protocol 2: Enzymatic Degradation Assay using Proteinase K
-
Substrate Preparation: Prepare a film or powder of the test material.
-
Enzyme Solution: Prepare a solution of Proteinase K (e.g., 30 units) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 8.0).[5]
-
Reaction Setup: Incubate a known amount of the substrate (e.g., a 0.5x0.5 cm film) in the enzyme solution at 37°C in a shaking water bath.[5]
-
Controls: Prepare a negative control with the substrate in buffer without the enzyme, and an enzyme blank with just the enzyme solution.
-
Quantification of Degradation:
-
Method A: Measuring Released Carboxyl Groups: At specific time points, take an aliquot of the supernatant. The released lactic acid and its soluble oligomers can be quantified by measuring the increase in carboxyl groups. This can be done using a fluorescent assay with o-phthalaldehyde (OPA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
-
Method B: Turbidity Assay: If using an emulsion of the polymer, degradation can be monitored by the decrease in turbidity as the polymer is broken down into soluble products.[15]
-
Visualizations
Caption: General pathway of hydrolytic degradation.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for enzymatic degradation.
References
- 1. Polylactic acid - Wikipedia [en.wikipedia.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Review on the Degradation of Poly(lactic acid) during Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Biochemical and Structural Insights into Enzymatic Depolymerization of Polylactic Acid and Other Polyesters by Microbial Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation Types and Degradation Mechanisms of Polylactic Acid (PLA Resin) - LXBIO [lxbiotechnology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nhsjs.com [nhsjs.com]
- 15. Enzymatic degradation of polylactic acid (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolytic Degradation of PLA - MSU Innovation Center [innovationcenter.msu.edu]
- 17. hydrolytic-degradation-of-poly-lactic-acid-unraveling-correlations-between-temperature-and-the-three-phase-structures - Ask this paper | Bohrium [bohrium.com]
- 18. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel methods to monitor the biodegradation of polylactic acid (PLA) by Amycolatopsis orientalis and Amycolatopsis thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
Optimizing storage conditions for "2-(2-Hydroxy-1-oxopropoxy)propionic acid"
Welcome to the technical support center for "2-(2-Hydroxy-1-oxopropoxy)propionic acid" (CAS: 617-57-2), also known as lactoyl-lactic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is the dimer of lactic acid. It is a key oligomer in the synthesis and degradation of polylactic acid (PLA), a biodegradable polymer widely used in biomedical applications, including drug delivery systems and medical implants.[1] Its stability is crucial for the performance and shelf-life of PLA-based products.
Q2: What are the main factors that affect the stability of this compound?
A2: The primary factors affecting the stability of "this compound" are temperature, humidity (moisture), and pH.[2][3] Exposure to elevated temperatures and high humidity can lead to significant degradation through hydrolysis. The compound is also susceptible to degradation in both acidic and alkaline conditions.
Q3: What are the typical degradation products?
A3: The main degradation product of "this compound" is lactic acid, formed through the hydrolysis of the ester bond.[4] Under certain conditions, further polymerization can occur, leading to the formation of higher molecular weight oligomers.
Q4: What are the ideal short-term and long-term storage conditions?
A4: For short-term storage, it is recommended to keep the compound in a cool, dry place, protected from light. For long-term storage, the compound should be stored at or below 4°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen) to minimize hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption and potential degradation. | Store the compound in a desiccator with a suitable drying agent. Ensure the container is tightly sealed. For long-term storage, consider vacuum sealing. |
| Unexpected experimental results (e.g., altered biological activity, inconsistent analytical readings) | Degradation of the compound leading to the presence of impurities (lactic acid) or a decrease in the concentration of the active molecule. | Verify the purity of the compound using an appropriate analytical method like HPLC. If degradation is confirmed, obtain a fresh batch and ensure stringent storage conditions are maintained. |
| Decrease in pH of a solution containing the compound over time | Hydrolysis of the ester linkage, leading to the formation of lactic acid, which is acidic. | Prepare solutions fresh before use. If solutions need to be stored, use a buffered system and store at low temperatures (2-8°C) for a limited time. Monitor the pH of the solution before each use. |
| Insolubility or incomplete dissolution in a previously suitable solvent | Polymerization or degradation into less soluble products. | Attempt sonication to aid dissolution. If the issue persists, it is indicative of significant degradation. A fresh sample should be used. |
Quantitative Stability Data
The following tables summarize the stability of polylactic acid (PLA) and its oligomers under various conditions. This data can be used as a proxy to understand the stability profile of "this compound".
Table 1: Effect of Temperature and Relative Humidity on PLA Stability
| Temperature | Relative Humidity (RH) | Observation | Reference |
| 25°C | 98% | 75% decrease in number average molecular weight over 130 days. | [2] |
| 5°C | 98% | 35% decrease in number average molecular weight over 130 days. | [2] |
| 40°C | - | PLA is reported to be stable for up to 180 days. | |
| 60°C | - | Clear decomposition observed in just 10 days. | |
| 55°C | 50% and 100% | Degradation rate is enhanced by the increase in both temperature and relative humidity. | [5] |
Table 2: Hydrolytic Degradation Kinetics of Lactic Acid Oligomers
| Condition | Rate Constant (k) | Degradation Mechanism | Reference |
| 37°C, pH 7.2 (with free hydroxyl end) | k_bb_ = 2.7 h⁻¹ (pseudo first-order) | Predominantly chain end scission via a backbiting mechanism. | [6] |
| 37°C, pH 7.2 (with acetylated hydroxyl end) | k_r_ = 0.022 h⁻¹ (pseudo first-order) | Random chain scission becomes the rate-limiting step. | [6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the analysis of "this compound" and its primary degradation product, lactic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 2.5-3.0). The exact ratio should be optimized for best separation (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare standard solutions of "this compound" and lactic acid in the mobile phase at known concentrations to be used for peak identification and quantification.
Protocol 2: Accelerated Stability Testing
This protocol can be used to predict the long-term stability of the compound.
-
Sample Preparation: Prepare multiple, identical samples of the compound in vials. Some vials should be sealed under ambient conditions, while others should be sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Storage Conditions: Place the vials in stability chambers maintained at accelerated conditions. A common condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).
-
Analysis: Analyze the withdrawn samples for purity and degradation products using the HPLC method described in Protocol 1.
-
Data Evaluation: Plot the concentration of the parent compound and degradation products over time to determine the degradation kinetics and estimate the shelf life under normal storage conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Stereoselective Reactions of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the stereoselectivity in reactions involving 2-(2-Hydroxy-1-oxopropoxy)propionic acid (also known as lactoyl-lactic acid).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereoselectivity of reactions with this compound?
A1: this compound possesses two stereocenters, leading to the possibility of four stereoisomers (RR, SS, RS, SR). The primary challenges in stereoselective reactions are:
-
Diastereoselectivity: Controlling the reaction to favor the formation of one diastereomer over another.
-
Enantioselectivity: In cases where a new stereocenter is formed, controlling the reaction to produce one enantiomer in excess.
-
Racemization: The potential for racemization at either of the existing stereocenters under harsh reaction conditions (e.g., high temperatures, strong acids or bases).
-
Protecting Group Strategy: The need for selective protection of the hydroxyl and carboxylic acid groups to direct the reactivity and prevent side reactions, which can influence the stereochemical outcome.[1]
Q2: How can I determine the diastereomeric and enantiomeric purity of my reaction products?
A2: A combination of analytical techniques is typically employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying all four stereoisomers. Columns with chiral stationary phases, such as those based on penicillamine or teicoplanin, are often used.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are diastereotopic.[5] For determining enantiomeric excess, chiral derivatizing agents (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers with distinct NMR signals.[6]
-
Gas Chromatography (GC): After derivatization with a chiral reagent, GC on a chiral column can also be used for enantiomeric separation.
Q3: What is the role of the solvent in controlling stereoselectivity?
A3: The choice of solvent is critical and can significantly influence the stereochemical outcome of a reaction.[7] Solvents can affect the stability of transition states and the conformation of reactants and catalysts through interactions such as hydrogen bonding and dipole-dipole interactions.[8] In some cases, changing the solvent can even reverse the stereoselectivity of a reaction.[9] It is crucial to screen a range of solvents with varying polarities and coordinating abilities during reaction optimization.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Esterification/Amidation Reactions
Symptoms:
-
NMR or HPLC analysis shows a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer from the product mixture.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Ineffective Chiral Catalyst or Reagent | - If using a chiral catalyst, screen different catalyst families (e.g., chiral amines, phosphoric acids).- If using a chiral auxiliary, consider one with greater steric bulk to enhance facial discrimination. |
| Suboptimal Reaction Temperature | - Lower the reaction temperature. Stereoselectivity is often more pronounced at lower temperatures as the reaction is under kinetic control. |
| Inappropriate Solvent Choice | - Screen a variety of solvents. Non-polar solvents may enhance steric effects, while coordinating solvents can interact with the catalyst or reactants, altering the transition state geometry.[7] |
| Racemization of Starting Material or Product | - Check the stereochemical purity of the starting this compound.- Use milder reaction conditions (e.g., avoid strong acids/bases, high temperatures) to prevent epimerization. |
Issue 2: Racemization of a Stereocenter
Symptoms:
-
Chiral HPLC analysis shows the presence of all four possible stereoisomers when only two were expected.
-
Loss of optical activity in the product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Harsh Reaction Conditions | - Temperature: Reduce the reaction temperature. High temperatures can provide enough energy to overcome the barrier to epimerization.- pH: Avoid strongly acidic or basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge). For acid catalysis, consider milder acids like pyridinium p-toluenesulfonate (PPTS). |
| Formation of an Enolizable Intermediate | - The proton alpha to the carbonyl group can be abstracted under basic conditions, leading to racemization. If possible, choose reaction pathways that avoid the formation of enolates. |
| Inappropriate Work-up Procedure | - Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions to prevent racemization of the isolated product. |
Experimental Protocols
Protocol 1: Diastereoselective Esterification using a Chiral Alcohol (Adapted Protocol)
This protocol is adapted for the esterification of (2R)-2-((2R)-2-hydroxy-1-oxopropoxy)propionic acid with a chiral alcohol, (S)-1-phenylethanol, as an example.
Materials:
-
(2R)-2-((2R)-2-hydroxy-1-oxopropoxy)propionic acid
-
(S)-1-phenylethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (2R)-2-((2R)-2-hydroxy-1-oxopropoxy)propionic acid (1 equivalent) and (S)-1-phenylethanol (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the diastereomeric ratio of the purified product by 1H NMR or chiral HPLC.[5]
Protocol 2: Chiral HPLC Analysis of Reaction Mixture
Objective: To determine the ratio of stereoisomers in a product mixture.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Astec® CLC-L, Chirex 3126 (D)-penicillamine).[2][10]
Mobile Phase (Example):
-
A mixture of copper(II) sulfate solution (e.g., 3-5 mM) is often used for ligand-exchange chromatography of hydroxy acids.[2][10] The exact composition may need to be optimized.
Procedure:
-
Prepare a standard solution of the starting material and any expected product stereoisomers, if available.
-
Dissolve a sample of the crude reaction mixture or purified product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the analysis under isocratic conditions.
-
Identify the peaks corresponding to each stereoisomer based on the retention times of the standards (if available) or by comparing different reaction outcomes.
-
Integrate the peak areas to determine the relative amounts of each stereoisomer and calculate the diastereomeric excess (de) or enantiomeric excess (ee).
Visualizations
Caption: General workflow for a stereoselective reaction.
Caption: Troubleshooting decision tree for low stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labcluster.com [labcluster.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatogram Detail [sigmaaldrich.cn]
Validation & Comparative
A Comparative Guide to Monomers in Biodegradable Polymer Synthesis: 2-(2-Hydroxy-1-oxopropoxy)propionic acid vs. Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polymers, particularly polylactic acid (PLA), is a cornerstone of advancements in drug delivery, tissue engineering, and sustainable materials. The choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison between two key starting materials: lactic acid and its cyclic dimer, 2-(2-hydroxy-1-oxopropoxy)propionic acid (commonly known as lactide). This comparison is supported by experimental data to inform monomer selection for specific research and development applications.
Executive Summary
Polylactic acid (PLA) can be synthesized through two primary routes: the direct polycondensation of lactic acid and the ring-opening polymerization (ROP) of lactide. While both methods yield PLA, the resulting polymers exhibit significant differences in molecular weight, thermal properties, and degradation kinetics. Generally, ROP of lactide produces PLA with a higher molecular weight and more controlled properties, making it suitable for applications requiring high mechanical strength and tunable degradation profiles.[1] Direct condensation of lactic acid is a simpler method but often results in lower molecular weight PLA, which may be advantageous for certain drug delivery applications where faster degradation is desired.[2]
Comparative Data of Resulting Polymers
The choice of monomer and polymerization method directly impacts the physicochemical properties of the synthesized PLA. The following tables summarize quantitative data from various studies, offering a clear comparison of polymers derived from lactic acid versus lactide.
Table 1: Comparison of Molecular Weight and Polydispersity
| Polymerization Method | Monomer | Catalyst | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Direct Polycondensation | Lactic Acid | γ-Al₂O₃ | 81,400 | - | - |
| Direct Polycondensation | Lactic Acid | ZnO | 150,600 | - | - |
| Direct Polycondensation | Lactic Acid | p-Toluenesulfonic acid (PTSA) | 2,627 | 232 | - |
| Ring-Opening Polymerization | Lactide | Tin(II) octoate | >100,000 | ~80,000 | < 1.3 |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparison of Thermal Properties and Degradation
| Polymerization Method | Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Degradation Profile |
| Direct Polycondensation | Lactic Acid | Influenced by molecular weight | Influenced by molecular weight | Generally faster due to lower molecular weight |
| Ring-Opening Polymerization | Lactide | ~60 | 150 - 160 | Slower and more controlled, dependent on crystallinity |
Data compiled from multiple sources.[2][6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of PLA via both direct condensation of lactic acid and ring-opening polymerization of lactide.
1. Direct Polycondensation of Lactic Acid
This method involves the removal of water to drive the polymerization reaction forward.
-
Materials: L-lactic acid (85-90% aqueous solution), catalyst (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) or p-toluenesulfonic acid (PTSA)), organic solvent for azeotropic water removal (e.g., xylene or toluene).
-
Procedure:
-
An initial dehydration of the L-lactic acid solution is performed by heating at reduced pressure to remove excess water.
-
The dehydrated lactic acid is then mixed with the chosen solvent and catalyst in a reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap.
-
The mixture is heated to the solvent's reflux temperature (e.g., 140°C for xylene) to facilitate azeotropic removal of water formed during the condensation reaction.[7]
-
The polymerization is allowed to proceed for a specified duration (e.g., 24-72 hours), with continuous removal of water.[8]
-
After the reaction, the polymer is precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried under vacuum.
-
2. Ring-Opening Polymerization (ROP) of Lactide
This is the most common industrial method for producing high molecular weight PLA.[6]
-
Materials: Lactide (this compound), initiator (e.g., benzyl alcohol or lauryl alcohol), catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)₂)).
-
Procedure:
-
Lactide is purified by recrystallization to remove impurities that can affect the polymerization.
-
The purified lactide, initiator, and catalyst are charged into a dry, nitrogen-purged reaction vessel.[9]
-
The reaction is typically carried out in the melt phase (without solvent) at a high temperature (e.g., 130-180°C).[9][10]
-
The polymerization is conducted for a set period (e.g., 2-24 hours) under an inert atmosphere.[9]
-
The resulting polymer is then dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues. The purified PLA is then dried under vacuum.[11]
-
Visualizing the Synthesis Pathways and Comparisons
To better illustrate the workflows and logical relationships, the following diagrams have been generated.
Caption: PLA Synthesis Pathways.
Caption: Monomer and Process Comparison.
Conclusion
The selection between lactic acid and lactide as the monomer for biodegradable polymer synthesis is a critical decision that dictates the final properties of the polylactic acid.
-
Lactic acid , utilized in direct polycondensation , offers a more straightforward synthesis route that results in PLA with a lower to medium molecular weight. This can be advantageous for applications requiring faster biodegradation, such as in certain drug delivery systems.
-
Lactide (this compound) , through ring-opening polymerization , is the preferred method for producing high molecular weight PLA.[1] This results in polymers with superior mechanical strength and thermal stability, making them ideal for applications like medical implants, sutures, and durable biomaterials. The controlled nature of ROP also allows for greater precision in tailoring the polymer's final characteristics.
Ultimately, the choice of monomer should be guided by the specific performance requirements of the intended application. For researchers and developers, a thorough understanding of these two pathways is essential for innovating in the field of biodegradable polymers.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight and Structural Properties of Biodegradable PLA Synthesized with Different Catalysts by Direct Melt Polycondensation | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polylactic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.untirta.ac.id [eprints.untirta.ac.id]
- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
Performance Evaluation of "2-(2-Hydroxy-1-oxopropoxy)propionic Acid" Derivatives in Herbicide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal performance of derivatives of "2-(2-Hydroxy-1-oxopropoxy)propionic acid," a key chemical intermediate for the aryloxyphenoxypropionate (AOPP) class of herbicides. These herbicides are recognized for their efficacy in controlling grass weeds in broadleaf crops. This document synthesizes experimental data on their efficacy, mechanism of action, and crop safety, comparing them with other established herbicides.
Executive Summary
Derivatives of "this compound," commonly known as aryloxyphenoxypropionate (AOPP) herbicides, are potent inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in plants.[1] This mode of action provides excellent selective control of a wide range of annual and perennial grass weeds in various broadleaf crops. Recent research has focused on synthesizing novel AOPP derivatives with improved efficacy, broader weed control spectrum, and enhanced crop safety. This guide presents a comparative analysis of these derivatives against other commercial herbicides, supported by experimental data from peer-reviewed studies.
Mechanism of Action: ACCase Inhibition
AOPP herbicides function by inhibiting the ACCase enzyme, which is pivotal in the first committed step of fatty acid biosynthesis.[1] This inhibition disrupts the production of lipids essential for building and maintaining cell membranes, ultimately leading to the death of susceptible grass species.[1] The selectivity of AOPP herbicides stems from the difference in the structure of ACCase between grasses (susceptible) and broadleaf plants (tolerant).[2]
Caption: Mechanism of action of AOPP herbicides via ACCase inhibition.
Comparative Performance Data
The following tables summarize the herbicidal efficacy and crop safety of various "this compound" derivatives compared to commercial herbicides.
Table 1: Herbicidal Efficacy of Novel AOPP Derivatives Against Grass Weeds
| Derivative | Application Rate (g a.i./ha) | Target Weed | Inhibition Rate (%) | Reference Herbicide | Reference Herbicide Efficacy (%) | Source |
| Quinazolinone-Phenoxypropionate (QPEP-I-4) | 150 | Echinochloa crus-galli | >80 | Quizalofop-p-ethyl | >80 | [3][4] |
| 150 | Digitaria sanguinalis | >80 | >80 | [3][4] | ||
| 150 | Setaria alterniflora | >80 | >80 | [3][4] | ||
| Quinazolinone-Phenoxypropionate (QPP-I-6) | 187.5 | Echinochloa crus-galli | >90 | Quizalofop-p-ethyl | >90 | [5][6] |
| 187.5 | Digitaria sanguinalis | >90 | >90 | [5][6] | ||
| 187.5 | Eleusine indica | >90 | >90 | [5][6] | ||
| Benzofuran-Phenoxypropionate (Compound 6c) | 1500 | Digitaria sanguinalis | 100 | Clodinafop-propargyl | <100 | [3] |
| 1500 | Echinochloa crus-galli | 100 | <100 | [3] | ||
| 2-(4-aryloxyphenoxy)propionamide Derivative 1 | 150 | Setaria viridis | Better than Metamifop | Metamifop | Not specified | [7] |
| 2-(4-aryloxyphenoxy)propionamide Derivative 2 | 150 | Echinochloa crus-galli | Better than Metamifop | Metamifop | Not specified | [7] |
Table 2: Crop Safety of Novel AOPP Derivatives
| Derivative | Application Rate (g a.i./ha) | Tolerant Crops | Source |
| Quinazolinone-Phenoxypropionate (QPEP-I-4) | 150 | Cotton (Gossypium hirsutum), Soybean (Glycine max), Peanut (Arachis hypogaea) | [3][4] |
| Quinazolinone-Phenoxypropionate (QPP-I-6) | 187.5 | Cotton (Gossypium hirsutum), Soybean (Glycine max), Peanut (Arachis hypogaea) | [5][6] |
| Quinazolinone-Phenoxypropionate (QPP-7) | 375 | Rice (Oryza sativa), Wheat (Triticum aestivum), Cotton (Gossypium spp.), Peanut (Arachis hypogaea) | [8] |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols for evaluating herbicide performance. Below are representative methodologies for key experiments.
Greenhouse Herbicidal Activity Assay
A typical workflow for assessing the post-emergence herbicidal activity of new chemical entities in a greenhouse setting.
Caption: Greenhouse herbicidal activity assay workflow.
Detailed Protocol:
-
Plant Material: Target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) are cultivated from seeds in plastic pots containing a standardized soil mix. Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach the 3-4 leaf stage.[9]
-
Herbicide Formulation and Application: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and mixed with emulsifiers and water to prepare a sprayable formulation. The herbicides are applied at various doses using a cabinet sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).[8]
-
Treatment and Observation: After treatment, the plants are returned to the greenhouse. Visual assessments of phytotoxicity are conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill). At the end of the experiment, the fresh weight of the above-ground plant material is determined.[7]
-
Data Analysis: The herbicidal efficacy is expressed as the percentage of growth inhibition relative to the untreated control. Dose-response curves are often generated to determine the concentration required for 50% inhibition of growth (GR50).[10]
In Vitro ACCase Activity Assay
This assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.
-
Enzyme Extraction: ACCase is extracted from the fresh leaves of young, susceptible grass seedlings (e.g., barnyard grass). The tissue is homogenized in an extraction buffer, and the crude enzyme extract is obtained after centrifugation.[9]
-
Enzyme Activity Measurement: The activity of ACCase is determined by measuring the rate of ATP-dependent incorporation of [14C]bicarbonate into acid-stable products. The reaction mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH14CO₃. The reaction is initiated by adding the enzyme and stopped by adding acid. The radioactivity of the acid-stable product is measured using a scintillation counter.[11]
-
Inhibition Assay: The assay is performed in the presence of various concentrations of the test compounds. The concentration that inhibits the enzyme activity by 50% (IC50) is then calculated.[8][11]
Comparison with Alternative Herbicides
Aryloxyphenoxypropionates vs. Glyphosate
Glyphosate is a broad-spectrum, non-selective herbicide that acts by inhibiting the EPSP synthase enzyme in the shikimate pathway.[12] In contrast, AOPP herbicides are selective for grasses.
| Feature | AOPP Derivatives | Glyphosate |
| Mechanism of Action | ACCase Inhibition[1] | EPSP Synthase Inhibition[12] |
| Selectivity | Selective for grass weeds[13] | Non-selective[12] |
| Application Timing | Primarily post-emergence[13] | Pre- and post-emergence |
| Resistance Management | Prone to resistance in grass weeds through target-site mutations[14] | Widespread resistance in various weed species[15] |
The development of glyphosate-resistant weeds has increased the importance of herbicides with alternative modes of action, such as AOPP derivatives, in integrated weed management programs.[15]
Novel AOPP Derivatives vs. Commercial AOPP Herbicides
Recent research has focused on synthesizing novel AOPP derivatives to overcome resistance issues and improve performance. For instance, some novel quinazolinone-phenoxypropionate derivatives have shown comparable or even superior activity to commercial standards like quizalofop-p-ethyl against certain grass weeds.[3][4] Similarly, new 2-(4-aryloxyphenoxy)propionamide derivatives have demonstrated better performance than metamifop in preliminary screenings.[7]
Conclusion
Derivatives of "this compound" represent a vital class of herbicides for the selective control of grass weeds in broadleaf crops. The ongoing development of novel AOPP derivatives with enhanced efficacy and broader weed spectra demonstrates the continued potential of this chemical class in modern agriculture. The data and protocols presented in this guide offer a valuable resource for researchers and professionals involved in the discovery and development of new herbicidal solutions. The strategic use of these herbicides, considering their specific mode of action and resistance management principles, is crucial for sustainable weed control.
References
- 1. scielo.br [scielo.br]
- 2. View of ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship [revistas.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 12. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" based drug delivery systems compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continuously evolving, with a primary goal of enhancing therapeutic efficacy while minimizing systemic toxicity. Among the plethora of strategies, nanoparticle-based delivery systems have emerged as a leading frontier. This guide provides an objective comparison of three prominent platforms: poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) based systems, liposomes, and polymeric micelles. The focus is on their efficacy, supported by experimental data, to aid researchers in selecting the optimal carrier for their therapeutic agents.
At a Glance: Key Performance Indicators
The efficacy of a drug delivery system is contingent on several key parameters. Below is a summary of typical performance indicators for PLA/PLGA nanoparticles, liposomes, and polymeric micelles, compiled from various studies. It is important to note that these values can vary significantly depending on the encapsulated drug, specific formulation, and preparation methods.
| Parameter | PLA/PLGA Nanoparticles | Liposomes | Polymeric Micelles |
| Particle Size (nm) | 80 - 350[1][2] | 90 - 200[2] | 10 - 100[2] |
| Drug Loading Capacity (%) | 1 - 20[3] | 5 - 20 | 1 - 30[4] |
| Encapsulation Efficiency (%) | 60 - 98[1][3] | 40 - 90+ | 70 - 95+[5] |
| Zeta Potential (mV) | -10 to -35[3] | -30 to +30 | -10 to +10[5] |
| In Vitro Drug Release | Sustained release over days to weeks[1] | Biphasic (initial burst followed by sustained release) | Sustained release, can be stimuli-responsive |
| In Vivo Efficacy | Effective tumor growth inhibition[2] | Established clinical use with improved therapeutic index | Demonstrated tumor growth delay |
In-Depth Comparison of Delivery Platforms
PLA/PLGA-Based Nanoparticles
These biodegradable and biocompatible polyester-based nanoparticles are among the most well-established drug delivery systems. "2-(2-Hydroxy-1-oxopropoxy)propionic acid" is a lactide, the cyclic dimer of lactic acid, which is a primary building block of PLA and a component of PLGA. The degradation of the polymer matrix in vivo facilitates a sustained release of the encapsulated drug.
Advantages:
-
Excellent biocompatibility and biodegradability.
-
Well-defined and tunable degradation rates, allowing for precise control over drug release kinetics.
-
Established manufacturing processes for scalability.
Limitations:
-
Potential for burst release of the drug.
-
The acidic microenvironment created by polymer degradation can potentially degrade sensitive drug molecules.
-
Can be immunogenic in some cases.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).
Advantages:
-
High biocompatibility and biodegradability.
-
Ability to encapsulate a wide range of drugs.
-
Surface can be easily modified with targeting ligands to enhance site-specific delivery.
Limitations:
-
Can be unstable in circulation, leading to premature drug release.
-
Lower encapsulation efficiency for some drugs compared to other systems.
-
Manufacturing can be complex and costly.
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous environments.
Advantages:
-
High stability in circulation.
-
Small size allows for efficient accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Can be designed to be responsive to specific stimuli (e.g., pH, temperature) for triggered drug release.
Limitations:
-
Lower drug loading capacity for some drugs compared to other systems.
-
Potential for toxicity depending on the constituent polymers.
-
Regulatory pathways can be more complex compared to more established platforms like liposomes.
Experimental Protocols
Preparation of PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of the hydrophobic drug (e.g., paclitaxel) in 5 mL of a volatile organic solvent such as acetone or dichloromethane.[3]
-
Aqueous Phase Preparation: Prepare a 15 mL aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotavapor to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Disperse the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency:
-
Weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.[3]
-
In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Incubation: Immerse the dialysis bag in a larger volume of the release medium and incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizing Mechanisms and Workflows
To better understand the processes involved in drug delivery and its evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway affected by many anticancer drugs.
Caption: A typical experimental workflow for the development and evaluation of nanoparticle-based drug delivery systems.
Caption: A simplified signaling pathway showing the mechanism of action for microtubule-stabilizing anticancer drugs.
Conclusion
The choice between PLA/PLGA nanoparticles, liposomes, and polymeric micelles for drug delivery is not a one-size-fits-all decision. It is contingent upon the physicochemical properties of the drug, the desired release profile, and the specific therapeutic application. PLA/PLGA systems offer robust, sustained release, making them suitable for long-term therapies. Liposomes provide versatility for both hydrophilic and hydrophobic drugs and have a strong clinical track record. Polymeric micelles excel in stability and their small size is advantageous for tumor targeting. A thorough understanding of the comparative efficacy and the experimental methodologies for characterization is crucial for the rational design and successful translation of next-generation drug delivery systems.
References
A Comparative Guide to Chiral Precursors in Asymmetric Synthesis: 2-(2-Hydroxy-1-oxopropoxy)propionic Acid (Lactide) and Evans-Type Oxazolidinones
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral precursor is a critical decision in the design of an asymmetric synthesis. This guide provides an objective comparison of two prominent chiral auxiliaries: those derived from 2-(2-hydroxy-1-oxopropoxy)propionic acid (more commonly, lactic acid) and the widely used Evans-type oxazolidinones. This comparison is supported by experimental data to aid in the selection of the optimal precursor for specific synthetic challenges.
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Among the myriad of available auxiliaries, those derived from the chiral pool, such as lactic acid, offer a readily available and cost-effective option. In contrast, Evans-type oxazolidinones are renowned for their high stereoselectivity and predictability across a broad range of reactions.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as an excellent platform for comparing the performance of lactate-derived and Evans-type chiral auxiliaries. The goal is to control the formation of two new stereocenters in the β-hydroxy carbonyl product.
Below is a summary of typical performance data for the asymmetric aldol reaction of a propionate-derived enolate with isobutyraldehyde, a common benchmark substrate pair.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-Lactate Derived Auxiliary | 85:15 to 95:5 (syn:anti) | 70-85 | [1] |
| (4R,5S)-4-methyl-5-phenyloxazolidinone (Evans-type) | >99:1 (syn:anti) | 80-95 | [2] |
Note: The data presented are representative values from the literature and can vary depending on the specific substrates, reagents, and reaction conditions.
Experimental Protocols
Detailed methodologies for the key steps in an asymmetric aldol reaction using both types of auxiliaries are provided below.
Protocol 1: Asymmetric Aldol Reaction with a Lactate-Derived Chiral Auxiliary
This protocol is a generalized procedure based on methodologies described in the literature.[1][3][4]
1. Preparation of the N-propionyl Lactate Auxiliary:
-
To a solution of (S)-ethyl lactate (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl lactate auxiliary (1.0 eq) in dry DCM and cool to -78 °C.
-
Add titanium tetrachloride (1.1 eq) dropwise, followed by the slow addition of a tertiary amine base such as triethylamine or Hünig's base (1.2 eq).
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add isobutyraldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. Purify by flash chromatography.
3. Cleavage of the Lactate Auxiliary:
-
The lactate auxiliary can be removed under basic or acidic conditions. For example, hydrolysis with lithium hydroxide in a mixture of THF and water will yield the corresponding β-hydroxy carboxylic acid.
Protocol 2: Asymmetric Aldol Reaction with an Evans-Type Chiral Auxiliary
This protocol is a generalized procedure based on the well-established Evans aldol reaction.[2][5][6]
1. Preparation of the N-propionyl Evans Auxiliary:
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl Evans auxiliary (1.0 eq) in dry DCM and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).
-
Stir the resulting boron enolate solution for 30 minutes at -78 °C.
-
Add isobutyraldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio is typically determined by 1H NMR analysis. Purify by flash chromatography.
3. Cleavage of the Evans Auxiliary:
-
The Evans auxiliary is commonly cleaved by treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, to afford the β-hydroxy carboxylic acid.[7][8] Other methods can yield the corresponding alcohol or aldehyde.[9]
Visualization of Key Processes
Logical Flow of Asymmetric Aldol Synthesis
Caption: Workflow for asymmetric aldol synthesis.
Transition State Models
Caption: Aldol reaction transition state models.
Concluding Remarks
The choice between a lactate-derived chiral auxiliary and an Evans-type oxazolidinone depends on the specific requirements of the synthesis.
-
This compound (Lactic Acid) Derived Auxiliaries: These precursors, sourced from the chiral pool, are generally more economical. They can provide good to excellent levels of diastereoselectivity, particularly with chelating Lewis acids like titanium tetrachloride. However, the stereochemical outcome can be less predictable compared to Evans auxiliaries, and optimization of reaction conditions may be required to achieve high selectivity.
-
Evans-Type Oxazolidinone Auxiliaries: These are widely regarded as the gold standard for many asymmetric transformations due to their high and predictable stereocontrol. The formation of a rigid, chair-like Zimmerman-Traxler transition state with boron enolates often leads to exceptional levels of diastereoselectivity.[2][10] While the auxiliaries themselves are more expensive, their reliability and the high purity of the products can offset this cost, especially in complex, multi-step syntheses.
For researchers in drug development, where high enantiopurity is paramount, the reliability of Evans auxiliaries often makes them the preferred choice. However, for large-scale syntheses or when cost is a primary driver, the development of a process using a lactate-derived auxiliary can be a highly effective and economical strategy. The experimental data and protocols provided in this guide offer a starting point for making an informed decision based on the specific needs of a given synthetic target.
References
- 1. youtube.com [youtube.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective titanium-mediated aldol reactions of a chiral lactate-derived ethyl ketone with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. uwindsor.ca [uwindsor.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Benchmarking "2-(2-Hydroxy-1-oxopropoxy)propionic acid" synthesis methods for efficiency and cost
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of prevailing methods for the synthesis of 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, a linear dimer of lactic acid with growing interest in various applications, including as a precursor for biodegradable polymers and in specialty chemicals.
This analysis focuses on two primary synthesis routes: traditional direct condensation via conventional heating and the more modern microwave-assisted synthesis. Both methods are evaluated based on efficiency, primarily measured by reaction time and yield, and cost-effectiveness, considering catalyst and energy expenses.
Executive Summary of Synthesis Methods
The synthesis of lactoyllactic acid is principally achieved through the self-esterification of lactic acid. This process can be significantly influenced by the choice of catalyst and the method of energy input. This guide benchmarks two prominent approaches:
-
Direct Condensation with Conventional Heating: This traditional method involves heating lactic acid, typically in the presence of a catalyst, to drive the esterification reaction and remove water as a byproduct. Common catalysts include mineral acids like sulfuric acid and organometallic compounds such as tin octoate.
-
Microwave-Assisted Synthesis: A more recent approach that utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture. This method can be performed with or without a catalyst and often leads to significantly reduced reaction times.
The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and a visual representation of the synthesis workflow.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different synthesis methods of this compound.
| Parameter | Direct Condensation (Conventional Heating) - Tin(II) Octoate Catalyst | Direct Condensation (Conventional Heating) - Sulfuric Acid Catalyst | Microwave-Assisted Synthesis (Catalyst-Free) |
| Reaction Time | 4 - 9 hours[1] | Not specified | 90 minutes[2][3] |
| Reaction Temperature | 160 - 200 °C[1] | Not specified | 140 °C[2][3] |
| Yield of Lactoyllactic Acid | Not explicitly stated for the dimer, but part of oligomer mix. | Not specified | Not explicitly stated for the dimer, but part of oligomer mix. |
| Catalyst Cost | ₹750 - ₹1,650 per kg (approx. $9 - $20 USD/kg)[4] | Approx. $103 - $158 USD/MT (or $0.10 - $0.16 USD/kg)[5] | N/A |
| Energy Consumption | Higher due to longer reaction times. | Higher due to longer reaction times. | Lower due to significantly shorter reaction times.[6] |
| Byproducts | Water | Water, potential for side reactions. | Water |
Note: The yield of the specific dimer, lactoyllactic acid, is often not isolated and reported in studies focused on high-molecular-weight polylactic acid. The data represents the conditions for the initial oligomerization stage where the dimer is formed.
Experimental Protocols
Method 1: Direct Condensation with Tin(II) Octoate Catalyst (Conventional Heating)
Objective: To synthesize lactic acid oligomers, including lactoyllactic acid, via direct condensation using a tin-based catalyst and conventional heating.
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Toluene or other suitable azeotropic solvent
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(II) octoate
-
Nitrogen gas supply
-
Reaction flask with a Dean-Stark trap and condenser
-
Heating mantle
-
Vacuum pump
Procedure:
-
The lactic acid aqueous solution is first dehydrated by mixing with an entrainer like toluene and rotating under reduced pressure at 50-90°C.[1]
-
The dehydrated lactic acid is then transferred to a reaction flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap.
-
The mixture is heated to 90-120°C under vacuum (0.060-0.065 MPa) for 10-30 minutes to remove any residual water.[1]
-
A solution of the tin catalyst (e.g., 0.5-0.9% by weight of the dehydrated lactic acid) is added dropwise over 30-60 minutes.[1]
-
After the catalyst addition, the reaction mixture is heated to 160-200°C and maintained under vacuum (0.065-0.095 MPa) for 4-9 hours to promote the condensation reaction and remove the water formed.[1]
-
The resulting product is a mixture of lactic acid oligomers, including lactoyllactic acid.
Method 2: Microwave-Assisted Synthesis (Catalyst-Free)
Objective: To synthesize lactic acid oligomers, including lactoyllactic acid, using microwave irradiation without a catalyst.
Materials:
-
L-lactic acid (e.g., 85% solution)
-
Microwave reactor equipped with a condenser and vacuum system
-
Round-bottom flask suitable for microwave synthesis
Procedure:
-
An initial concentration step is performed by heating the lactic acid solution (e.g., 15 g/100 mL) in a rotary evaporator at 60°C for 3 hours to remove excess water.[2][3]
-
The concentrated lactic acid is then placed in the microwave reactor.
-
The oligomerization is carried out by heating the sample to 140°C under a gradually decreasing pressure, ending at 25 mbar, for a total of 90 minutes.[2][3]
-
The rapid and uniform heating provided by the microwaves significantly reduces the reaction time compared to conventional methods.[6]
-
The product is a mixture of lactic acid oligomers, with the composition depending on the precise reaction conditions.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the two primary synthesis methods for producing lactic acid oligomers, including lactoyllactic acid.
Caption: Workflow for conventional and microwave-assisted synthesis of lactoyllactic acid.
Concluding Remarks
The selection of an optimal synthesis method for this compound depends on the specific requirements of the application, balancing the need for speed, efficiency, and cost.
Microwave-assisted synthesis presents a compelling option for rapid production, demonstrating a significant reduction in reaction time from several hours to just 90 minutes.[2][3] This translates to lower energy consumption and potentially lower operational costs.[6] The ability to perform the synthesis without a catalyst further simplifies the process and reduces material costs.
Direct condensation with conventional heating remains a viable and well-established method. While it requires longer reaction times and higher temperatures, the use of inexpensive catalysts like sulfuric acid can make it a cost-effective option for large-scale production, provided that potential side reactions and purification challenges are managed. Tin-based catalysts, while more expensive, are also widely used and effective.
For researchers and drug development professionals, the choice will likely be guided by the desired scale of production, available equipment, and the importance of minimizing reaction time. The provided data and protocols offer a foundational guide for selecting and implementing the most suitable synthesis strategy. Further optimization of reaction conditions for each method can lead to improved yields of the desired lactoyllactic acid dimer.
References
- 1. US20150239863A1 - Method for producing lactide directly from lactic acid and a catalyst used therein - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. m.indiamart.com [m.indiamart.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: Unraveling the Stereoisomers of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
A comprehensive spectroscopic comparison of the (R,R), (S,S), and meso stereoisomers of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, reveals distinct differences in their nuclear magnetic resonance (NMR) spectra. While detailed comparative data for infrared (IR) and circular dichroism (CD) spectroscopy on these specific dimers are limited in publicly accessible literature, analysis of their monomeric precursor, lactic acid, provides foundational insights into their expected chiroptical properties.
This guide provides a detailed comparison of the spectroscopic characteristics of the three stereoisomers of this compound, crucial intermediates in the synthesis of polylactic acid (PLA) and molecules of significant interest in drug development and materials science. The differentiation of these stereoisomers is paramount as their chirality dictates the macroscopic properties of resulting polymers and the biological activity of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereoisomer Differentiation
NMR spectroscopy stands out as the most powerful technique for distinguishing between the diastereomeric forms of this compound. The isotactic ((R,R) and (S,S)) and syndiotactic (meso) forms exhibit unique chemical shifts and coupling constants due to the different spatial arrangements of their constituent lactic acid units.
A key study by Suganuma et al. (2012) provides a foundational dataset for the ¹H and ¹³C NMR chemical shifts of these stereoisomers. The data, typically acquired in deuterated chloroform (CDCl₃), allows for the unambiguous identification of each isomer.
Data Presentation: NMR Spectroscopic Data
| Stereoisomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Isotactic ((R,R) or (S,S)) | CH₃: 1.57 (d, J=7.1 Hz) CH: 4.38 (q, J=7.1 Hz) CH₃': 1.49 (d, J=6.9 Hz) CH': 5.15 (q, J=6.9 Hz) | CH₃: 16.5 CH: 69.0 C=O: 175.5 CH₃': 20.4 CH': 66.8 C=O': 169.7 |
| Syndiotactic (meso) | CH₃: 1.56 (d, J=7.1 Hz) CH: 4.37 (q, J=7.1 Hz) CH₃': 1.48 (d, J=7.0 Hz) CH': 5.14 (q, J=7.0 Hz) | CH₃: 16.6 CH: 69.1 C=O: 175.6 CH₃': 20.5 CH': 66.9 C=O': 169.8 |
Note: The primed (') notation refers to the atoms of the second lactic acid unit. Chemical shifts are referenced to tetramethylsilane (TMS). Data is based on the findings of Suganuma et al. (2012).
The subtle yet significant differences in the chemical shifts of the methine (CH) and methyl (CH₃) groups are the key to distinguishing the isotactic and syndiotactic isomers.
Experimental Protocols: NMR Spectroscopy
The following provides a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound stereoisomers, based on standard laboratory practices and the methodologies implied in the reference literature.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Signal averaging (e.g., 16-64 scans) is performed to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is commonly used.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the coupling patterns (e.g., doublets, quartets) and measure the coupling constants (J-values) in Hz.
Mandatory Visualization: Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the stereoisomers of this compound.
Caption: Synthesis and analysis workflow.
Infrared (IR) and Circular Dichroism (CD) Spectroscopy: Extrapolations from Lactic Acid
Infrared (IR) Spectroscopy: The IR spectra of all stereoisomers will be dominated by the following characteristic absorption bands:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H stretch (alcohol): A broad band around 3500-3200 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1750-1735 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.
-
C-O stretch: Bands in the fingerprint region (1300-1000 cm⁻¹).
Subtle differences in the fingerprint region might exist between the diastereomers due to variations in their vibrational modes, but these are often difficult to resolve and interpret without high-resolution measurements and theoretical calculations.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. The enantiomeric pair, (R,R)- and (S,S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid, are expected to exhibit mirror-image CD spectra. The meso form, being achiral, should be CD-silent.
Based on the CD spectrum of the parent molecule, lactic acid, the lactoyllactic acid enantiomers are expected to show a Cotton effect (a characteristic change in sign of the CD signal) in the region of the n→π* transition of the carbonyl groups (around 210-240 nm). The sign of the Cotton effect will be opposite for the (R,R) and (S,S) isomers, providing a clear method for their differentiation and for the determination of enantiomeric excess.
Conclusion
The spectroscopic analysis of the stereoisomers of this compound relies heavily on NMR spectroscopy, which provides distinct and quantifiable differences between the isotactic and syndiotactic forms. While comprehensive comparative data for IR and CD spectroscopy on these specific dimers is lacking, foundational knowledge of their functional groups and the chiroptical properties of their monomeric precursors allows for reasoned predictions of their spectral characteristics. For researchers and professionals in drug development and materials science, a multi-technique approach, with a strong emphasis on NMR, is essential for the accurate characterization and quality control of these critical chiral building blocks.
Cytotoxicity comparison of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" derivatives with existing compounds
A comprehensive evaluation of the cytotoxic profiles of novel propionic acid derivatives against established anti-cancer agents remains a critical area of research. While direct cytotoxic data for derivatives of 2-(2-Hydroxy-1-oxopropoxy)propionic acid are not extensively available in publicly accessible literature, a comparative analysis can be drawn from studies on structurally related propionic acid compounds and established chemotherapeutic drugs. This guide aims to provide a comparative overview of the cytotoxic potential of various propionic acid derivatives and standard cytotoxic agents, supported by available experimental data.
Introduction to Cytotoxicity and Drug Development
Cytotoxicity is a fundamental parameter in drug discovery, quantifying the ability of a compound to kill cells. In cancer research, the goal is to identify compounds that exhibit high cytotoxicity towards cancer cells while minimizing harm to healthy, non-cancerous cells. This selective toxicity is a key indicator of a drug's potential therapeutic index. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to determine the cytotoxic effects of novel compounds by measuring cell viability after exposure to the test substance.
Comparative Cytotoxicity Data
To provide a framework for comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various propionic acid derivatives and standard chemotherapeutic agents against common cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Cytotoxicity (IC50) of Propionic Acid and its Derivatives
| Compound | Cell Line | IC50 Value | Citation |
| Propionic Acid | HeLa | ~12 mM (viability reduced to 42.7%) | [1] |
| 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) | HEP-G2 (Liver Cancer) | Moderately cytotoxic at 100 µM | [2] |
| 3-(4-aminophenyl)propionic acid (3-4APPA) | HEP-G2 (Liver Cancer) | More cytotoxic than 3-4HPPA at 100 µM | [2] |
| Ibuprofen | THLE-2 (Normal Liver) | Least cytotoxic of the tested propionic acids | [2] |
| Ibuprofen-benzoxazole analogue (7h) | MCF-7 (Breast Cancer) | 8.92 ± 0.91 µM | |
| Ibuprofen-benzoxazole analogue (7j) | MCF-7 (Breast Cancer) | 9.14 ± 8.22 µM |
Table 2: Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 Value (µM) | Citation |
| Doxorubicin | HeLa | 0.34 - 2.9 | |
| Doxorubicin | MCF-7 | 0.1 - 2.5 | |
| Cisplatin | HeLa | 14.7 - 23.3 | |
| Cisplatin | MCF-7 | ~20 |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. A standardized and reproducible methodology is essential for generating reliable and comparable data. The following is a detailed protocol for a typical in vitro cytotoxicity assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of propionic acid and its derivatives can be mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
One study on propionic acid in HeLa cells revealed that its cytotoxic effects are mediated by the induction of reactive oxygen species (ROS)[1]. This increase in ROS leads to mitochondrial membrane dysfunction, a key event in the initiation of apoptosis (programmed cell death). Furthermore, the study showed that propionic acid inhibits the NF-κB and AKT/mTOR signaling pathways[1]. The NF-κB pathway is a critical regulator of cell survival and proliferation in many cancers, while the AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of these pathways can lead to the induction of autophagy, a cellular process of self-digestion, which can also contribute to cell death[1].
References
Catalyst Performance in the Synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, is a critical step in various chemical and pharmaceutical applications. This linear dimer of lactic acid serves as a key intermediate in the production of biodegradable polymers like polylactic acid (PLA) and other specialty chemicals. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthesis process. This guide provides a head-to-head comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research and development needs.
The synthesis of this compound is predominantly achieved through the dimerization of lactic acid. This reaction can be steered towards the formation of the linear dimer or further to the cyclic dimer, lactide. The catalyst, along with reaction conditions such as temperature and pressure, dictates the product distribution. This comparison focuses on catalysts that are effective in the initial dimerization step.
Comparative Analysis of Catalytic Systems
The catalysts for lactic acid dimerization can be broadly categorized into chemical catalysts and enzymatic catalysts. Each class offers distinct advantages and disadvantages in terms of activity, selectivity, cost, and environmental impact.
Chemical Catalysts
Chemical catalysts, particularly metal-based compounds and solid acids, have been extensively studied for this reaction.
Table 1: Performance of Chemical Catalysts in Lactic Acid Dimerization
| Catalyst | Catalyst Type | Temperature (°C) | Pressure | Reaction Time (h) | Lactic Acid Conversion (%) | Lactide Yield (%) | Selectivity towards Linear Dimer | Reference |
| Tin(II) octoate (Sn(Oct)₂) | Homogeneous Metal Carboxylate | 150 - 210 | Vacuum | 4 | 67-69 (to lactide) | 67-69 | Moderate (intermediate) | [1][2] |
| Tin(II) chloride (SnCl₂) | Homogeneous Metal Halide | 195 - 230 | 25-760 mmHg | Not Specified | High | High | Moderate (intermediate) | [3] |
| SnO₂/SiO₂ | Heterogeneous Metal Oxide | 240 | 760 mmHg | < 1 s (continuous) | High | 94 | Low (favors lactide) | [3] |
| SiO₂/Al₂O₃ | Heterogeneous Solid Acid | 160 - 240 | 760 mmHg | Continuous | 75-90 | High | Low (favors lactide) | [3] |
| Sn-beta Zeolite | Heterogeneous Solid Acid (Lewis Acid) | 110 - 165 | 760 mmHg | Not Specified | 88.2-95.8 (to lactide) | 88.2-95.8 | Moderate (intermediate) | [3] |
| H-beta Zeolite | Heterogeneous Solid Acid (Brønsted Acid) | 150 - 220 | Not Specified | Not Specified | 83-97 (to lactide) | 83-97 | Moderate (intermediate) | [3] |
Key Observations:
-
Tin-based catalysts , such as tin(II) octoate and tin(II) chloride, are highly effective for the oligomerization of lactic acid, which includes the formation of the linear dimer as a primary step.[1][2][3] These catalysts are often used in the industrial production of lactide, where the linear dimer is an intermediate.[3]
-
Heterogeneous solid acid catalysts , like zeolites and mixed metal oxides, offer the advantage of easier separation and potential for reuse.[3] Sn-beta zeolite, with its Lewis acidic sites, shows high activity in the direct conversion of lactic acid.[4] The reaction over solid acids often proceeds at higher temperatures and can be tuned to favor either the linear dimer or the cyclic lactide.
-
Selectivity towards the linear dimer is a key challenge, as many catalytic systems are optimized for the production of lactide. To favor the formation of this compound, milder reaction conditions (lower temperature and shorter reaction times) are generally preferred.
Enzymatic Catalysts
Enzymatic catalysis presents a green and highly selective alternative to chemical methods. Lipases are the most commonly employed enzymes for this transformation.
Table 2: Performance of Enzymatic Catalysts in Lactic Acid Dimerization
| Enzyme | Enzyme Source | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield/Conversion | Reference |
| Lipozyme TL IM | Thermomyces lanuginosus | Toluene | 50 | 5 | Low molecular weight PLA formed | [5] |
| Novozym 435 | Candida antarctica lipase B | o-Xylene | 100 | Not Specified | Transformation of PLLA to cyclic oligomers | [6] |
| Candida rugosa lipase | Candida rugosa | Toluene | 45 | 72 | PLLA synthesis from L-lactide | [7] |
Key Observations:
-
Lipases can catalyze the esterification of lactic acid to form oligomers, including the linear dimer.[5][8] These reactions are typically carried out under milder conditions (lower temperatures) compared to chemical catalysis, which can improve selectivity and reduce byproduct formation.
-
The use of enzymes can avoid the issue of metal contamination in the final product, which is a significant advantage for applications in the pharmaceutical and biomedical fields.[7]
-
The efficiency of enzymatic synthesis is highly dependent on the choice of enzyme, solvent, and other reaction parameters.[8] While promising, the yields and reaction rates of enzymatic methods may be lower than those of traditional chemical catalysis.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for key catalytic systems.
Synthesis using Tin(II) octoate (Homogeneous Catalyst)
Objective: To synthesize oligomers of lactic acid, including this compound, as a precursor to lactide.
Materials:
-
L-lactic acid (80-90% aqueous solution)
-
Tin(II) octoate (Sn(Oct)₂)
-
Four-necked flask equipped with a mechanical stirrer, temperature controller, and a distillation setup connected to a vacuum pump.
Procedure:
-
Charge the four-necked flask with the L-lactic acid solution.
-
Heat the solution to 150°C under atmospheric pressure with stirring to remove water.
-
After water removal, add Tin(II) octoate (0.25-1.0 wt% of lactic acid) to the flask.
-
Gradually increase the temperature to 180-210°C while reducing the pressure to facilitate the removal of condensation water.
-
Maintain the reaction for a specified period (e.g., 4 hours) to allow for oligomerization. The product will be a mixture of lactic acid oligomers, including the linear dimer.
-
The progress of the reaction can be monitored by measuring the amount of water collected.
(This protocol is adapted from procedures for lactide synthesis where the linear dimer is a key intermediate)[1][2]
Synthesis using Sn-beta Zeolite (Heterogeneous Catalyst)
Objective: To directly synthesize lactide from lactic acid, a process that proceeds through the formation of the linear dimer.
Materials:
-
Lactic acid (e.g., 97 wt%)
-
Sn-beta zeolite catalyst
-
Mesitylene (solvent)
-
A 25 mL reaction flask
Procedure:
-
Add 0.15 g of Sn-beta zeolite catalyst, 0.5 g of lactic acid, and 12 mL of mesitylene to the reaction flask.
-
Heat the reaction mixture to a specific temperature (e.g., 110-165°C) with stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of lactic acid, the linear dimer, and lactide.
-
After the reaction, the catalyst can be recovered by filtration, washed, dried, and potentially reused.
(This protocol is based on the methodology described for the direct synthesis of lactide using Sn-beta zeolite)[4]
Synthesis using Lipase (Enzymatic Catalyst)
Objective: To achieve the enzymatic polymerization of lactic acid to form low molecular weight polylactic acid, which includes the formation of the linear dimer.
Materials:
-
Lactic acid
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
Toluene (solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolve lactic acid in toluene in the reaction vessel.
-
Add the immobilized lipase to the solution.
-
Maintain the reaction at a constant temperature (e.g., 50°C) with continuous stirring for a set duration (e.g., 5 hours).
-
After the reaction, the immobilized enzyme can be separated by filtration.
-
The product, a mixture of low molecular weight PLA including the linear dimer, can be recovered by evaporating the solvent.
(This protocol is a general representation based on studies of lipase-catalyzed polymerization of lactic acid)[5]
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow for catalyst screening.
Caption: General reaction pathway for the synthesis of this compound and its subsequent conversion.
Caption: A typical experimental workflow for the screening and comparison of catalysts for lactic acid dimerization.
Conclusion
The synthesis of this compound is a crucial reaction for which a variety of effective catalysts are available.
-
For high-throughput and established processes , tin-based chemical catalysts offer high conversion rates, although selectivity for the linear dimer requires careful control of reaction conditions.
-
For applications demanding high purity and green chemistry principles , enzymatic catalysts, particularly lipases, provide a promising alternative, albeit potentially with lower reaction rates.
-
For processes where catalyst recovery and reuse are paramount , heterogeneous solid acids like zeolites present a robust and efficient option.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, including desired yield and selectivity of the linear dimer, process scalability, cost considerations, and environmental impact. The data and protocols presented in this guide serve as a valuable starting point for researchers to make informed decisions in their catalyst selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed transformation of poly(lactic acid) into cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.untirta.ac.id [eprints.untirta.ac.id]
- 8. Lipase catalyzed synthesis of organic acid esters of lactic acid in non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the mechanical properties of polymers from "2-(2-Hydroxy-1-oxopropoxy)propionic acid"
A Comparative Analysis of the Mechanical Properties of Polylactic Acid (PLA) and Polyglycolic Acid (PGA)
In the realm of biodegradable polymers for biomedical and pharmaceutical applications, Polylactic Acid (PLA) and Polyglycolic Acid (PGA) stand out as two of the most extensively researched and utilized materials. This guide provides a comparative study of their mechanical properties, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and standardized testing protocols. Notably, polymers derived from "2-(2-Hydroxy-1-oxopropoxy)propionic acid," a dimer of lactic acid, are fundamentally a form of Polylactic Acid. Therefore, this comparison focuses on PLA as the representative polymer from this chemical precursor.
Quantitative Comparison of Mechanical Properties
The mechanical behavior of a polymer is a critical determinant of its suitability for a specific application, such as in medical implants, sutures, or drug delivery systems. The following table summarizes the key mechanical properties of PLA and PGA.
| Mechanical Property | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Test Standard |
| Tensile Strength (MPa) | 40 - 70 | 110 - 115 | ASTM D638 |
| Young's Modulus (GPa) | 2.7 - 16 | 7 - 12.5 | ASTM D638 |
| Elongation at Break (%) | < 10 | 15 - 20 | ASTM D638 |
| Flexural Modulus (GPa) | ~ 5 | - | ASTM D790 |
| Izod Impact Strength (J/m) | 20 - 60 (notched) | - | ASTM D256 |
Note: The values presented are typical ranges and can vary depending on factors such as molecular weight, crystallinity, and processing conditions.
Analysis of Mechanical Performance
From the data, it is evident that PGA generally exhibits higher tensile strength compared to PLA, indicating it can withstand greater stress before failing.[1] This makes PGA a suitable material for applications requiring high strength, such as in sutures and orthopedic fixation devices.[2]
Conversely, PLA demonstrates a wider range in Young's modulus, which is a measure of stiffness.[3][4] While some grades of PLA can be very rigid, others can be formulated to be more flexible. However, PLA is known for its brittle nature, as indicated by its low elongation at break, typically less than 10%.[3] This means it is more prone to fracture under deformation.
PGA, while stronger, also exhibits limited ductility, though generally slightly higher than PLA. The mechanical properties of both polymers can be tailored by creating copolymers, such as Poly(lactic-co-glycolic acid) (PLGA), which combines the properties of both monomers to achieve a desired degradation rate and mechanical profile.
Experimental Protocols
To ensure reproducibility and comparability of data, the mechanical properties of polymers are determined using standardized experimental protocols. The following are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[3][5][6]
Methodology:
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell or "dog-bone" shape through injection molding, machining, or die-cutting.[7] The dimensions of the specimen are critical and must adhere to the specifications outlined in the ASTM D638 standard.[7]
-
Conditioning: Specimens are conditioned for at least 40 hours at a standard temperature (23°C) and relative humidity (50%) to ensure consistency in test results.[6]
-
Testing Procedure:
-
The conditioned specimen is mounted securely in the grips of a universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to accurately measure elongation.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[5]
-
The force and the corresponding elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[4][8]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[9][10][11]
-
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of plastics, such as flexural strength and flexural modulus.[1][12]
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens are used, with dimensions specified by the standard.[13]
-
Testing Procedure:
-
The specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup).[13]
-
The load is applied at a constant rate, causing the specimen to bend.
-
The test is typically terminated when the specimen breaks or reaches a specified strain (usually 5%).[14]
-
-
Data Analysis:
Izod Impact Testing (ASTM D256)
Objective: To determine the impact resistance or toughness of plastic materials.[15][16][17]
Methodology:
-
Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it to create a stress concentration point.[17]
-
Testing Procedure:
-
The notched specimen is clamped vertically in the testing apparatus.
-
A pendulum of a specific weight is released from a known height, striking the notched side of the specimen.[17]
-
The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after breaking the specimen.[15]
-
-
Data Analysis:
-
Izod Impact Strength: The energy absorbed per unit of thickness at the notch, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[16]
-
Visualizing the Comparative Study Workflow
The following diagram illustrates the logical flow of a comparative study on the mechanical properties of polymers.
Caption: Workflow for Comparative Mechanical Property Analysis of Polymers.
References
- 1. testresources.net [testresources.net]
- 2. zwickroell.com [zwickroell.com]
- 3. zwickroell.com [zwickroell.com]
- 4. hzo.com [hzo.com]
- 5. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 6. infinitalab.com [infinitalab.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. specialchem.com [specialchem.com]
- 9. madearia.com [madearia.com]
- 10. nh-oring.de [nh-oring.de]
- 11. xometry.com [xometry.com]
- 12. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 13. boundengineering.com [boundengineering.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 16. sciteq.com [sciteq.com]
- 17. coirubber.com [coirubber.com]
Validated analytical methods for the determination of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" in complex matrices
A Comparative Guide to Validated Analytical Methods for the Determination of Lactic Acid Dimers in Complex Matrices
Introduction
"2-(2-Hydroxy-1-oxopropoxy)propionic acid," also known as lactoyllactic acid, is a dimer of lactic acid and a fundamental unit of polylactic acid (PLA) oligomers. Accurate quantification of this analyte in complex matrices such as biological fluids, environmental samples, and food products is crucial for various research and development applications. This guide provides a comparative overview of validated analytical methods that can be applied to the determination of this and structurally similar molecules. While specific methods validated exclusively for "this compound" are not extensively documented in publicly available literature, methods for polylactic acid (PLA) oligomers and other short-chain fatty acids (SCFAs) are highly relevant and adaptable.
This comparison focuses on key performance characteristics, including linearity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), precision, and recovery. Detailed experimental protocols and visual workflows are provided to aid researchers in selecting and implementing the most suitable method for their specific application.
Comparison of Analytical Methods
The primary analytical techniques for the determination of lactic acid oligomers and related compounds include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably Mass Spectrometry (MS).
| Method | Matrix | **Linearity (R²) ** | LOD | LOQ | Precision (RSD%) | Recovery (%) | Reference |
| LC-HRMS | Soil | >0.99 | 0.42-3.34 ng/mL (IDL) | 1.44-16.16 ng/g (MQL) | Not Reported | Not Reported | [1] |
| LC-MS/MS | Serum | Not Reported | 1.5 ng/mL | 2.5 ng/mL | Not Reported | 84% | [2] |
| RP-HPLC with UV Detection | Biological Samples (general) | Not Reported | 0.04 ng/mL | 0.13 ng/mL | Not Reported | Not Reported | [3] |
| HPLC-MS/MS | Microbial Supernatants | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4][5][6] |
| UHPLC-MS/MS | Human Plasma & Urine | Not Reported | Overall improvement | Overall improvement | Meets AOAC criteria | 61-100% (Plasma), 68-100% (Urine) | [7] |
| LC-MS/MS (Chiral) | Urine | Good | Not Reported | L-lactic acid: 2 µM, D-lactic acid: 0.5 µM | Good | Not Reported | |
| Enzymatic Method | Biological Fluids | Not Reported | Not Reported | Not Reported | Within-run: 3.0-4.2%, Between-run: 3.1-7.3% | 108% | [8] |
IDL : Instrument Detection Limit, MQL : Method Quantification Limit
Experimental Protocols
LC-HRMS for PLA Oligomers in Soil[1]
This method is suitable for the quantification of various PLA oligomers in complex environmental matrices like soil.
-
Sample Preparation:
-
Extraction of soil samples using water-saturated ethyl acetate and 0.1% formic acid.
-
-
Instrumentation:
-
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
-
-
Key Findings:
-
The method demonstrated strong linearity for PLA oligomers with R² values exceeding 0.99.
-
This approach allows for the sensitive and precise quantification of a broad range of PLA oligomers.
-
Direct Injection LC-MS/MS for Cyclic PLA in Serum[2]
This method offers a simplified approach for the analysis of cyclic PLA oligomers in biological fluids by eliminating the need for extensive sample cleanup.
-
Sample Preparation:
-
Direct injection of serum samples into the LC-MS/MS system after passage through a bovine serum albumin (BSA)-coated chromatographic column to improve recovery.
-
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Key Findings:
-
Direct injection significantly improved the recovery of protein-bound analytes to 84%.
-
The method is simple, effective, and suitable for quantitative analysis in serum.
-
RP-HPLC with Pre-column Derivatization and UV Detection for Lactic Acid in Biological Samples[3]
This method provides high sensitivity for lactic acid and other short-chain fatty acids through derivatization.
-
Sample Preparation:
-
Conversion of acids to their sodium salts.
-
Derivatization with 2,4'-dibromoacetophenone (DBAP).
-
-
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array detector at 259 nm.
-
-
Key Findings:
-
The pre-column derivatization significantly enhances the sensitivity, with an LOD of 0.04 ng/mL.
-
This method is applicable to a variety of biological materials, including silage, dairy products, and blood.
-
Experimental Workflows
Caption: Sample preparation workflows for different matrices.
Analytical Method Logic
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for the determination of "this compound" is contingent upon the specific requirements of the study, including the matrix complexity, required sensitivity, and the need for chiral separation. For broad-spectrum analysis of oligomers in environmental samples, LC-HRMS offers a robust solution[1]. For biological matrices like serum, direct injection LC-MS/MS can simplify sample preparation and improve recovery[2]. When high sensitivity is paramount, RP-HPLC with pre-column derivatization is a powerful technique[3]. For studies requiring the differentiation of lactic acid enantiomers, chiral LC-MS/MS or enzymatic methods are necessary[8]. The provided data and workflows serve as a guide for researchers to make an informed decision based on their analytical goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Cross-Reactivity Data for 2-(2-Hydroxy-1-oxopropoxy)propionic acid Necessitates Focus on Structurally Related Analogs and a Key Biological Receptor
A comprehensive review of scientific literature reveals a significant gap in direct cross-reactivity studies for 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, and its derivatives. No specific immunoassay or receptor binding data for this particular molecule was identified. Consequently, this guide will focus on the cross-reactivity profiles of structurally similar compounds, particularly in the context of the hydroxycarboxylic acid receptor 1 (HCAR1 or GPR81), the endogenous receptor for the monomeric form, lactic acid. This approach provides the most relevant available data for researchers, scientists, and drug development professionals to infer potential biological interactions.
Due to the absence of direct quantitative data for this compound, this comparison guide will present ligand binding and activation data for the HCAR1 receptor, which is activated by short-chain hydroxy-carboxylic acids. This will serve as a surrogate for understanding the potential for cross-reactivity of lactoyllactic acid and its derivatives with this key biological target.
Comparative Ligand Specificity for the Human HCAR1 (GPR81) Receptor
The following table summarizes the binding affinity and functional activity of various endogenous and synthetic ligands for the human HCAR1 receptor. This data is compiled from multiple studies and provides a basis for understanding the structural requirements for receptor activation and potential cross-reactivity.
| Compound | Chemical Structure | Type | Assay Type | IC50 / EC50 (µM) | Reference |
| L-Lactic acid | CH₃CH(OH)COOH | Endogenous Agonist | cAMP Inhibition | 1,000 - 5,000 | [1][2] |
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | C₇H₆O₄ | Synthetic Agonist | cAMP Inhibition | ~300 | [2] |
| 3-Chloro-5-hydroxybenzoic acid (CHBA) | C₇H₅ClO₃ | Synthetic Agonist | cAMP Inhibition | Potent, selective agonist | [3][4] |
| Acipimox | C₆H₆N₂O₂ | Synthetic Ligand | cAMP Inhibition | No significant activity | [5] |
| Acifran | C₁₄H₁₂O₃ | Synthetic Ligand | cAMP Inhibition | No significant activity | [5] |
| 3-Hydroxybutyrate | C₄H₈O₃ | Endogenous Ligand | Not specified | Structurally similar but primarily an HCAR2 agonist | [6][7] |
Experimental Protocols
Radioligand Binding Assay for HCAR1
A common method to determine the binding affinity of unlabelled test compounds is through a competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) of a test compound for the HCAR1 receptor.
Materials:
-
HEK293 cells stably expressing human HCAR1.
-
[³H]-L-Lactic acid (radioligand).
-
Unlabeled test compounds (e.g., this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hHCAR1 cells.
-
In a 96-well plate, add a fixed concentration of [³H]-L-Lactic acid to each well.
-
Add varying concentrations of the unlabeled test compound to the wells.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
cAMP Functional Assay for HCAR1 Activation
This assay measures the ability of a test compound to activate the Gαi-coupled HCAR1 receptor, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for HCAR1 activation.
Materials:
-
CHO-K1 cells stably co-expressing human HCAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
Cell lysis buffer.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Plate the CHO-K1-hHCAR1-CRE-luciferase cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
A decrease in the luciferase signal indicates a reduction in cAMP levels due to HCAR1 activation.
-
The EC50 value is calculated from the dose-response curve.
Visualizations
Caption: HCAR1 (GPR81) signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Combined enzymatic assays for 3-hydroxybutyrate and lactate: end-point and kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
Comparative cost-benefit analysis of using "2-(2-Hydroxy-1-oxopropoxy)propionic acid" in industrial applications
A Comparative Cost-Benefit Analysis of Polylactic Acid (PLA) in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polylactic Acid (PLA), chemically known as 2-(2-Hydroxy-1-oxopropoxy)propionic acid, with its common industrial alternatives. The analysis focuses on a cost-benefit framework, supported by quantitative performance data and detailed experimental protocols for key evaluative tests.
Executive Summary
Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources such as corn starch or sugarcane.[1][2] Its sustainable origins and environmental profile make it a compelling alternative to traditional petroleum-based plastics in a variety of applications, including packaging, disposable tableware, medical implants, 3D printing, and textiles.[1][2] However, the adoption of PLA is often weighed against its higher cost and specific performance limitations when compared to commodity plastics like Polyethylene Terephthalate (PET), Polypropylene (PP), and Polystyrene (PS). This guide presents a detailed analysis of these trade-offs to inform material selection in research, development, and industrial settings.
Cost Comparison
The price of polymers is subject to fluctuations based on raw material costs, production volumes, and market demand. Generally, PLA is more expensive than its petroleum-based counterparts but is more cost-effective than other bioplastics like Polyhydroxyalkanoates (PHAs).[3][4][5]
| Material | Price Range (USD/kg) | Key Cost Drivers |
| Polylactic Acid (PLA) | $2.34 - $2.89[2][6][7][8] | Lactic acid feedstock prices, production capacity, demand for sustainable packaging. |
| Polyethylene Terephthalate (PET) | $0.83 - $1.41[9][10] | Crude oil and ethylene glycol prices, recycling rates, beverage industry demand. |
| Polypropylene (PP) | $0.98 - $1.55[11][12][13][14][15] | Propylene monomer costs (linked to crude oil and natural gas), automotive and packaging demand. |
| Polystyrene (PS) | $1.10 - $1.62[16][17][18][19][20] | Benzene and styrene monomer costs, demand in packaging and electronics. |
| Polyhydroxyalkanoates (PHAs) | $2.27 - $3.50[21] | Carbon source feedstock costs, complexity of microbial fermentation and purification processes.[3] |
Note: Prices are based on data from late 2024 and early 2025 and are subject to market volatility.
Performance Comparison
The selection of a polymer for a specific application is heavily dependent on its mechanical and thermal properties. The following table summarizes key performance indicators for PLA and its alternatives, with data sourced from various technical data sheets.
| Property | Polylactic Acid (PLA) | Polyethylene Terephthalate (PET) | Polypropylene (PP) | Polystyrene (PS) | Polyhydroxyalkanoates (PHAs) | Test Standard |
| Density (g/cm³) | 1.24 | 1.36 - 1.39 | 0.905 | 1.05 | Varies (e.g., P3HB: 1.25) | ISO 1183 / ASTM D792 |
| Tensile Strength (MPa) | 55.5 - 70 | 90 - 12,500 psi (~86) | 30 | 16 - 55 | 4.3 (mcl-PHA) - 40 (P3HB)[22] | ISO 527 / ASTM D638 |
| Tensile Modulus (GPa) | 3.12 - 4.64 | 3.6 | 1.6 | 1.5 - 2.5 | Varies | ISO 527 / ASTM D638 |
| Elongation at Break (%) | 1.1 - 20 | 15 | >210 | 30 - 35 | 162 (mcl-PHA)[22] | ISO 527 / ASTM D638 |
| Flexural Strength (MPa) | 107 | 17,600 psi (~121) | 13 | 39 | Varies | ISO 178 / ASTM D790 |
| Flexural Modulus (GPa) | 3.19 | 17,600 psi (~121) | 0.36 | 2.9 | Varies | ISO 178 / ASTM D790 |
| Melting Temperature (°C) | 115 - 150 | 240 | 165 | 270 | 40 - 180[23] | ISO 11357 / DSC |
| Glass Transition Temp. (°C) | 57 - 60 | 75 | -18 | 100 | Varies | ISO 11357 / DSC |
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized testing methodologies are crucial. Below are detailed protocols for two key mechanical tests.
Tensile Properties of Plastics (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
1. Specimen Preparation:
-
Specimens are typically dumbbell or "dog-bone" shaped to ensure that failure occurs in the central, narrower section.
-
The most common specimen is Type I, with a thickness between 3.2 mm and 13 mm and a gauge length of 50 mm.
-
Specimens must be conditioned for at least 40 hours at 23°C and 50% relative humidity before testing.[9]
2. Test Procedure:
-
The specimen is securely mounted in the grips of a universal testing machine (UTM).
-
An extensometer can be attached to the specimen's gauge length to accurately measure strain.
-
A uniaxial tensile force is applied at a constant rate of crosshead movement until the specimen fails (yields or breaks). The test speed is determined by the material specification.[1][8]
-
The force applied and the elongation of the specimen are recorded throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Flexural Properties of Unreinforced and Reinforced Plastics (ASTM D790)
This test method determines the flexural properties of plastics, which is important for applications where the material will be subjected to bending forces.
1. Specimen Preparation:
-
Specimens are rectangular bars of a specified size, typically 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length for molded plastics.[24]
-
The surfaces of the specimen should be smooth and free of defects.
2. Test Procedure:
-
The test is conducted using a three-point bending setup on a universal testing machine. The specimen is placed on two supports with a specified span, and a loading nose applies force to the midpoint of the specimen.[24][25]
-
The support span is typically 16 times the depth (thickness) of the specimen.[24]
-
The load is applied at a constant rate of crosshead motion until the specimen breaks or the strain in the outer fibers reaches 5%.[26]
3. Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
Flexural Strain: The nominal fractional change in the length of the outer surface of the test specimen at the midpoint between the supports.
Visualizations
PLA Production and Lifecycle
The following diagram illustrates the cradle-to-grave lifecycle of Polylactic Acid, highlighting its renewable origins and end-of-life options.
Caption: Lifecycle of Polylactic Acid (PLA).
Material Selection Framework
This diagram presents a simplified decision-making framework for selecting between PLA and its alternatives based on key application requirements.
Caption: Decision framework for material selection.
Conclusion
Polylactic Acid (PLA) offers a valuable combination of biodegradability, renewability, and versatile processing capabilities, making it a strong candidate for a wide range of industrial applications. Its primary benefits lie in its reduced environmental footprint compared to petroleum-based plastics. However, its higher cost, lower thermal resistance, and specific end-of-life requirements (industrial composting) are critical factors to consider.
For applications where biodegradability and a sustainable lifecycle are paramount, and high heat resistance is not a critical factor, PLA presents a compelling option. In contrast, for applications demanding high thermal and mechanical performance at the lowest possible cost, traditional plastics like PET and PP remain strong contenders. The choice between PLA and its alternatives ultimately requires a thorough evaluation of the specific performance requirements, cost constraints, and sustainability goals of the intended application.
References
- 1. Polylactic Acid (PLA) Market Size, Price, Demand and Forecast, 2036 [prismaneconsulting.com]
- 2. imarcgroup.com [imarcgroup.com]
- 3. leadventgrp.com [leadventgrp.com]
- 4. sustainability-directory.com [sustainability-directory.com]
- 5. leadventgrp.com [leadventgrp.com]
- 6. chemicalpricing.com [chemicalpricing.com]
- 7. Polylactic Acid (PLA) Price Trend, Chart, Forecast And Index [price-watch.ai]
- 8. openpr.com [openpr.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. investing.com [investing.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. businessanalytiq.com [businessanalytiq.com]
- 14. Polypropylene - Price - Chart - Historical Data - News [tradingeconomics.com]
- 15. Polypropylene Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 16. polystyrene price per kg: Current Rates & Trends [accio.com]
- 17. businessanalytiq.com [businessanalytiq.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. plastic-price.com [plastic-price.com]
- 20. echemi.com [echemi.com]
- 21. imarcgroup.com [imarcgroup.com]
- 22. The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 24. boundengineering.com [boundengineering.com]
- 25. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 26. mts.com [mts.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, a substance analogous to a lactic acid dimer. Adherence to these procedures will mitigate risks and ensure the protection of both laboratory personnel and the environment.
Immediate Safety Considerations:
Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of the chemical waste.
-
Waste Classification: this compound should be classified as a corrosive, acidic, organic hazardous waste .[1]
-
Segregation: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions. Specifically, it must not be mixed with:
-
Bases
-
Strong oxidizing agents
-
Amines
-
Halogens
-
Metals
-
Reducing agents
-
Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and corrosion-resistant container for collecting the waste. Glass or high-density polyethylene (HDPE) containers are suitable. Do not use metal containers.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound," the approximate concentration and quantity, and the date of accumulation.
-
Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion and to prevent spills.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
2. On-Site Neutralization (Expert Use Only):
Neutralization of acidic waste can be a pre-treatment step to reduce its corrosive properties. However, this should only be performed by trained personnel and with extreme caution.
-
Procedure: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring continuously in a larger container to manage any potential effervescence or heat generation.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the neutralization process. The target pH should be between 6.0 and 8.0.
-
Important Note: Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. It is generally not recommended to dispose of the neutralized solution down the drain without prior approval from your institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
Professional Disposal Service: The primary and recommended method for the final disposal of this compound, whether neutralized or not, is through a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS department.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on the properties of the closely related compound, lactic acid.
| Property | Value | Source |
| UN Number | 3261 | [1] |
| UN Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [1] |
| Transport Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye damage | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2-(2-Hydroxy-1-oxopropoxy)propionic acid
Essential Safety and Handling Guide for 2-(2-Hydroxy-1-oxopropoxy)propionic acid
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are crucial.[1] A face shield is recommended when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant Gloves | Nitrile, neoprene, or PVC gloves are suitable. Gloves must be inspected before use and replaced if contaminated.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be necessary.[1] | |
| Respiratory Protection | Respirator | If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.
-
Engineering Controls : Always work in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when aerosols may be generated.[3][4]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[2]
-
Safe Handling Practices :
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills :
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]
-
For large spills, dike the area to prevent spreading.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal : Dispose of the chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Consult with your institution's environmental health and safety office for specific guidance.
-
Container Disposal : Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Cas 617-57-2,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 617-57-2 [m.chemicalbook.com]
- 8. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
